DBeQ
Description
a selective, potent, reversible, and ATP-competitive p97 inhibito
Properties
IUPAC Name |
2-N,4-N-dibenzylquinazoline-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4/c1-3-9-17(10-4-1)15-23-21-19-13-7-8-14-20(19)25-22(26-21)24-16-18-11-5-2-6-12-18/h1-14H,15-16H2,(H2,23,24,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAIMUUJJAJBPCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC(=NC3=CC=CC=C32)NCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3040936 | |
| Record name | N2,N4-Dibenzylquinazoline-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3040936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
177355-84-9 | |
| Record name | N2,N4-Dibenzylquinazoline-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3040936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 177355-84-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of DBeQ
Audience: Researchers, scientists, and drug development professionals.
Introduction
DBeQ (N2,N4-dibenzylquinazoline-2,4-diamine) is a well-characterized small molecule inhibitor that has become a valuable tool in cell biology and cancer research.[1][2] It is a selective, potent, reversible, and ATP-competitive inhibitor of the AAA (ATPase Associated with diverse cellular Activities) ATPase p97, also known as Valosin-Containing Protein (VCP).[1][2][3][4] By targeting p97, this compound disrupts cellular protein homeostasis, leading to the inhibition of protein degradation pathways and the induction of apoptosis.[1][5] This guide provides a detailed overview of the mechanism of action of this compound, supported by quantitative data, experimental protocols, and pathway diagrams.
Core Mechanism of Action: Inhibition of p97 ATPase
The primary molecular target of this compound is the p97 ATPase.[1] p97 is a critical enzyme that utilizes the energy from ATP hydrolysis to remodel and segregate ubiquitinated proteins, thereby facilitating their degradation by the proteasome or through autophagy. This compound exerts its inhibitory effect by competing with ATP for binding to the D2 ATPase domain of p97.[3][6] This competitive and reversible inhibition of p97's ATPase activity is the central event that triggers the downstream cellular effects of this compound.[1]
Downstream Cellular Effects
Inhibition of p97 by this compound leads to the disruption of several critical cellular processes that are dependent on p97 function. These include the ubiquitin-proteasome system (UPS) and autophagy.
1. Impairment of Ubiquitin-Dependent Protein Degradation:
This compound blocks multiple p97-dependent protein degradation pathways, including the Ubiquitin Fusion Degradation (UFD) pathway and the Endoplasmic Reticulum-Associated Degradation (ERAD) pathway.[1][2][7] This leads to the accumulation of ubiquitinated proteins that would normally be processed by p97 for subsequent degradation by the 26S proteasome. Notably, this compound does not directly inhibit the proteasome itself.[4]
2. Blockade of Autophagy:
This compound also impairs the autophagic protein clearance pathway.[1] Specifically, it blocks the maturation of autophagosomes, leading to the accumulation of the autophagosome marker LC3-II.[8][9] This indicates that p97 is required for a late stage in the autophagy process, such as the fusion of autophagosomes with lysosomes.
3. Induction of Apoptosis:
A significant consequence of p97 inhibition by this compound is the rapid induction of apoptosis.[1][2] This is mediated through the activation of the executioner caspases, caspase-3 and caspase-7.[4][5][9] The induction of apoptosis by this compound is a key contributor to its anti-cancer activity.[1][2][7]
Quantitative Data
The inhibitory activity of this compound has been quantified in various assays and cell lines.
| Parameter | Target/Substrate | Value | Reference |
| IC50 | p97 ATPase (wild-type) | 1.5 µM | [3][4] |
| IC50 | p97 ATPase (C522A mutant) | 1.6 µM | [3] |
| Ki | p97 ATPase | 3.2 µM | [3][5] |
| IC50 | UbG76V-GFP degradation (HeLa) | 2.6 µM | [8] |
| IC50 | ODD-Luc degradation (HeLa) | 56 µM | [8] |
| IC50 | Luc-ODC degradation (HeLa) | 45 µM | [8] |
| Cell Line | GI50 | Reference |
| MRC-5 (normal lung fibroblast) | 6.6 ± 2.9 µM | [3] |
| Hek293 (human embryonic kidney) | 4.0 ± 0.6 µM | [3] |
| HeLa (human cervical cancer) | 3.1 ± 0.5 µM | [3] |
| RPMI8226 (multiple myeloma) | 1.2 ± 0.3 µM | [3] |
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the mechanism of action of this compound.
1. In Vitro p97 ATPase Inhibition Assay:
-
Objective: To determine the IC50 of this compound for p97 ATPase activity.
-
Methodology:
-
Purified recombinant p97 is incubated with varying concentrations of this compound in an assay buffer (e.g., 50 mM Tris pH 7.4, 20 mM MgCl2, 1 mM EDTA, 0.5 mM TCEP).[4]
-
The ATPase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period at room temperature.
-
The amount of remaining ATP is quantified using a luciferase-based ATP detection reagent (e.g., Kinase-Glo).[4]
-
Luminescence is measured, and the IC50 value is calculated by fitting the data to a dose-response curve.
-
2. Cellular Protein Degradation Assay (Western Blot):
-
Objective: To assess the effect of this compound on the degradation of p97-dependent substrates.
-
Methodology:
-
Cells stably expressing a reporter substrate (e.g., UbG76V-GFP or TCRα-GFP) are treated with a protein synthesis inhibitor (e.g., cycloheximide) in the presence of varying concentrations of this compound or a vehicle control (DMSO).[1]
-
Cells are harvested at different time points.
-
Cell lysates are prepared, and protein concentrations are normalized.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The levels of the reporter substrate are detected by western blotting using a specific antibody. A loading control (e.g., Ponceau S stain or an antibody against a housekeeping protein) is used to ensure equal protein loading.[1]
-
3. Cell Viability/Growth Inhibition Assay:
-
Objective: To determine the GI50 of this compound in different cell lines.
-
Methodology:
-
Cells are seeded in 96-well or 384-well plates and allowed to adhere overnight.
-
Cells are treated with a serial dilution of this compound for a specified period (e.g., 48 hours).[4]
-
Cell viability is assessed using a luminescent cell viability assay (e.g., CellTiter-Glo), which measures ATP levels as an indicator of metabolically active cells.[4]
-
The GI50 value is calculated from the dose-response curve.
-
4. Caspase Activation Assay:
-
Objective: To measure the induction of apoptosis by this compound.
-
Methodology:
-
Cells are treated with this compound for various durations.[1]
-
Cell lysates are prepared.
-
Caspase-3 and/or caspase-7 activity is measured using a luminogenic or fluorogenic substrate specific for these caspases (e.g., Caspase-Glo 3/7 Assay).[1][4]
-
The signal is measured, and the fold-change in caspase activity relative to untreated cells is calculated.
-
Conclusion
This compound is a selective and reversible ATP-competitive inhibitor of the p97 ATPase. Its mechanism of action is centered on the inhibition of p97's enzymatic activity, which leads to the disruption of key cellular protein degradation pathways, including the UFD, ERAD, and autophagy pathways. The resulting impairment of protein homeostasis culminates in the activation of executioner caspases and the induction of apoptosis. This well-defined mechanism makes this compound an invaluable research tool for studying p97 biology and a promising scaffold for the development of therapeutics targeting diseases with dysregulated protein clearance, such as cancer.
References
- 1. Reversible inhibitor of p97, this compound, impairs both ubiquitin-dependent and autophagic protein clearance pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reversible inhibitor of p97, this compound, impairs both ubiquitin-dependent and autophagic protein clearance pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. researchgate.net [researchgate.net]
- 7. Reversible inhibitor of p97, this compound, impairs both ubiquitin-dependent and autophagic protein clearance pathways [authors.library.caltech.edu]
- 8. apexbt.com [apexbt.com]
- 9. rndsystems.com [rndsystems.com]
DBeQ as a p97 ATPase Inhibitor: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
p97, also known as Valosin-Containing Protein (VCP), is a highly abundant and conserved AAA+ (ATPases Associated with diverse cellular Activities) ATPase that plays a crucial role in maintaining protein homeostasis.[1][2] It functions as a segregase, utilizing the energy from ATP hydrolysis to extract ubiquitinated proteins from cellular structures such as the endoplasmic reticulum, chromatin, and protein complexes, thereby facilitating their degradation by the proteasome or through autophagy.[1][3][4] Given its central role in protein quality control, p97 has emerged as a compelling therapeutic target in diseases characterized by proteotoxic stress, such as cancer and neurodegenerative disorders.[1][5]
N2,N4-dibenzylquinazoline-2,4-diamine (DBeQ) has been identified as a selective, potent, reversible, and ATP-competitive inhibitor of p97 ATPase.[6][7][8] This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, its effects on key cellular pathways, and methodologies for its experimental use.
Mechanism of Action
This compound acts as a reversible and ATP-competitive inhibitor of the p97 ATPase.[6][9] It directly competes with ATP for binding to the D2 ATPase domain of p97, thereby inhibiting its enzymatic activity.[6][9] This inhibition of ATP hydrolysis prevents the conformational changes in p97 necessary for its segregase function, leading to the accumulation of ubiquitinated substrates and the disruption of downstream cellular processes.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity and effects of this compound from various studies.
Table 1: In Vitro and Cellular Inhibitory Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| p97 ATPase IC50 | 1.5 µM | In vitro | [6][10][11][12][13] |
| UbG76V-GFP Degradation IC50 | 2.6 µM | HeLa | [6][12] |
| ODD-Luc Degradation IC50 | 56 µM | HeLa | [12] |
| Luc-ODC Degradation IC50 | 45 µM | HeLa | [12] |
| p97 ATPase Ki | 3.2 ± 0.4 µM | In vitro | [6] |
Table 2: Cellular Effects of this compound
| Effect | Concentration | Time | Cell Line | Reference |
| Potent blockade of TCRα-GFP degradation | 10 µM | Not specified | Hek293 | [6][12] |
| Induction of CHOP | 5-15 µM | 3 hours | HeLa | [6][9][12] |
| Activation of caspases-3 and -7 | 10 µM | 2-5 hours | HeLa | [6] |
| Two-fold activation of caspases-3 and -7 | 10 µM | 2 hours | HeLa | [6] |
| Stabilization of LC3-II | 15 µM | Not specified | HeLa | [6][12] |
| Induction of apoptosis | 2.5, 5, 10 µM | 24 hours | Jeg3 | [5] |
Key Cellular Pathways Affected by this compound
Inhibition of p97 by this compound has pleiotropic effects on several critical cellular pathways that are essential for maintaining cellular homeostasis.
The Ubiquitin-Proteasome System (UPS) and Endoplasmic Reticulum-Associated Degradation (ERAD)
p97 is a key player in the UPS, particularly in the ERAD pathway, which is responsible for the disposal of misfolded proteins from the endoplasmic reticulum.[3][14][15] By inhibiting p97, this compound blocks the extraction of ubiquitinated ERAD substrates from the ER membrane, leading to their accumulation within the ER.[6] This disruption of ERAD is a primary mechanism of this compound's action.
Caption: this compound inhibits the p97 complex, blocking the extraction of ubiquitinated misfolded proteins from the ER for proteasomal degradation.
The Unfolded Protein Response (UPR)
The accumulation of misfolded proteins in the ER due to ERAD inhibition by this compound triggers a cellular stress response known as the Unfolded Protein Response (UPR).[6][16][17] A key marker of the UPR is the upregulation of the transcription factor CHOP (GADD153), which mediates ER stress-induced apoptosis.[6][18] this compound treatment leads to a dose-dependent induction of CHOP.[6][12]
Caption: this compound-mediated p97 inhibition leads to ER stress, activating the UPR and inducing the pro-apoptotic factor CHOP.
Autophagy
p97 is also involved in the late stages of autophagy, specifically in autophagosome maturation.[5][6] Inhibition of p97 by this compound impairs this process, leading to the accumulation of the autophagosome marker LC3-II.[6][12] This suggests that this compound disrupts not only the primary protein degradation pathway of the proteasome but also the alternative pathway of autophagy.
Caption: this compound inhibits p97-dependent autophagosome maturation, leading to the accumulation of autophagosomes.
Apoptosis
A significant consequence of p97 inhibition by this compound is the rapid induction of apoptosis, or programmed cell death.[6][19] This is mediated, at least in part, by the activation of the executioner caspases-3 and -7.[6][13] this compound has been shown to activate the intrinsic apoptotic pathway involving caspase-9 more strongly than the extrinsic pathway.[6] The induction of apoptosis is considered an "on-target" effect of p97 inhibition.[6]
Caption: this compound induces apoptosis through p97 inhibition, which triggers ER stress, blocks autophagy, and activates the intrinsic caspase cascade.
Experimental Protocols
This section provides detailed methodologies for key experiments to study the effects of this compound.
p97 ATPase Activity Assay
This assay measures the inhibition of p97's ATP hydrolysis activity by this compound. A common method is a bioluminescence-based assay that quantifies the amount of ATP remaining after the enzymatic reaction.
-
Materials:
-
Purified p97 protein
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.4, 20 mM MgCl2, 1 mM DTT)
-
ATP
-
Kinase-Glo® Luminescence Assay Kit (Promega) or similar
-
96-well white opaque plates
-
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 96-well plate, add purified p97 protein to the assay buffer.
-
Add the this compound dilutions or DMSO (vehicle control) to the wells and incubate for 10-15 minutes at room temperature.
-
Initiate the reaction by adding ATP to a final concentration of 1 mM.
-
Incubate the reaction for 30-60 minutes at 37°C.
-
Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
-
Cell Viability Assay
This assay determines the cytotoxic effect of this compound on cancer cells. The MTT or CellTiter-Glo® assays are commonly used.
-
Materials:
-
Cancer cell line of interest
-
This compound
-
Complete cell culture medium
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
96-well clear or opaque plates
-
-
Procedure (MTT Assay):
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or DMSO for the desired time period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
-
Immunoblotting for UPR and Autophagy Markers
This technique is used to detect the levels of key proteins involved in the UPR (CHOP) and autophagy (LC3-II) following this compound treatment.
-
Materials:
-
Cancer cell line
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against CHOP and LC3
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
-
-
Procedure:
-
Treat cells with this compound or DMSO for the specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
-
Caspase Activation Assay
This assay quantifies the activity of caspases, key executioners of apoptosis, induced by this compound.
-
Materials:
-
Cancer cell line
-
This compound
-
Caspase-Glo® 3/7, 8, or 9 Assay Kit (Promega) or a fluorometric substrate (e.g., Ac-DEVD-AMC for caspase-3/7)
-
96-well white or black plates
-
-
Procedure (using a luminescent kit):
-
Seed cells in a 96-well plate.
-
Treat cells with this compound or a positive control (e.g., staurosporine) for the desired time.
-
Add the Caspase-Glo® reagent to each well according to the manufacturer's protocol.
-
Incubate at room temperature to allow for cell lysis and cleavage of the substrate by active caspases.
-
Measure the luminescence, which is proportional to the caspase activity.
-
Express the results as fold-change over the vehicle-treated control.
-
Conclusion
This compound is a valuable tool for studying the diverse cellular functions of the p97 ATPase. Its ability to potently and selectively inhibit p97 has provided significant insights into the roles of this essential enzyme in protein homeostasis, particularly in the context of the ubiquitin-proteasome system, ERAD, autophagy, and apoptosis. The disruption of these pathways by this compound underlies its cytotoxic effects on cancer cells, highlighting the therapeutic potential of targeting p97 in oncology. The experimental protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to further investigate the biology of p97 and the therapeutic applications of its inhibitors.
References
- 1. Measurement of ATPase Activity of Valosin-containing Protein/p97 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Interaction between the AAA+ ATPase p97 and its cofactor ataxin3 in health and disease: Nucleotide-induced conformational changes regulate cofactor binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Specific Inhibition of p97/VCP ATPase and Kinetic Analysis Demonstrate Interaction between D1 and D2 ATPase domains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Reversible inhibitor of p97, this compound, impairs both ubiquitin-dependent and autophagic protein clearance pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quality control autophagy degrades soluble ERAD-resistant conformers of the misfolded membrane protein GnRHR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Reversible inhibitor of p97, this compound, impairs both ubiquitin-dependent and autophagic protein clearance pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Reversible inhibitor of p97, this compound, impairs both ubiquitin-dependent and autophagic protein clearance pathways [authors.library.caltech.edu]
- 14. researchgate.net [researchgate.net]
- 15. Control of p97 function by cofactor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 17. researchgate.net [researchgate.net]
- 18. Inhibition of Endoplasmic Reticulum-associated Degradation Rescues Native Folding in Loss of Function Protein Misfolding Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. stoltz2.caltech.edu [stoltz2.caltech.edu]
The Cellular Effects of DBeQ: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N2,N4-dibenzylquinazoline-2,4-diamine (DBeQ) is a potent, reversible, and ATP-competitive inhibitor of the AAA (ATPase Associated with diverse cellular Activities) ATPase p97, also known as Valosin-Containing Protein (VCP).[1][2][3][4][5][6][7] As an essential and highly conserved protein, p97 plays a critical role in numerous cellular processes by utilizing the energy from ATP hydrolysis to remodel or segregate protein complexes. Its functions are integral to protein quality control, including the ubiquitin-proteasome system (UPS), endoplasmic reticulum-associated degradation (ERAD), and autophagy.[1][2][3][4] Consequently, inhibition of p97 by this compound has profound effects on cellular homeostasis, making it a valuable tool for research and a potential starting point for therapeutic development, particularly in oncology.[1][2][3][4]
This technical guide provides a comprehensive overview of the cellular effects of this compound, with a focus on its mechanism of action, impact on key signaling pathways, and detailed experimental protocols for its study.
Mechanism of Action and Cellular Targets
This compound selectively targets the D2 ATPase domain of p97, competing with ATP for binding and thereby inhibiting its enzymatic activity.[8][9] This inhibition disrupts the primary function of p97, which is to unfold and extract ubiquitinated proteins from larger cellular structures, targeting them for degradation by the proteasome. The primary cellular pathways affected by this compound are those heavily reliant on p97 function.
Quantitative Data Summary
The inhibitory effects of this compound on p97 and downstream cellular processes have been quantified in various studies. The following tables summarize key quantitative data.
| Target | Assay | IC50 Value | Cell Line/System |
| p97 ATPase Activity | In vitro ATPase assay | 1.5 µM | Recombinant p97 |
| UbG76V-GFP Degradation | Cellular degradation assay | 2.6 µM | HeLa |
| ODD-Luc Degradation | Cellular degradation assay | 56 µM | HeLa |
| Luc-ODC Degradation | Cellular degradation assay | 45 µM | HeLa |
Table 1: IC50 Values of this compound for p97 ATPase Activity and Substrate Degradation.[1][5][6]
| Cell Line | Relative Sensitivity to this compound |
| RPMI8226 (Multiple Myeloma) | High |
| HeLa (Cervical Cancer) | Intermediate |
| Hek293 (Human Embryonic Kidney) | Intermediate |
| MRC5 (Normal Human Fetal Lung Fibroblasts) | Low |
Table 2: Relative Sensitivity of Different Cell Lines to this compound-induced Growth Inhibition.[5]
Core Cellular Effects and Signaling Pathways
Inhibition of the Ubiquitin-Proteasome System (UPS) and ER-Associated Degradation (ERAD)
This compound's inhibition of p97 leads to a bottleneck in the UPS, particularly in the ERAD pathway. p97 is essential for the retro-translocation of misfolded ubiquitinated proteins from the ER to the cytoplasm for proteasomal degradation. By inhibiting p97, this compound causes the accumulation of these substrates within the ER, leading to ER stress.[1][8]
Induction of the Unfolded Protein Response (UPR)
The accumulation of misfolded proteins in the ER due to ERAD inhibition triggers the Unfolded Protein Response (UPR). This is a signaling network aimed at restoring ER homeostasis. A key marker of the UPR is the upregulation of the transcription factor CHOP (GADD153), which is observed upon this compound treatment.[1] Persistent UPR activation, however, can switch from a pro-survival to a pro-apoptotic response.
Impairment of Autophagy
p97 is also involved in the late stages of autophagy, specifically in autophagosome maturation. This compound treatment impairs this process, leading to the accumulation of the autophagic intermediate LC3-II.[1][2][3][4] This blockade of the autophagic flux further contributes to cellular stress.
Induction of Apoptosis
The culmination of cellular stress induced by this compound, including ER stress and autophagy impairment, leads to the activation of apoptosis. This compound has been shown to rapidly induce the activation of executioner caspases, specifically caspase-3 and caspase-7.[1][6] The activation of the intrinsic apoptotic pathway, indicated by caspase-9 activation, appears to be more prominent than the extrinsic pathway.[1]
Effects on the NF-κB Pathway
p97 has been implicated in the activation of the NF-κB signaling pathway. Inhibition of p97 by this compound can lead to the accumulation of the NF-κB signaling inhibitor, IκBα, thereby preventing the translocation of NF-κB to the nucleus and subsequent gene transcription. This suggests an anti-inflammatory potential for this compound.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the cellular effects of this compound.
p97 ATPase Activity Assay
This assay measures the ATP hydrolysis activity of purified p97 in the presence and absence of this compound. A common method is a bioluminescence-based assay that quantifies the amount of ATP remaining after the enzymatic reaction.[10]
-
Materials:
-
Purified recombinant p97 protein
-
This compound
-
ATP
-
Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
Bioluminescence-based ATP detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
-
Plate reader capable of measuring luminescence
-
-
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 384-well plate, add the purified p97 protein to each well.
-
Add the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Initiate the reaction by adding a known concentration of ATP to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction and measure the remaining ATP by adding the bioluminescence reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader. The luminescence signal is inversely proportional to the ATPase activity.
-
Calculate the IC50 value of this compound by plotting the percentage of inhibition against the log of the this compound concentration.
-
Cell Viability Assay
This assay determines the effect of this compound on the proliferation and viability of cancer cell lines. Tetrazolium reduction assays (e.g., MTT, MTS) are commonly used.
-
Materials:
-
Cancer cell lines (e.g., HeLa, RPMI8226)
-
This compound
-
Complete cell culture medium
-
96-well plates
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in the complete culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control.
-
Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
Add the MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
If using MTT, add the solubilization solution and incubate until the formazan crystals are dissolved.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
-
Immunoblotting for Pathway Markers
This technique is used to detect changes in the protein levels of key markers of the pathways affected by this compound.
-
Materials:
-
Cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-CHOP, anti-LC3, anti-cleaved caspase-3, anti-p-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Treat cells with this compound for the desired time and concentration.
-
Lyse the cells and quantify the protein concentration.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
-
In Vivo Ubiquitination Assay
This assay is used to assess the accumulation of ubiquitinated proteins following this compound treatment.
-
Materials:
-
Cells co-transfected with plasmids expressing a tagged substrate and His-tagged ubiquitin.
-
This compound
-
Lysis buffer containing a strong denaturant (e.g., 1% SDS)
-
Ni-NTA agarose beads
-
Wash buffers with decreasing concentrations of denaturant
-
Elution buffer
-
Immunoblotting reagents
-
-
Procedure:
-
Transfect cells with the appropriate plasmids.
-
Treat the cells with this compound and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.
-
Lyse the cells under denaturing conditions to disrupt protein-protein interactions.
-
Incubate the cell lysates with Ni-NTA agarose beads to pull down His-tagged ubiquitinated proteins.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the ubiquitinated proteins from the beads.
-
Analyze the eluates by immunoblotting with an antibody against the substrate of interest.
-
Conclusion
This compound is a valuable chemical probe for elucidating the diverse cellular functions of p97. Its ability to potently and selectively inhibit p97 ATPase activity provides a powerful means to study the intricate networks of protein homeostasis. The cellular consequences of this compound treatment, including the disruption of protein degradation pathways, induction of ER stress and the UPR, impairment of autophagy, and ultimately, the activation of apoptosis, underscore the critical role of p97 in maintaining cellular health. The detailed experimental protocols provided in this guide offer a robust framework for researchers to investigate the multifaceted effects of this compound and to explore the therapeutic potential of targeting p97 in diseases such as cancer.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. In Vivo Ubiquitination Assay [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 7. Detailed Western Blotting (Immunoblotting) Protocol [protocols.io]
- 8. Detection of Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AAA+ ATPase p97/VCP mutants and inhibitor binding disrupt inter-domain coupling and subsequent allosteric activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Preliminary Studies on DBeQ in Cancer Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N2,N4-dibenzylquinazoline-2,4-diamine (DBeQ) has emerged as a significant small-molecule inhibitor in cancer research, primarily targeting the essential ATPase p97 (also known as VCP).[1][2] This technical guide provides a comprehensive overview of preliminary studies on this compound in cancer cells, focusing on its mechanism of action, effects on critical signaling pathways, and detailed experimental methodologies. The information presented herein is intended to serve as a valuable resource for researchers investigating novel cancer therapeutics.
This compound is a selective, potent, reversible, and ATP-competitive inhibitor of p97.[1][2] Its inhibitory action on p97 disrupts multiple cellular processes that are crucial for cancer cell survival and proliferation, including protein degradation pathways and cellular stress responses.[1][2] This guide will delve into the quantitative effects of this compound on various cancer cell lines and elucidate the molecular pathways it modulates.
Quantitative Data on this compound Activity
The efficacy of this compound has been quantified across several cancer cell lines, primarily through the determination of half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values. These values provide a comparative measure of the potency of this compound in different cellular contexts.
| Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |
| HeLa (Cervical Cancer) | GI50 | 3.1 ± 0.5 | [3] |
| RPMI 8226 (Multiple Myeloma) | GI50 | 1.2 ± 0.3 | [3] |
| Hek293 (Human Embryonic Kidney) | GI50 | 4 ± 0.6 | [3] |
| MRC-5 (Normal Lung Fibroblast) | GI50 | 6.6 ± 2.9 | [3] |
| Caco-2 (Colorectal Cancer) | IC50 | 9.201 | [4] |
| HT-29 (Colorectal Cancer) | IC50 | 7.625 | [4] |
| p97 (wt) | IC50 | 1.5 | [3] |
| p97 (C522A) | IC50 | 1.6 | [3] |
| Vps4 | IC50 | 11.5 | [3] |
Core Signaling Pathways Modulated by this compound
This compound's primary molecular target is the AAA (ATPase Associated with diverse cellular Activities) ATPase p97. Inhibition of p97 by this compound disrupts several critical cellular protein degradation and stress response pathways.
p97-Mediated Protein Degradation
p97, in conjunction with its cofactors UFD1 and NPL4, plays a central role in the ubiquitin-proteasome system (UPS) and the endoplasmic reticulum-associated degradation (ERAD) pathway.[5] It recognizes and segregates ubiquitinated proteins from cellular compartments, targeting them for degradation by the proteasome. This compound, by inhibiting the ATPase activity of p97, blocks these processes, leading to the accumulation of misfolded and ubiquitinated proteins.
Induction of Apoptosis
A significant consequence of p97 inhibition by this compound in cancer cells is the rapid induction of apoptosis. This compound treatment leads to the activation of the "executioner" caspases-3 and -7. The apoptotic signaling cascade initiated by this compound appears to predominantly involve the intrinsic pathway, as evidenced by the activation of caspase-9. A derivative of this compound, 4-107, has been shown to induce caspase-8-mediated apoptosis by targeting Vacuolar Protein Sorting 4 (VPS4).[6]
Impairment of Autophagy
This compound also impacts the autophagy pathway, a cellular process for degrading and recycling cellular components. Specifically, this compound has been shown to impair autophagosome maturation. This is observed by the accumulation of the autophagic marker LC3-II.[7] The simultaneous inhibition of both the ubiquitin-proteasome system and autophagy by this compound is thought to contribute to its potent cytotoxic effects in cancer cells.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the preliminary studies of this compound.
Cell Viability Assay (WST-1)
This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.
-
Cell Seeding:
-
Seed cancer cells (e.g., Caco-2, HT-29) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 1, 2.5, 5, 7.5, 10, 12.5, and 15 µM).[4]
-
Remove the old medium from the wells and add 100 µL of the this compound-containing medium or vehicle control (e.g., DMSO) to the respective wells.
-
Incubate the cells for the desired treatment period (e.g., 48 hours).[4]
-
-
WST-1 Reagent Addition:
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, or until a sufficient color change is observed.
-
-
Data Acquisition:
-
Shake the plate for 1 minute on a shaker to ensure a homogenous distribution of the formazan dye.
-
Measure the absorbance at 450 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle-treated control cells.
-
Determine the IC50 value by plotting the percentage of cell viability against the log of this compound concentration and fitting the data to a dose-response curve.
-
Western Blotting for Autophagy and ER Stress Markers
This protocol is used to detect changes in the expression of key proteins involved in autophagy (LC3) and the ER stress response (CHOP) following this compound treatment.
-
Cell Lysis:
-
Plate and treat cells with this compound as described for the cell viability assay.
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant and determine the protein concentration using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the protein lysates on a 12-15% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against LC3 (to detect LC3-I and LC3-II) and CHOP overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
Caspase Activity Assay
This fluorometric assay measures the activity of key caspases involved in apoptosis.
-
Cell Treatment and Lysis:
-
Treat cells with this compound to induce apoptosis.
-
Lyse the cells using the lysis buffer provided with the caspase activity assay kit.
-
-
Assay Reaction:
-
In a 96-well plate, add 50 µL of cell lysate to each well.
-
Prepare a reaction mixture containing the appropriate caspase substrate (e.g., DEVD-AFC for caspase-3/7, LEHD-AFC for caspase-9, IETD-AFC for caspase-8) in the provided assay buffer.
-
Add 50 µL of the reaction mixture to each well containing cell lysate.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 400 nm excitation and 505 nm emission for AFC).
-
-
Data Analysis:
-
Calculate the fold-increase in caspase activity by comparing the fluorescence of this compound-treated samples to that of untreated controls.
-
Conclusion
The preliminary studies on this compound reveal its significant potential as an anti-cancer agent. Its ability to selectively inhibit p97 leads to the disruption of multiple essential cellular pathways, including protein degradation and autophagy, ultimately inducing rapid apoptotic cell death in cancer cells.[1][2] The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research into the therapeutic applications of this compound and its derivatives. Future investigations should focus on the in vivo efficacy of this compound, the molecular determinants of sensitivity to p97 inhibition, and the potential for combination therapies to enhance its anti-tumor activity.
References
- 1. 细胞计数与健康状况分析 [sigmaaldrich.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. chemometec.com [chemometec.com]
- 4. abcam.com [abcam.com]
- 5. A complex of mammalian Ufd1 and Npl4 links the AAA-ATPase, p97, to ubiquitin and nuclear transport pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
DBeQ and its Impact on Autophagy Pathways: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
DBeQ (N2,N4-dibenzylquinazoline-2,4-diamine) is a selective, reversible, and ATP-competitive inhibitor of the AAA (ATPase associated with diverse cellular activities) ATPase p97/VCP (Valosin-containing protein).[1][2][3][4][5][6][7] p97/VCP plays a crucial role in various cellular processes, including protein quality control, and its inhibition has been shown to significantly impact autophagy.[1][8][9][10][11] This technical guide provides a comprehensive overview of the effects of this compound on autophagy pathways, with a focus on its mechanism of action, relevant signaling cascades, and detailed experimental methodologies for its study. This compound primarily impairs the maturation of autophagosomes, leading to their accumulation and a blockage of the autophagic flux.[1][8][10] This is evidenced by the accumulation of microtubule-associated protein 1A/1B-light chain 3-II (LC3-II) and sequestosome 1 (p62/SQSTM1). Furthermore, this compound-induced p97/VCP inhibition can trigger the unfolded protein response (UPR) and modulate the IRE1α-JNK signaling pathway, which is implicated in the regulation of autophagy under endoplasmic reticulum (ER) stress.
Introduction to this compound and p97/VCP
This compound is a small molecule inhibitor that targets the D2 ATPase domain of p97/VCP.[12] p97/VCP is a hexameric protein that functions as a chaperone, utilizing the energy from ATP hydrolysis to remodel or segregate protein complexes. Its functions are critical for cellular homeostasis, and its dysregulation is implicated in various diseases, including cancer and neurodegenerative disorders.
One of the key functions of p97/VCP is its role in the autophagy pathway. Autophagy is a catabolic process responsible for the degradation of cellular components through the lysosomal machinery. This process is essential for cellular maintenance, adaptation to stress, and removal of damaged organelles and protein aggregates. p97/VCP is involved in both the initiation and maturation stages of autophagy.[13][14][15]
Mechanism of this compound's Impact on Autophagy
The primary mechanism by which this compound affects autophagy is through the inhibition of p97/VCP, which leads to a downstream impairment of autophagosome maturation. This results in a blockage of the fusion between autophagosomes and lysosomes, preventing the degradation of the autophagosomal cargo.
Impairment of Autophagosome Maturation
Inhibition of p97/VCP by this compound disrupts the final stages of the autophagy process.[1][8][10] This leads to the accumulation of immature autophagosomes within the cell. The hallmark of this effect is the significant increase in the levels of LC3-II, the lipidated form of LC3 that is recruited to the autophagosomal membrane, and p62, a receptor protein that targets ubiquitinated cargo to autophagosomes and is itself degraded by autophagy.[13]
Induction of the Unfolded Protein Response (UPR)
p97/VCP is essential for endoplasmic reticulum-associated degradation (ERAD), a pathway that removes misfolded proteins from the ER. Inhibition of p97/VCP by this compound leads to the accumulation of misfolded proteins in the ER, thereby inducing the unfolded protein response (UPR). The UPR is a cellular stress response that aims to restore ER homeostasis but can also trigger autophagy.
One of the key sensors of the UPR is the inositol-requiring enzyme 1α (IRE1α). Upon activation, IRE1α can initiate a signaling cascade involving the c-Jun N-terminal kinase (JNK) pathway, which has been shown to regulate autophagy.[16][17][18][19][20][21]
Quantitative Data on this compound's Effects
The following tables summarize the key quantitative data regarding the activity of this compound.
| Parameter | Value | Assay Condition | Reference |
| IC50 for p97 ATPase activity | 1.5 µM | Recombinant p97 ATPase assay | [3] |
| IC50 for UbG76V-GFP degradation | 2.6 µM | Cell-based assay in HeLa cells | [3][22] |
| Ki for p97 | 3.2 ± 0.4 µM | ATP-competitive inhibition | [1][3] |
| Cell Line | This compound Concentration | Observed Effect on Autophagy | Reference |
| Jeg3 | 5 µM and 10 µM | Significant increase in LC3-II and p62 dots per cell | [13] |
| HeLa | 15 µM | Strong accumulation of LC3-II | [12] |
| HeLa | 2.5 µM | Little effect on LC3-II degradation during starvation | [1][2][12] |
| HeLa | 15 µM | Marked stabilization of LC3-II during starvation | [1][2][12] |
Experimental Protocols
Western Blotting for LC3 and p62
This protocol is used to quantify the levels of LC3-I, LC3-II, and p62 as markers of autophagic flux.
Materials:
-
Cells treated with this compound or vehicle control.
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels (12-15% for LC3, 8-10% for p62).
-
PVDF membranes.
-
Blocking buffer (5% non-fat milk or BSA in TBST).
-
Primary antibodies: Rabbit anti-LC3 (1:1000), Mouse anti-p62 (1:1000), and a loading control antibody (e.g., anti-β-actin or anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
Procedure:
-
Lyse cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using the BCA assay.
-
Denature protein samples by boiling in Laemmli sample buffer for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using image analysis software and normalize to the loading control. An increase in the LC3-II/LC3-I ratio and p62 levels is indicative of autophagy inhibition.
Fluorescence Microscopy of LC3 Puncta
This method allows for the visualization and quantification of autophagosomes.
Materials:
-
Cells grown on glass coverslips.
-
Cells stably or transiently expressing GFP-LC3 or RFP-LC3.
-
4% paraformaldehyde (PFA) in PBS.
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
-
Blocking solution (e.g., 1% BSA in PBS).
-
(Optional) Primary anti-LC3 antibody and fluorescently labeled secondary antibody for endogenous LC3 staining.
-
DAPI for nuclear staining.
-
Antifade mounting medium.
-
Fluorescence microscope.
Procedure:
-
Treat cells with this compound or vehicle control.
-
Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Wash cells three times with PBS.
-
Permeabilize cells with permeabilization buffer for 10 minutes.
-
Wash cells three times with PBS.
-
Block non-specific binding with blocking solution for 30 minutes.
-
(For endogenous staining) Incubate with primary anti-LC3 antibody for 1 hour. Wash three times with PBS. Incubate with fluorescently labeled secondary antibody for 1 hour. Wash three times with PBS.
-
Stain nuclei with DAPI for 5 minutes.
-
Wash cells three times with PBS.
-
Mount coverslips onto glass slides using antifade mounting medium.
-
Acquire images using a fluorescence microscope.
-
Quantify the number and intensity of LC3 puncta per cell using image analysis software. An increase in the number of LC3 puncta indicates an accumulation of autophagosomes.
Autophagy Flux Assay
This assay distinguishes between an induction of autophagy and a block in autophagic degradation.
Materials:
-
Cells treated with this compound or vehicle control.
-
Lysosomal inhibitors (e.g., Bafilomycin A1 or Chloroquine).
-
Reagents and equipment for Western blotting or fluorescence microscopy as described above.
Procedure:
-
Treat cells with this compound in the presence or absence of a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1 for the last 2-4 hours of this compound treatment).
-
Harvest the cells and perform either Western blotting for LC3-II and p62 or fluorescence microscopy for LC3 puncta.
-
Interpretation:
-
If this compound induces autophagy, the addition of a lysosomal inhibitor will result in a further increase in LC3-II levels or LC3 puncta compared to this compound treatment alone.
-
If this compound blocks autophagic flux, there will be little to no further increase in LC3-II or LC3 puncta when a lysosomal inhibitor is added, as the pathway is already inhibited downstream.[1][12]
-
Signaling Pathways and Visualizations
This compound-Induced Blockade of Autophagosome Maturation
This compound, by inhibiting p97/VCP, prevents the fusion of autophagosomes with lysosomes, leading to the accumulation of autophagosomes.
Caption: this compound inhibits p97/VCP, blocking autophagosome-lysosome fusion.
This compound-Induced ER Stress and IRE1α-JNK Pathway Activation
Inhibition of p97/VCP by this compound leads to ER stress, which can activate the IRE1α-JNK pathway, a known regulator of autophagy.
Caption: this compound induces ER stress, activating the IRE1α-JNK autophagy pathway.
Experimental Workflow for Assessing this compound's Effect on Autophagy
This workflow outlines the key steps to investigate the impact of this compound on autophagy.
Caption: Workflow for studying this compound's impact on autophagy.
Conclusion
This compound is a valuable tool for studying the role of p97/VCP in autophagy. Its primary effect is the potent inhibition of autophagosome maturation, leading to the accumulation of autophagic vesicles. This is a consequence of its direct inhibition of the ATPase activity of p97/VCP. Additionally, this compound-induced cellular stress, particularly ER stress, can activate signaling pathways such as the IRE1α-JNK cascade, which are known to modulate autophagy. The experimental protocols and data presented in this guide provide a solid foundation for researchers to investigate the intricate relationship between p97/VCP and the autophagic process using this compound. Understanding these mechanisms is crucial for the development of novel therapeutic strategies targeting protein degradation pathways in various diseases.
References
- 1. Reversible inhibitor of p97, this compound, impairs both ubiquitin-dependent and autophagic protein clearance pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Reversible inhibitor of p97, this compound, impairs both ubiquitin-dependent and autophagic protein clearance pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measuring autophagosome flux - PMC [pmc.ncbi.nlm.nih.gov]
- 9. p97/VCP at the intersection of the autophagy and the ubiquitin proteasome system - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of p97/VCP function leads to defective autophagosome maturation, cell cycle arrest and apoptosis in mouse Sertoli cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. VCP/p97 modulates PtdIns3P production and autophagy initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. researchgate.net [researchgate.net]
- 18. Activation of JNK and IRE1 is critically involved in tanshinone I-induced p62 dependent autophagy in malignant pleural mesothelioma cells: implication of p62 UBA domain - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Activation of JNK and IRE1 is critically involved in tanshinone I-induced p62 dependent autophagy in malignant pleural mesothelioma cells: implication of p62 UBA domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. 3-Decylcatechol induces autophagy-mediated cell death through the IRE1α/JNK/p62 in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. IRE1α-JNK pathway-mediated autophagy promotes cell survival in response to endoplasmic reticulum stress during the initial phase of hepatic steatosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. This compound | p97 | Apoptosis | Autophagy | TargetMol [targetmol.com]
DBeQ's Impact on Endoplasmic Reticulum-Associated Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N2,N4-dibenzylquinazoline-2,4-diamine (DBeQ) is a potent, selective, and reversible ATP-competitive inhibitor of the AAA (ATPase associated with diverse cellular activities) ATPase p97, also known as valosin-containing protein (VCP).[1][2] p97/VCP is a critical chaperone protein that plays an essential role in numerous cellular processes, including the endoplasmic reticulum-associated degradation (ERAD) pathway.[3][4] The ERAD pathway is a quality control mechanism that identifies and targets misfolded or unassembled proteins in the endoplasmic reticulum for degradation by the proteasome.[5][6] By inhibiting the ATPase activity of p97, this compound disrupts the extraction of ubiquitinated ERAD substrates from the ER membrane, leading to their accumulation and triggering the unfolded protein response (UPR).[1][3] This technical guide provides an in-depth overview of the effects of this compound on the ERAD pathway, including quantitative data on its inhibitory activity, detailed experimental protocols, and visualizations of the underlying molecular mechanisms.
Quantitative Data Summary
The inhibitory effects of this compound on p97/VCP and its downstream consequences on ERAD-related processes have been quantified in several studies. The following tables summarize key data points for easy comparison.
| Parameter | Value | Cell Line/System | Reference |
| p97 ATPase Activity Inhibition | |||
| IC50 (p97 wt) | 1.5 µM | In vitro | [7] |
| IC50 (p97 C522A) | 1.6 µM | In vitro | [8] |
| Ki (ATP-competitive) | 3.2 µM | In vitro | [9] |
| ERAD Substrate Degradation Inhibition | |||
| IC50 (UbG76V-GFP) | 2.6 µM | HeLa | [1] |
| TCRα-GFP degradation | Potently blocked at 10 µM | HEK293 | [1] |
| Selectivity | |||
| IC50 (p97-independent substrates) | > 20-fold selectivity | HeLa | [3] |
| Downstream Cellular Effects | |||
| CHOP induction | Observed at 5, 10, and 15 µM | HeLa | [1] |
| LC3-II accumulation | Observed at 5, 10, and 15 µM | HeLa | [1] |
| Caspase-3 and -7 activation | ~2-fold activation within 2h at 10 µM | HeLa | [1] |
Table 1: Inhibitory Activity and Cellular Effects of this compound. This table summarizes the key quantitative parameters of this compound's inhibitory action on p97 and its impact on cellular pathways.
Core Signaling Pathway and Mechanism of Action
This compound's primary mechanism of action is the competitive inhibition of ATP binding to the D2 ATPase domain of p97/VCP.[1][4] This inhibition prevents the conformational changes in the p97 hexamer that are necessary to provide the mechanical force for extracting ubiquitinated proteins from the ER membrane. The following diagram illustrates the canonical ERAD pathway and the point of intervention by this compound.
Figure 1: this compound's Inhibition of the ERAD Pathway. This diagram illustrates the key steps of ER-associated degradation and highlights this compound's inhibitory action on the p97/VCP complex.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound on ERAD.
p97 ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by purified p97/VCP and the inhibitory effect of this compound. A common method relies on measuring the amount of remaining ATP using a luciferase-based system.
Materials:
-
Purified recombinant p97/VCP protein
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 20 mM MgCl2, 1 mM EDTA, 1 mM TCEP, 0.1% Triton X-100
-
ATP solution (1 mM)
-
This compound stock solution (in DMSO)
-
96-well microplate
-
Luciferase-based ATP detection reagent (e.g., Kinase-Glo®)
-
Luminometer
Procedure:
-
Prepare the p97 enzyme solution by diluting the purified p97 protein to the desired concentration in the assay buffer.
-
Dispense 40 µL of the enzyme solution into each well of a 96-well plate.
-
Add 10 µL of this compound at various concentrations (or DMSO as a vehicle control) to the wells.
-
Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 10 µL of 1 mM ATP to each well.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction and measure the remaining ATP by adding the luciferase-based detection reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer. The signal is inversely proportional to the p97 ATPase activity.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
ERAD Reporter Degradation Assay (TCRα-GFP)
This cell-based assay monitors the degradation of an ERAD-specific reporter protein, TCRα-GFP, in the presence or absence of this compound.
Materials:
-
HEK293 or HeLa cells stably expressing TCRα-GFP
-
Cell culture medium and supplements
-
This compound stock solution (in DMSO)
-
Cycloheximide (CHX) stock solution (to inhibit new protein synthesis)
-
Flow cytometer or fluorescence microscope
-
Lysis buffer for western blotting
-
Anti-GFP antibody
Procedure:
-
Seed the TCRα-GFP expressing cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with this compound at the desired concentrations or DMSO as a control.
-
To monitor the degradation rate, add cycloheximide (e.g., 100 µg/mL) to all wells to block protein synthesis.
-
At various time points (e.g., 0, 2, 4, 6 hours) after CHX addition, harvest the cells.
-
For Flow Cytometry Analysis:
-
Wash the cells with PBS and resuspend them in flow cytometry buffer.
-
Analyze the GFP fluorescence intensity using a flow cytometer. An increase in GFP signal in this compound-treated cells compared to the control indicates inhibition of ERAD.
-
-
For Western Blot Analysis:
-
Lyse the cells and determine the total protein concentration.
-
Perform SDS-PAGE and western blotting using an anti-GFP antibody to visualize the levels of TCRα-GFP. An accumulation of the TCRα-GFP band in this compound-treated samples confirms ERAD inhibition.
-
Immunoblotting for UPR and Autophagy Markers
This protocol is used to detect the induction of the unfolded protein response (UPR) marker CHOP and the accumulation of the autophagy marker LC3-II following this compound treatment.
Materials:
-
HeLa or other suitable cancer cell lines
-
This compound stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-CHOP, anti-LC3, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Plate the cells and allow them to attach.
-
Treat the cells with various concentrations of this compound (e.g., 5, 10, 15 µM) or DMSO for a specified duration (e.g., 3-6 hours).
-
Harvest the cells, wash with cold PBS, and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibodies (anti-CHOP and anti-LC3) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Analyze the band intensities and normalize them to the loading control. An increase in CHOP and the lipidated form of LC3 (LC3-II) indicates the induction of UPR and inhibition of autophagosome maturation, respectively.
Logical and Experimental Workflow
The investigation of this compound's effect on ERAD typically follows a logical progression from in vitro validation to cellular characterization.
Figure 2: Experimental Workflow for this compound Characterization. This flowchart outlines the logical progression of experiments to elucidate the effects of this compound on the ERAD pathway.
Conclusion
This compound serves as a valuable chemical probe to investigate the multifaceted roles of p97/VCP in cellular protein homeostasis. Its potent and selective inhibition of the ERAD pathway leads to the accumulation of misfolded proteins, induction of the UPR, and ultimately can trigger apoptotic cell death.[1] The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals aiming to further explore the therapeutic potential of targeting p97/VCP in diseases characterized by proteotoxic stress, such as cancer and neurodegenerative disorders. The detailed methodologies provide a foundation for consistent and reproducible experimental outcomes in the study of this compound and other p97 inhibitors.
References
- 1. Reversible inhibitor of p97, this compound, impairs both ubiquitin-dependent and autophagic protein clearance pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of ATPase Activity of Valosin-containing Protein/p97 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. embopress.org [embopress.org]
- 7. escholarship.org [escholarship.org]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to the Initial Investigation of DBeQ in Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial investigative steps for evaluating N2,N4-dibenzylquinazoline-2,4-diamine (DBeQ), a selective and reversible inhibitor of the AAA ATPase p97/VCP, in the context of neurodegenerative disease models. This document outlines this compound's mechanism of action, summarizes key quantitative data, and provides detailed experimental protocols and visualizations to facilitate research in this area.
Introduction to this compound and p97/VCP in Neurodegeneration
N2,N4-dibenzylquinazoline-2,4-diamine (this compound) is a potent, selective, reversible, and ATP-competitive inhibitor of p97, also known as Valosin-Containing Protein (VCP). The p97 ATPase is a critical component of cellular protein homeostasis, playing essential roles in the ubiquitin-proteasome system (UPS) and autophagy. It is involved in processes such as endoplasmic reticulum-associated degradation (ERAD), clearance of protein aggregates, and autophagosome maturation.
Given that protein misfolding and aggregation are hallmark pathological features of many neurodegenerative diseases, including Alzheimer's disease (AD), Parkinson's disease (PD), and Huntington's disease (HD), targeting p97/VCP offers a promising therapeutic strategy. Mutations in the VCP gene itself are linked to multisystem proteinopathy, which can include inclusion body myopathy, Paget's disease of the bone, and frontotemporal dementia, further underscoring its importance in neuronal health. This compound, by inhibiting p97, modulates these protein clearance pathways and can induce apoptosis, making it a valuable tool for investigating the role of p97 in neurodegenerative processes and as a potential therapeutic lead.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and other relevant p97 inhibitors. This information is crucial for designing initial experiments and establishing effective concentrations.
Table 1: Inhibitory Activity of this compound
| Parameter | Target | Value | Cell Line/System | Reference |
| IC₅₀ | p97 ATPase Activity | 1.5 µM (wt), 1.6 µM (C522A) | Purified enzyme | [1] |
| Kᵢ | p97 ATPase Activity | 3.2 ± 0.4 µM | Purified enzyme | [2] |
| IC₅₀ | UbG76V-GFP Degradation | 2.6 µM | HeLa Cells | [1] |
| GI₅₀ | Cell Viability | 3.1 ± 0.5 µM | HeLa Cells | [1] |
| GI₅₀ | Cell Viability | 4 ± 0.6 µM | HEK293 Cells | [1] |
Table 2: Comparative Activity of p97 Inhibitors in a Motor Neuron Disease Model
| Compound | Model System | Effect | Reference |
| CB-5083 | iPSC-derived motor neurons (p97R155H/+) | Rescued motor neuron death | [3] |
| NMS-873 | iPSC-derived motor neurons (p97R155H/+) | Rescued motor neuron death | [3] |
No direct quantitative data for this compound in specific neurodegenerative models such as SH-SY5Y for AD/PD or striatal neurons for HD was found in the initial search. The provided GI₅₀ values in other human cell lines can serve as a starting point for dose-response studies in neuronal models.
Signaling Pathways and Mechanisms of Action
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound through its inhibition of p97/VCP.
Experimental Protocols and Workflows
This section provides detailed methodologies for key experiments to assess the efficacy and mechanism of this compound in cellular models of neurodegenerative diseases.
This protocol is designed to determine the cytotoxic effects of this compound on neuronal cell lines, such as SH-SY5Y (a model for AD and PD) or PC12 cells.
Workflow Diagram:
Detailed Protocol:
-
Cell Plating: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ to 2 x 10⁵ cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve final concentrations ranging from 0.1 µM to 50 µM.
-
Treatment:
-
For general cytotoxicity, replace the medium with fresh medium containing the desired concentrations of this compound.
-
For disease-specific models, pre-treat cells with this compound for 1-2 hours before adding the neurotoxic insult (e.g., 10 µM oligomerized Aβ₄₂ for an AD model, 100 µM 6-OHDA for a PD model, or transfected mutant Huntingtin for an HD model).
-
Include vehicle control (DMSO) and positive control (e.g., staurosporine) wells.
-
-
Incubation: Incubate the treated cells for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[4][5]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C, allowing viable cells to convert MTT into purple formazan crystals.[4]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking.[4]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition).
This fluorometric assay measures the activity of executioner caspases-3 and -7, key mediators of apoptosis, in response to this compound treatment.
Workflow Diagram:
Detailed Protocol:
-
Cell Treatment: Plate and treat neuronal cells with this compound at concentrations around its GI₅₀ value for 2 to 6 hours.[2]
-
Cell Lysis: After treatment, collect the cells and wash with ice-cold PBS. Resuspend the cell pellet in 50 µL of chilled cell lysis buffer and incubate on ice for 10 minutes.[6]
-
Lysate Preparation: Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C.[7] Transfer the supernatant to a new, pre-chilled microfuge tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
Assay Reaction: In a black, opaque 96-well plate, add 50 µg of protein lysate to each well. Adjust the volume with lysis buffer.
-
Substrate Addition: Prepare a reaction mix containing assay buffer and the fluorogenic substrate Ac-DEVD-AMC (final concentration 50 µM). Add this mix to each well.[6][8]
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Data Acquisition: Measure the fluorescence using a fluorometer with an excitation wavelength of ~380 nm and an emission wavelength of ~420-460 nm.[6][8]
-
Analysis: Normalize the fluorescence signal to the protein concentration and express the caspase activity as a fold change relative to the vehicle-treated control.
This compound is known to impair autophagosome maturation. This can be monitored by observing the accumulation of LC3-II, the lipidated form of LC3, via Western blot.
Workflow Diagram:
Detailed Protocol:
-
Cell Treatment: Plate neuronal cells and treat with this compound (e.g., 10 µM) for 4-8 hours. To assess autophagic flux, include a condition where cells are co-treated with a lysosomal inhibitor like Bafilomycin A1 (100 nM) for the final 2-4 hours of this compound treatment.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with a protease inhibitor cocktail. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Measure the protein concentration of the supernatant.
-
SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins on a 15% SDS-polyacrylamide gel to resolve LC3-I (approx. 18 kDa) and LC3-II (approx. 16 kDa).[9]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Antibody Incubation:
-
Incubate the membrane overnight at 4°C with a primary antibody against LC3 (e.g., rabbit anti-LC3).
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Image the resulting signal using a chemiluminescence detection system.
-
Analysis: Quantify the band intensities for LC3-II and a loading control (e.g., β-actin or GAPDH). An accumulation of LC3-II in this compound-treated cells, especially in the absence of Bafilomycin A1, indicates a blockage in autophagosome maturation.
Conclusion and Future Directions
The initial investigation of this compound in neurodegenerative disease models is predicated on its well-defined role as a p97/VCP inhibitor, a key player in cellular protein homeostasis. The provided protocols for assessing cell viability, apoptosis, and autophagy serve as a robust starting point for characterizing the effects of this compound in relevant neuronal models. While direct evidence of this compound's efficacy in models of Alzheimer's, Parkinson's, or Huntington's disease is still emerging, promising results from other p97 inhibitors like CB-5083 and NMS-873 in motor neuron disease models provide a strong rationale for its investigation.
Future studies should focus on:
-
Establishing dose-response curves and therapeutic windows for this compound in various neurodegenerative disease-specific cell lines (e.g., SH-SY5Y, primary neurons, iPSC-derived neurons).
-
Evaluating the ability of this compound to mitigate key pathological hallmarks, such as the aggregation of Aβ, tau, α-synuclein, and mutant huntingtin.
-
Elucidating the precise downstream effects of p97 inhibition in different neuronal subtypes.
-
Transitioning from in vitro models to in vivo animal models of neurodegenerative diseases to assess bioavailability, safety, and efficacy.
This guide provides the foundational knowledge and methodologies to embark on a systematic and rigorous investigation of this compound as a potential therapeutic agent for neurodegenerative disorders.
References
- 1. escholarship.org [escholarship.org]
- 2. Therapeutic Approaches for Inhibition of Protein Aggregation in Huntington's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. P97/VCP ATPase inhibitors can rescue p97 mutation-linked motor neuron degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A p97/Valosin-Containing Protein Inhibitor Drug CB-5083 Has a Potent but Reversible Off-Target Effect on Phosphodiesterase-6 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. NMS-873 Functions as a Dual Inhibitor of Mitochondrial Oxidative Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Multiple Approaches to Repurposing drugs for Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Research on DBeQ's Chemical Properties: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
DBeQ (N2,N4-dibenzylquinazoline-2,4-diamine) is a potent, selective, and reversible inhibitor of the AAA+ ATPase p97 (also known as VCP). By competitively inhibiting the D2 ATPase domain of p97, this compound disrupts critical cellular processes including protein degradation through the ubiquitin-proteasome system and autophagy. This disruption leads to the accumulation of misfolded proteins, induction of the unfolded protein response (UPR), and ultimately, apoptosis. This technical guide provides a comprehensive overview of the foundational research on this compound's chemical properties, its mechanism of action, and detailed experimental protocols for its synthesis and biological characterization.
Chemical and Physical Properties
This compound is a synthetic small molecule belonging to the quinazolinamine class. Its core structure consists of a quinazoline ring system with benzylamine substituents at the 2 and 4 positions.
| Property | Value |
| IUPAC Name | N2,N4-dibenzylquinazoline-2,4-diamine |
| Synonyms | This compound, JRF 12 |
| CAS Number | 177355-84-9 |
| Molecular Formula | C₂₂H₂₀N₄ |
| Molecular Weight | 340.42 g/mol |
| Appearance | White to off-white solid |
| Purity | >98% (typically ≥99% by HPLC) |
| Solubility | Soluble in DMSO (≥16 mg/mL or ~47 mM), Ethanol (≥7.71 mg/mL or ~22.6 mM with sonication), and water (≥2.24 mg/mL with gentle warming) |
| Storage | Store at -20°C as a solid. Stock solutions in DMSO can be stored at -20°C for several months, though fresh preparation is recommended. |
Mechanism of Action
This compound functions as a selective, reversible, and ATP-competitive inhibitor of the p97 ATPase.[1][2] The primary target of this compound is the D2 ATPase domain of p97.[2][3] Inhibition of p97's ATPase activity disrupts its function in ubiquitin-dependent protein degradation pathways, including the Endoplasmic Reticulum-Associated Degradation (ERAD) pathway, and the maturation of autophagosomes.[4][5][6] This leads to the accumulation of ubiquitinated proteins, induction of ER stress, and activation of apoptotic pathways.[4][7]
| Parameter | Value |
| Target | p97 (VCP) ATPase |
| IC₅₀ | 1.5 µM |
| Kᵢ | 3.2 ± 0.4 µM |
| Binding Mode | ATP-competitive |
Signaling Pathways Affected by this compound
The inhibition of p97 by this compound has pleiotropic effects on several interconnected signaling pathways crucial for cellular homeostasis.
Experimental Protocols
Synthesis of this compound (N2,N4-dibenzylquinazoline-2,4-diamine)
The synthesis of this compound follows a general procedure for N2,N4-disubstituted quinazoline-2,4-diamines, which involves a three-step process starting from anthranilic acid.
Step 1: Synthesis of Quinazoline-2,4(1H,3H)-dione
-
Combine anthranilic acid and urea in a round-bottom flask.
-
Heat the mixture at 180-190°C for 45 minutes.
-
Cool the reaction mixture and add hot water.
-
Filter the solid, wash with water, and then with ethanol.
-
Dry the resulting white solid to yield quinazoline-2,4(1H,3H)-dione.
Step 2: Synthesis of 2,4-Dichloroquinazoline
-
Reflux a mixture of quinazoline-2,4(1H,3H)-dione and phosphorus oxychloride (POCl₃) with a catalytic amount of dimethylformamide (DMF) for 4-6 hours.
-
Cool the reaction mixture and pour it onto crushed ice.
-
Neutralize with a sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., chloroform or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2,4-dichloroquinazoline.
Step 3: Synthesis of N2,N4-dibenzylquinazoline-2,4-diamine (this compound)
-
Dissolve 2,4-dichloroquinazoline in a suitable solvent such as isopropanol or acetonitrile.
-
Add benzylamine (1 equivalent) and a base (e.g., triethylamine or diisopropylethylamine) and stir at room temperature. This selectively substitutes the more reactive chlorine at the C4 position.
-
After the formation of the intermediate N-benzyl-2-chloroquinazolin-4-amine, add a second equivalent of benzylamine.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford this compound as a solid.
In Vitro p97 ATPase Activity Assay
This assay measures the inhibition of p97 ATPase activity by this compound.
-
Reagents:
-
Purified recombinant human p97 protein.
-
ATPase assay buffer (e.g., 20 mM HEPES pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM DTT).
-
ATP.
-
This compound stock solution in DMSO.
-
Phosphate detection reagent (e.g., Malachite Green-based).
-
-
Procedure:
-
Prepare a reaction mixture containing p97 protein in the ATPase assay buffer.
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture and incubate for 15-30 minutes at room temperature.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a phosphate detection reagent according to the manufacturer's instructions.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of this compound concentration.
-
Western Blot Analysis of Autophagy Marker LC3-II
This protocol is used to assess the effect of this compound on autophagosome accumulation by monitoring the conversion of LC3-I to LC3-II.
-
Cell Culture and Treatment:
-
Plate cells (e.g., HeLa or HEK293) and allow them to adhere overnight.
-
Treat the cells with this compound at the desired concentration (e.g., 10-20 µM) for a specified time (e.g., 3-6 hours). Include a vehicle control (DMSO). To assess autophagic flux, a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine) should be used in parallel.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein.
-
-
Western Blotting:
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a high-percentage polyacrylamide gel (e.g., 15%) to resolve LC3-I and LC3-II.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against LC3 overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analyze the band intensities to determine the ratio of LC3-II to a loading control (e.g., GAPDH or β-actin).
-
Caspase-3/7 Activity Assay
This assay quantifies the induction of apoptosis by this compound through the measurement of executioner caspase activity.
-
Reagents:
-
Caspase-Glo® 3/7 Assay System or a similar fluorometric or colorimetric assay kit.
-
Cell lysis buffer (if not included in the kit).
-
-
Procedure:
-
Plate cells in a 96-well plate and treat with this compound (e.g., 10 µM) for various time points (e.g., 2, 4, 6 hours). Include a positive control for apoptosis (e.g., staurosporine) and a vehicle control.
-
After treatment, lyse the cells according to the assay kit protocol.
-
Add the caspase substrate to the cell lysates.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence or fluorescence using a plate reader.
-
The signal is proportional to the caspase-3/7 activity.
-
Conclusion
This compound is a valuable chemical probe for studying the diverse cellular functions of the p97 ATPase. Its well-characterized chemical properties and mechanism of action make it a crucial tool for research in protein homeostasis, cancer biology, and neurodegenerative diseases. The experimental protocols provided in this guide offer a foundation for researchers to investigate the multifaceted effects of this compound and to explore its therapeutic potential.
References
- 1. Specific Inhibition of p97/VCP ATPase and Kinetic Analysis Demonstrate Interaction between D1 and D2 ATPase domains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. media.cellsignal.com [media.cellsignal.com]
- 4. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Reversible inhibitor of p97, this compound, impairs both ubiquitin-dependent and autophagic protein clearance pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Measurement of ATPase Activity of Valosin-containing Protein/p97 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
DBeQ Treatment Protocol for HeLa Cells: An Application Note
For research, scientific, and drug development professionals.
Introduction
DBeQ (N2,N4-dibenzylquinazoline-2,4-diamine) is a selective, reversible, and ATP-competitive inhibitor of the AAA (ATPase Associated with diverse cellular Activities) ATPase p97, also known as Valosin-Containing Protein (VCP).[1][2] p97/VCP plays a crucial role in protein homeostasis by mediating the degradation of ubiquitinated proteins through the ubiquitin-proteasome system and autophagy.[1][3] In cancer cells, which often exhibit high rates of protein synthesis and are dependent on efficient protein quality control mechanisms, inhibition of p97/VCP can lead to the accumulation of misfolded proteins, endoplasmic reticulum (ER) stress, and activation of the Unfolded Protein Response (UPR).[3][4] Persistent ER stress ultimately triggers apoptosis, making p97/VCP an attractive target for cancer therapy.[3] This application note provides a detailed protocol for the treatment of HeLa cells with this compound, including methods for assessing cell viability, induction of the UPR, and apoptosis.
Mechanism of Action
This compound competitively binds to the ATP-binding site of the D2 domain of p97/VCP, inhibiting its ATPase activity.[5] This inhibition disrupts p97/VCP's function in processing and retrotranslocating ubiquitinated proteins from the ER for proteasomal degradation, a process known as ER-associated degradation (ERAD).[3][5] The blockage of ERAD leads to an accumulation of unfolded and misfolded proteins within the ER lumen, triggering ER stress and activating the three branches of the UPR, mediated by the sensor proteins IRE1 (inositol-requiring enzyme 1), PERK (PKR-like ER kinase), and ATF6 (activating transcription factor 6).[6][7] While the initial UPR is a pro-survival response, sustained ER stress due to p97/VCP inhibition leads to the induction of pro-apoptotic factors, such as CHOP (C/EBP homologous protein), and ultimately, programmed cell death.[4][8]
Quantitative Data Summary
The following tables summarize the quantitative data regarding the effect of this compound on HeLa cells and its inhibitory activity against p97/VCP.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (p97 ATPase activity) | 1.5 µM | In vitro | [8] |
| IC50 (UbG76V-GFP degradation) | 2.6 µM | HeLa cells | [8] |
| IC50 (Cell Proliferation) | ≤10 µM | In cells | [8] |
| Observed Effective Concentration for Caspase Activation | 10 µM | HeLa cells | [8] |
| Observed Effective Concentration for CHOP Induction | 5, 10, 15 µM | HeLa cells | [8] |
Note: The IC50 for cell proliferation in HeLa cells has been reported to be in the low micromolar range, with HeLa cells showing intermediate sensitivity compared to other cancer cell lines.[8]
Experimental Protocols
Cell Culture and this compound Preparation
-
Cell Line: HeLa (human cervical adenocarcinoma) cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C. Dilute the stock solution in culture medium to the desired final concentration immediately before use. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced toxicity.
Cell Viability Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound on HeLa cell viability.
-
Materials:
-
HeLa cells
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
-
Procedure:
-
Seed HeLa cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the existing medium and add 100 µL of the this compound-containing medium to each well. Include a vehicle control (medium with 0.1% DMSO).
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
-
Western Blot Analysis of UPR Markers
This protocol is for detecting the induction of UPR markers, such as CHOP and the phosphorylation of IRE1α.
-
Materials:
-
HeLa cells
-
6-well plates
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-CHOP, anti-phospho-IRE1α, anti-IRE1α, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Seed HeLa cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound (e.g., 10 µM) for various time points (e.g., 4, 8, 16, 24 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Denature protein lysates by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system. β-actin is used as a loading control.[9]
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis in this compound-treated HeLa cells using flow cytometry.
-
Materials:
-
HeLa cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Seed HeLa cells in 6-well plates.
-
Treat cells with this compound (e.g., 10 µM) for 24-48 hours.
-
Harvest both adherent and floating cells and wash with ice-cold PBS.
-
Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.[10]
-
Visualizations
Caption: this compound inhibits p97/VCP, leading to ER stress, UPR activation, and apoptosis.
Caption: Workflow for assessing the effects of this compound treatment on HeLa cells.
Conclusion
This compound is a valuable tool for studying the roles of p97/VCP in cellular processes and for investigating its potential as a therapeutic target in cervical cancer. The protocols outlined in this application note provide a framework for researchers to explore the effects of this compound on HeLa cells, from determining its cytotoxic effects to elucidating the underlying molecular mechanisms involving the Unfolded Protein Response and apoptosis. Careful optimization of treatment conditions and assay parameters is recommended for specific experimental goals.
References
- 1. Methods for Studying ER Stress and UPR Markers in Human Cells | Springer Nature Experiments [experiments.springernature.com]
- 2. Reversible inhibitor of p97, this compound, impairs both ubiquitin-dependent and autophagic protein clearance pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HeLa TI cell-based assay as a new approach to screen for chemicals able to reactivate the expression of epigenetically silenced genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Evidence of HeLa Cell Apoptosis Induced with Tetraethylammonium Using Proteomics and Various Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hh.um.es [hh.um.es]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Reversible inhibitor of p97, this compound, impairs both ubiquitin-dependent and autophagic protein clearance pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Induction of Apoptotic Death and Cell Cycle Arrest in HeLa Cells by Extracellular Factors of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Optimal Concentration of DBeQ for Western Blot Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for determining the optimal concentration of N2,N4-dibenzylquinazoline-2,4-diamine (DBeQ) for use in Western blot analysis. This compound is a selective, potent, reversible, and ATP-competitive inhibitor of the AAA (ATPase Associated with diverse cellular Activities) ATPase p97/VCP.[1][2][3] Inhibition of p97/VCP disrupts cellular processes such as ubiquitin-dependent protein degradation and autophagosome maturation, making this compound a valuable tool for studying these pathways.[1][2][3] Establishing the optimal working concentration of this compound is critical for obtaining reliable and reproducible Western blot data. This guide outlines a systematic approach to determine the effective concentration range for your specific experimental conditions.
Introduction
p97/VCP is a critical enzyme involved in numerous cellular functions, including protein quality control, endoplasmic reticulum-associated degradation (ERAD), and autophagy.[1][4] Its inhibition by this compound leads to the accumulation of ubiquitinated proteins and autophagic markers, which can be readily detected by Western blot. The effective concentration of this compound can vary depending on the cell line, treatment duration, and the specific downstream marker being investigated. Therefore, it is essential to perform a dose-response experiment to identify the optimal concentration that yields a clear and specific biological response without inducing off-target effects or excessive cytotoxicity.
Mechanism of Action of this compound
This compound competitively inhibits the D2 ATPase domain of p97, blocking its function in protein degradation pathways.[4] This leads to the accumulation of p97 substrates and downstream signaling events indicative of pathway inhibition. Key markers to monitor by Western blot after this compound treatment include:
-
LC3-II: An increase in the lipidated form of LC3 (LC3-II) indicates the inhibition of autophagosome maturation.[1][5]
-
CHOP (GADD153): Induction of this transcription factor is a marker of the unfolded protein response (UPR) triggered by ER stress.[6]
-
SQSTM1/p62, ATF4, and NF-κB: Elevated levels of these proteins are also indicative of p97 signaling pathway inhibition.[4][7]
-
Caspase-3 and -7: Activation of these executioner caspases can be observed, signifying the induction of apoptosis.[1][8]
Data Presentation: this compound Concentrations Used in Previous Studies
The following table summarizes this compound concentrations used in various cell lines as reported in the literature. This information can serve as a starting point for designing your dose-response experiment.
| Cell Line | Concentration Range | Observed Effect(s) | Reference(s) |
| HeLa | 2.5 µM - 20 µM | Inhibition of UbG76V-GFP degradation, accumulation of LC3-II, activation of caspases-3 and -7. | [1][8] |
| HEK293 | 10 µM | Blockade of TCRα-GFP degradation. | [1][8] |
| HCT116 | 10 µM | Increased levels of SQSTM1/p62, ATF-4, and NF-κB. | [4][7] |
| Multiple Myeloma (RPMI8226) | GI50 of 1.2 ± 0.3 µM | Inhibition of cell viability. | [9] |
| Human Fetal Lung Fibroblasts (MRC5) | GI50 of 6.6 ± 2.9 µM | Inhibition of cell viability. | [9] |
Experimental Protocols
This section provides a detailed protocol for determining the optimal this compound concentration for your Western blot experiments.
Protocol 1: Dose-Response Experiment for this compound Treatment
-
Cell Culture and Plating:
-
Culture your chosen cell line under standard conditions.
-
Plate the cells in appropriate culture vessels (e.g., 6-well plates) and allow them to adhere and reach 70-80% confluency.
-
-
Preparation of this compound Stock Solution:
-
This compound is soluble in DMSO.[8] Prepare a high-concentration stock solution (e.g., 10 mM) in sterile DMSO.
-
Store the stock solution at -20°C. Avoid repeated freeze-thaw cycles.
-
-
This compound Treatment:
-
Prepare a series of this compound dilutions from your stock solution in fresh culture medium. Based on the literature, a suggested starting range is 0, 1, 2.5, 5, 10, and 20 µM. The final DMSO concentration should be kept constant across all treatments (typically ≤ 0.1%) to avoid solvent effects. The "0 µM" sample serves as the vehicle control.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubate the cells for a predetermined time. The incubation time can also be optimized (e.g., 3, 6, 12, or 24 hours). A 3 to 8-hour incubation is often sufficient to observe changes in markers like LC3-II and CHOP.[1][4]
-
Protocol 2: Western Blot Analysis
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[10]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at high speed (e.g., 12,000 rpm) for 20 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
-
Sample Preparation for SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer to the lysates (typically to a final concentration of 1x).
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.[11]
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody specific for your target protein(s) (e.g., anti-LC3B, anti-CHOP, anti-p62, or anti-caspase-3) overnight at 4°C. The antibody should be diluted in blocking buffer according to the manufacturer's recommendations.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Analyze the band intensities to determine the concentration of this compound that gives the most robust and consistent change in your target protein levels.
-
Always include a loading control (e.g., GAPDH, β-actin, or total protein stain) to ensure equal protein loading.
-
Mandatory Visualizations
Caption: this compound inhibits p97, affecting key cellular pathways.
References
- 1. Reversible inhibitor of p97, this compound, impairs both ubiquitin-dependent and autophagic protein clearance pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reversible inhibitor of p97, this compound, impairs both ubiquitin-dependent and autophagic protein clearance pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Frontiers | Discovery of novel benzylquinazoline molecules as p97/VCP inhibitors [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
- 7. Discovery of novel benzylquinazoline molecules as p97/VCP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. bio-rad.com [bio-rad.com]
- 11. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
Application Notes and Protocols for Studying Protein Degradation Using DBeQ
For Researchers, Scientists, and Drug Development Professionals
Introduction
N2,N4-dibenzylquinazoline-2,4-diamine (DBeQ) is a potent, selective, reversible, and ATP-competitive inhibitor of the AAA (ATPase associated with diverse cellular activities) ATPase p97, also known as valosin-containing protein (VCP).[1][2][3][4] p97 plays a crucial role in cellular protein homeostasis by unfolding and extracting ubiquitinated proteins from cellular structures, thereby facilitating their degradation by the proteasome or through autophagy.[1][5] this compound has emerged as a valuable chemical probe to investigate the multifaceted roles of p97 in protein degradation pathways, including the ubiquitin-proteasome system (UPS) and autophagy.[1][5][6] These application notes provide detailed protocols for utilizing this compound to study its effects on protein degradation, cell viability, and associated signaling pathways.
Mechanism of Action
This compound inhibits the ATPase activity of p97, which is essential for its function in disaggregating and segregating ubiquitinated proteins.[1][7] This inhibition disrupts two major protein degradation pathways:
-
Ubiquitin-Proteasome System (UPS): this compound blocks the degradation of p97-dependent UPS substrates, such as those involved in the ubiquitin fusion degradation (UFD) pathway and endoplasmic reticulum-associated degradation (ERAD).[1][2]
-
Autophagy: this compound impairs the maturation of autophagosomes, leading to the accumulation of autophagic intermediates like LC3-II.[1][3]
By simultaneously affecting both the UPS and autophagy, this compound can induce a rapid and potent cellular response, including the unfolded protein response (UPR) and apoptosis, making it a valuable tool for cancer research.[1][5]
Data Presentation
Table 1: In Vitro and In-Cellular Activity of this compound
| Parameter | Target/Substrate | Value | Cell Line | Reference |
| IC50 (p97 ATPase activity) | Recombinant p97 | 1.5 µM | N/A | [1] |
| Ki (ATP competition) | Recombinant p97 | 3.2 ± 0.4 µM | N/A | [1] |
| IC50 (UbG76V-GFP degradation) | UbG76V-GFP (UFD pathway) | 2.6 µM | HeLa | [1] |
| IC50 (ODD-Luc degradation) | ODD-Luc (p97-independent) | >20 µM | HeLa | [1] |
| IC50 (Luc-ODC degradation) | Luc-ODC (p97-independent) | >20 µM | HeLa | [1] |
Table 2: Cellular Effects of this compound Treatment
| Assay | Cell Line | This compound Concentration | Duration | Observed Effect | Reference |
| ERAD Inhibition | HEK293 | 10 µM | 2-4 hours | Blockade of TCRα-GFP degradation | [1] |
| Autophagy Impairment | HeLa | 15 µM | 4 hours | Stabilization of LC3-II | [1] |
| Caspase Activation | HeLa | 10 µM | 2 hours | 2-fold increase in Caspase-3/7 activity | [1] |
| CHOP Induction | HeLa | 5-15 µM | 3 hours | Dose-dependent increase in CHOP levels | [1] |
| Cell Growth Inhibition (GI50) | RPMI8226 (Multiple Myeloma) | ~5 µM | 48 hours | Potent growth inhibition | [1] |
| Cell Growth Inhibition (GI50) | MRC5 (Normal Fibroblast) | ~25 µM | 48 hours | Lower sensitivity compared to cancer cells | [1] |
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchhub.com [researchhub.com]
- 5. biocompare.com [biocompare.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. LC3-II Tagging and Western Blotting for Monitoring Autophagic Activity in Mammalian Cells | Springer Nature Experiments [experiments.springernature.com]
Protocol for Assessing the Effect of DBeQ on Autophagy
For Researchers, Scientists, and Drug Development Professionals
Application Notes
N2,N4-dibenzylquinazoline-2,4-diamine (DBeQ) is a potent, reversible, and ATP-competitive inhibitor of the AAA (ATPase associated with diverse cellular activities) ATPase p97/VCP. Emerging evidence indicates that this compound significantly impacts cellular protein clearance pathways, including autophagy. This compound has been shown to impair autophagosome maturation, leading to the accumulation of autophagosomes and a blockage of autophagic flux.[1][2][3][4][5] This characteristic makes this compound a valuable tool for studying the role of p97/VCP in the late stages of autophagy. Furthermore, inhibition of p97 by this compound can induce the unfolded protein response (UPR), creating a complex interplay between protein degradation pathways and cellular stress responses.[4]
These protocols provide a comprehensive framework for assessing the specific effects of this compound on autophagy in mammalian cells. The described assays will enable researchers to quantify the accumulation of autophagosomes, measure the inhibition of autophagic flux, and visualize the morphological changes induced by this compound treatment. Understanding how this compound modulates these pathways is crucial for its development as a potential therapeutic agent and for elucidating the fundamental roles of p97/VCP in cellular homeostasis.
Data Presentation: Expected Outcomes of this compound Treatment
The following table summarizes the anticipated quantitative results from the described experimental protocols when treating cells with this compound. These expected outcomes are based on this compound's known mechanism of blocking autophagosome maturation.
| Assay | Target Protein/Structure | Expected Outcome with this compound Treatment | Rationale for Expected Outcome | Positive Control | Negative Control |
| Western Blotting | LC3-II/LC3-I Ratio | Increased ratio | This compound blocks the fusion of autophagosomes with lysosomes, leading to the accumulation of lipidated LC3-II.[1][6] | Bafilomycin A1 or Chloroquine | Vehicle (DMSO) |
| p62/SQSTM1 | Increased levels | p62 is a cargo receptor that is normally degraded upon autophagosome-lysosome fusion. A block in this process leads to its accumulation.[6][7] | Bafilomycin A1 or Chloroquine | Vehicle (DMSO) | |
| CHOP (GADD153) | Increased levels | This compound-mediated inhibition of p97 can induce ER stress and the unfolded protein response (UPR), leading to the upregulation of the transcription factor CHOP.[3] | Thapsigargin or Tunicamycin | Vehicle (DMSO) | |
| Immunofluorescence Microscopy | LC3 Puncta | Increased number of puncta per cell | The accumulation of autophagosomes due to the this compound-induced block in maturation results in a higher number of visible LC3-positive puncta.[6] | Bafilomycin A1 or Chloroquine | Vehicle (DMSO) |
| Transmission Electron Microscopy (TEM) | Autophagosomes | Increased number of double-membraned autophagosomes | Direct visualization of the ultrastructure will reveal an accumulation of immature autophagosomes that have not fused with lysosomes.[8][9] | Nutrient Starvation (e.g., EBSS) | Vehicle (DMSO) |
Experimental Protocols
Western Blotting for Autophagy Markers
This protocol details the detection of key autophagy-related proteins by Western blot to quantify the effects of this compound.
Materials:
-
Cell culture reagents
-
This compound (solubilized in DMSO)
-
Bafilomycin A1 or Chloroquine (positive controls)
-
Vehicle control (DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-LC3B, Rabbit anti-p62/SQSTM1, Rabbit anti-CHOP, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody (anti-rabbit)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 2.5, 5, 10, 15 µM) for a specified time course (e.g., 3, 4, 5 hours).[1][3][6]
-
Include a vehicle control (DMSO) and a positive control for autophagy inhibition (e.g., 100 nM Bafilomycin A1 for the last 2-4 hours of this compound treatment or 50 µM Chloroquine for the duration of the this compound treatment).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations for all samples and prepare them with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel (a 15% gel is recommended for good separation of LC3-I and LC3-II).
-
Run the gel and transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using image analysis software (e.g., ImageJ). Normalize the protein of interest to the loading control. Calculate the LC3-II/LC3-I ratio.
-
Immunofluorescence Microscopy for LC3 Puncta
This protocol allows for the visualization and quantification of autophagosomes (as LC3 puncta) within cells treated with this compound.
Materials:
-
Cells grown on glass coverslips in a 24-well plate
-
This compound, positive and negative controls
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS or 50 µg/ml digitonin in PBS)[10]
-
Blocking buffer (e.g., 3% BSA in PBS)
-
Primary antibody: Rabbit anti-LC3B
-
Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit)
-
DAPI for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Seed cells on sterile glass coverslips in a 24-well plate.
-
Treat the cells with this compound and controls as described in the Western blotting protocol.
-
-
Fixation and Permeabilization:
-
Immunostaining:
-
Wash the cells three times with PBS.
-
Block with blocking buffer for 30-60 minutes at room temperature.
-
Incubate with the primary anti-LC3B antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
-
Mounting and Imaging:
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto glass slides using antifade mounting medium.
-
Image the cells using a fluorescence microscope.
-
-
Image Analysis:
-
Capture images from multiple random fields for each condition.
-
Quantify the number of LC3 puncta per cell using image analysis software (e.g., ImageJ with a particle analysis plugin).
-
Transmission Electron Microscopy (TEM) for Autophagosome Visualization
TEM provides high-resolution imaging to directly visualize the ultrastructure of autophagosomes and confirm their accumulation following this compound treatment.
Materials:
-
Cell culture reagents and treatment compounds
-
Primary fixative (e.g., 2.5% glutaraldehyde in 0.1 M cacodylate buffer)
-
Secondary fixative (e.g., 1% osmium tetroxide in 0.1 M cacodylate buffer)
-
Uranyl acetate and lead citrate for staining
-
Ethanol series for dehydration
-
Epoxy resin for embedding
-
Ultramicrotome
-
TEM grids
-
Transmission Electron Microscope
Procedure:
-
Cell Culture and Treatment:
-
Grow cells in a culture dish and treat with this compound and controls as previously described.
-
-
Fixation:
-
Carefully wash the cells with PBS.
-
Fix the cells with the primary fixative for 1-2 hours at room temperature.
-
Scrape the cells and pellet them by centrifugation.
-
Wash the cell pellet with buffer.
-
Post-fix with the secondary fixative for 1 hour on ice.[8]
-
-
Dehydration and Embedding:
-
Wash the pellet with buffer.
-
Dehydrate the samples through a graded series of ethanol concentrations.
-
Infiltrate the samples with epoxy resin and embed them in molds.
-
Polymerize the resin at 60°C for 48 hours.
-
-
Sectioning and Staining:
-
Imaging and Analysis:
-
Examine the sections using a transmission electron microscope.
-
Capture images of cells from each treatment group.
-
Identify and quantify the number of autophagosomes (characterized by a double membrane enclosing cytoplasmic content) per cell cross-section.
-
Visualizations
Signaling Pathways and Experimental Workflow
Caption: this compound inhibits p97/VCP, blocking autophagosome-lysosome fusion and inducing ER stress.
Caption: Workflow for assessing this compound's effect on autophagy using multiple assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Reversible inhibitor of p97, this compound, impairs both ubiquitin-dependent and autophagic protein clearance pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. Reversible inhibitor of p97, this compound, impairs both ubiquitin-dependent and autophagic protein clearance pathways [authors.library.caltech.edu]
- 5. Reversible inhibitor of p97, this compound, impairs both ubiquitin-dependent and autophagic protein clearance pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Assays to Monitor Autophagy Progression in Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. proteolysis.jp [proteolysis.jp]
- 11. Examining Autophagy in Plant by Transmission Electron Microscopy (TEM) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Inhibition of p97 with DBeQ and its Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N2,N4-dibenzylquinazoline-2,4-diamine (DBeQ), a reversible and ATP-competitive inhibitor of the AAA+ ATPase p97 (also known as VCP), for in vivo research applications. Due to the limited in vivo potency and unfavorable pharmacokinetic properties of this compound, this document also includes detailed protocols and data for its more potent, second-generation analog, CB-5083, which has been evaluated in preclinical and clinical settings. These notes are intended to guide researchers in designing and executing in vivo studies to investigate the therapeutic potential and biological consequences of p97 inhibition.
Introduction to p97 and this compound
The AAA (ATPase Associated with diverse cellular Activities) ATPase p97 is a critical regulator of protein homeostasis, playing essential roles in the ubiquitin-proteasome system (UPS), endoplasmic reticulum-associated degradation (ERAD), and autophagy. Its function is vital for the clearance of misfolded and unnecessary proteins, making it an attractive target for therapeutic intervention, particularly in oncology.
This compound was one of the first identified small-molecule inhibitors of p97. It acts as a selective, potent, and reversible ATP-competitive inhibitor of p97's ATPase activity. In vitro studies have demonstrated that this compound can impair both ubiquitin-dependent and autophagic protein clearance pathways, leading to the inhibition of cancer cell growth and the induction of apoptosis. However, the translation of these findings into in vivo models has been challenging due to this compound's suboptimal pharmaceutical properties. This led to the development of more potent and orally bioavailable analogs, such as ML240, ML241, and CB-5083.
This compound and Analog In Vitro Potency
The following table summarizes the in vitro potency of this compound and its key analogs against p97 ATPase activity. This data is crucial for selecting appropriate compounds and interpreting experimental results.
| Compound | Target | IC50 | Ki | Notes |
| This compound | p97 ATPase | 1.5 µM | 3.2 µM | Reversible, ATP-competitive inhibitor. |
| ML240 | p97 ATPase | 100 nM | 0.22 µM | More potent this compound analog. |
| ML241 | p97 ATPase | 100 nM | More potent this compound analog. | |
| CB-5083 | p97 ATPase | 11 nM | Potent, selective, and orally bioavailable. |
In Vivo Experimental Protocols
While specific in vivo protocols for this compound are not widely published due to its limitations, the following protocols for the advanced analog CB-5083 can be adapted and provide a strong framework for in vivo studies of p97 inhibition.
Animal Models
The most commonly used models for in vivo evaluation of p97 inhibitors are xenografts in immunocompromised mice.
-
Mouse Strains: Athymic nude mice or SCID (Severe Combined Immunodeficiency) beige mice are typically used to prevent rejection of human tumor xenografts.
-
Cell Line Implantation: Cancer cell lines (e.g., HCT116, RPMI8226) are implanted subcutaneously to establish tumors.
Compound Formulation and Administration
Proper formulation is critical for achieving adequate bioavailability and minimizing vehicle-related toxicity.
Formulation for Oral Gavage (CB-5083):
-
Prepare a vehicle solution of 0.5% methylcellulose in sterile water.
-
Suspend the powdered CB-5083 in the vehicle to the desired concentration (e.g., 3 mg/mL).
-
Ensure the suspension is homogenous by vortexing or stirring before each administration.
Administration:
-
Route: Oral gavage is the most common route for administering CB-5083 in preclinical models.
-
Volume: The volume administered should be calculated based on the mouse's body weight to deliver the target dose in mg/kg.
Dosing Regimens
The choice of dosing regimen depends on the study's objectives, such as evaluating maximum tolerated dose (MTD), efficacy, or pharmacodynamics.
| Compound | Dose | Schedule | Animal Model | Application | Reference |
| CB-5083 | 15 mg/kg | Daily oral gavage | VCPR155H/+ mice | MTD determination, chronic treatment | |
| CB-5083 | 25 mg/kg | Daily oral gavage | VCPR155H/+ mice | MTD determination (resulted in weight loss) | |
| CB-5083 | 30 mg/kg | Single oral gavage | Wild-type mice | Acute toxicity/off-target effects | |
| CB-5083 | 50 mg/kg | Daily oral gavage | LCMV-infected C57BL/6 mice | Efficacy and toxicity in an infection model | |
| CB-5083 | 60 mg/kg | Single oral gavage | RPMI8226 tumor-bearing SCID beige mice | Pharmacodynamic evaluation | |
| CB-5083 | 90 mg/kg | 4 days on, 3 days off (oral) | HCT116 xenograft-bearing nude mice | Antitumor efficacy | |
| This compound Analog (Cpd 6) | 90 µmol/kg/day | Daily oral gavage for 10 days | s180 xenograft mice | Antitumor efficacy |
In Vivo Efficacy and Pharmacodynamic Assessment
Evaluating the in vivo effects of p97 inhibition requires monitoring tumor growth and specific biomarkers.
Tumor Growth Inhibition
-
Measurement: Tumor volume should be measured regularly (e.g., 2-3 times per week) using calipers. The formula (Length x Width²)/2 is commonly used to calculate tumor volume.
-
Efficacy Endpoint: Tumor growth inhibition (TGI) is a key metric. A significant reduction in tumor growth in the treated group compared to the vehicle control group indicates efficacy.
Pharmacodynamic (PD) Biomarkers
PD markers are crucial for confirming target engagement and understanding the biological response to the inhibitor.
-
Poly-ubiquitinated Proteins: Inhibition of p97 leads to the accumulation of poly-ubiquitinated proteins. This can be measured in tumor lysates by Western blot or other immunoassays.
-
UPR Markers: p97 inhibition induces the Unfolded Protein Response (UPR) due to ER stress. Key markers include the upregulation of BiP, XBP1s, PERK, and CHOP.
-
Apoptosis Markers: The induction of apoptosis can be assessed by measuring levels of cleaved PARP (cPARP) or cleaved caspase-3.
Table of In Vivo Pharmacodynamic Effects of CB-5083
| Biomarker | Effect | Time Point | Animal Model | Reference |
| K48-linked poly-ubiquitin | Increased | 1-24 hours post-dose | RPMI8226 xenografts | |
| CHOP | Increased | 1-6 hours post-dose | HCT116 xenografts | |
| Cleaved PARP (cPARP) | Increased | 24 hours post-dose | RPMI8226 xenografts | |
| p62 | Reduced | Chronic treatment | VCPR155H/R155H mice | |
| TDP-43 | Reduced | Chronic treatment | VCPR155H/R155H mice |
In Vivo Toxicity and Side Effects
Understanding the potential toxicity of p97 inhibitors is critical for their development as therapeutics.
-
General Health Monitoring: Mice should be monitored daily for signs of toxicity, including weight loss, changes in behavior, and altered appearance.
-
CB-5083 Specific Toxicities:
-
Ocular Toxicity: Phase I clinical trials of CB-5083 were halted due to visual disturbances. Preclinical studies in mice revealed a reversible off-target inhibition of phosphodiesterase-6 (PDE6).
-
Hematological Toxicity: Dose-limiting bone marrow toxicity has been a concern with CB-5083.
-
Organ Toxicity: At higher doses, CB-5083 has been shown to affect the liver, kidney, lung, and thymus in mice.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes affected by p97 inhibition and the experimental procedures can aid in study design and data interpretation.
Caption: Signaling pathway of p97 inhibition by this compound/CB-5083.
Caption: Experimental workflow for in vivo p97 inhibitor studies.
Conclusion
Inhibition of p97 presents a promising strategy for cancer therapy. While this compound was instrumental in the initial validation of p97 as a drug target, its in vivo application is limited. More potent and bioavailable analogs like CB-5083 have enabled extensive preclinical in vivo studies, providing a wealth of data and established protocols. Researchers aiming to investigate p97 inhibition in vivo should consider using these advanced compounds and can utilize the protocols and data presented in these notes as a guide for their experimental design. Careful consideration of dosing, pharmacodynamic endpoints, and potential toxicities will be crucial for the successful execution and interpretation of these studies.
Application Notes and Protocols for DBeQ in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
DBeQ (N2,N4-dibenzylquinazoline-2,4-diamine) is a selective, potent, and reversible small-molecule inhibitor of the AAA (ATPase Associated with diverse cellular Activities) ATPase p97, also known as Valosin-Containing Protein (VCP).[1][2][3] p97/VCP is a critical regulator of protein homeostasis, playing a key role in cellular processes essential for cancer cell survival and proliferation, including the ubiquitin-proteasome system (UPS) and autophagy.[4][5][6] this compound exerts its anticancer effects by competitively inhibiting the ATP-binding site in the D2 ATPase domain of p97.[1][7] This inhibition disrupts crucial cellular protein clearance pathways, leading to the accumulation of misfolded and ubiquitinated proteins, induction of endoplasmic reticulum (ER) stress, and ultimately, apoptotic cell death in cancer cells.[1][2][7] These characteristics make this compound a valuable tool for cancer research and a potential lead compound for developing novel anticancer therapeutics.
Mechanism of Action
This compound's primary mechanism of action involves the inhibition of p97/VCP, which disrupts two major protein degradation pathways:
-
Endoplasmic Reticulum-Associated Degradation (ERAD): p97 is essential for the retro-translocation of misfolded proteins from the ER to the cytoplasm for subsequent degradation by the proteasome.[5][8][9] this compound-mediated inhibition of p97 blocks this process, leading to the accumulation of unfolded proteins in the ER, triggering the Unfolded Protein Response (UPR) and ER stress-induced apoptosis.[1][2]
-
Autophagy: p97 is also involved in the maturation of autophagosomes.[1][2][10] By inhibiting p97, this compound impairs the fusion of autophagosomes with lysosomes, leading to the accumulation of the autophagic marker LC3-II and a blockage in the autophagic flux.[2][11]
The simultaneous inhibition of both the proteasomal and autophagic degradation pathways by this compound results in a potent cytotoxic effect on cancer cells, leading to the rapid activation of executioner caspases-3 and -7 and subsequent apoptosis.[1][2][3]
Data Presentation
In Vitro Efficacy of this compound in Cancer and Normal Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values of this compound in various human cancer and non-cancerous cell lines, demonstrating its selective anti-proliferative activity.
| Cell Line | Cancer Type | IC50 (µM) | GI50 (µM) | Reference |
| RPMI8226 | Multiple Myeloma | - | 1.2 ± 0.3 | [3] |
| HeLa | Cervical Cancer | - | 3.1 ± 0.5 | [3] |
| Hek293 | Embryonic Kidney | - | 4.0 ± 0.6 | [3] |
| MRC-5 | Normal Fetal Lung | - | 6.6 ± 2.9 | [3] |
| p97 (wt) | (Biochemical Assay) | 1.5 | - | [3] |
| p97 (C522A) | (Biochemical Assay) | 1.6 | - | [3] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
This compound (stock solution in DMSO)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO₂.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Western Blot Analysis for Apoptosis and Autophagy Markers
This protocol is to detect changes in protein expression associated with this compound-induced apoptosis and autophagy.
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-LC3B, anti-p62, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with the desired concentrations of this compound for the indicated time.
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using ECL reagent and an imaging system.
-
Quantify band intensities and normalize to a loading control like β-actin.
Protocol 3: Caspase-3/7 Activity Assay
This protocol measures the activity of executioner caspases-3 and -7, key mediators of apoptosis.
Materials:
-
Cancer cells treated with this compound
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Assay kit (Promega)
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate at a density of 10,000 cells/well.
-
Treat cells with this compound for various time points (e.g., 2, 4, 6, 8 hours).
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gently shaking the plate for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence of each sample using a luminometer.
-
Express the results as fold change in caspase activity relative to the vehicle-treated control.
Protocol 4: In Vivo Tumor Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound formulation for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject 1-5 x 10⁶ cancer cells (resuspended in PBS or a mixture with Matrigel) into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (or vehicle control) to the mice according to the desired dosing schedule and route (e.g., intraperitoneal or oral).
-
Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, western blotting).
-
Plot tumor growth curves and analyze the statistical significance of tumor growth inhibition.
Visualizations
Caption: this compound inhibits p97/VCP, disrupting ERAD and autophagy, leading to apoptosis.
Caption: Experimental workflow for evaluating this compound's anticancer effects.
References
- 1. This compound derivative targets vacuolar protein sorting 4 functions in cancer cells and suppresses tumor growth in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reversible inhibitor of p97, this compound, impairs both ubiquitin-dependent and autophagic protein clearance pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Dendrimer-Based Selective Proteostasis-Inhibition Strategy to Control NSCLC Growth and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reversible inhibitor of p97, this compound, impairs both ubiquitin-dependent and autophagic protein clearance pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dendrimer-Based Selective Proteostasis-Inhibition Strategy to Control NSCLC Growth and Progression | PLOS One [journals.plos.org]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Evaluating DBeQ Efficacy In Vitro
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vitro evaluation of DBeQ (N2,N4-dibenzylquinazoline-2,4-diamine), a selective and reversible inhibitor of the AAA ATPase p97/VCP. The following protocols are designed to assess the efficacy of this compound by examining its impact on enzymatic activity, cell viability, apoptosis induction, and key signaling pathways.
Introduction to this compound
This compound is a potent, ATP-competitive inhibitor of p97, a critical enzyme involved in protein homeostasis.[1][2] p97 partakes in numerous cellular processes, including the ubiquitin-proteasome system (UPS), endoplasmic reticulum-associated degradation (ERAD), and autophagy.[3][4][5] By inhibiting p97, this compound disrupts these pathways, leading to the accumulation of misfolded proteins and ultimately inducing cell death in cancer cells.[1][3] These characteristics make this compound a valuable tool for cancer research and a potential therapeutic agent.
Key In Vitro Efficacy Evaluation Methods
Several key in vitro assays are essential for characterizing the efficacy of this compound. These include:
-
p97 ATPase Activity Assay: To determine the direct inhibitory effect of this compound on its molecular target.
-
Cell Viability and Proliferation Assays: To quantify the cytotoxic and cytostatic effects of this compound on cancer cell lines.
-
Apoptosis Assays: To confirm that this compound induces programmed cell death.
-
Target Engagement and Pathway Analysis: To verify that this compound affects its intended downstream cellular pathways.
Data Presentation: Quantitative Summary of this compound Efficacy
The following tables summarize the quantitative data on this compound's in vitro efficacy from various studies.
Table 1: Inhibition of p97 ATPase Activity
| Parameter | Value | Reference |
| IC50 (p97 wt) | 1.5 µM | [1][4][6] |
| IC50 (p97 C522A) | 1.6 µM | [4] |
| Ki | 3.2 ± 0.4 µM | [1] |
| Mechanism | ATP-competitive | [1][2] |
Table 2: Inhibition of Cell Viability/Proliferation
| Cell Line | Assay | IC50 | Incubation Time | Reference |
| HeLa | UbG76V-GFP degradation | 2.6 µM | 2 h | [1][7] |
| HeLa | ODD-Luc degradation | 56 µM | 2 h | [7] |
| HeLa | Luc-ODC degradation | 45 µM | 2 h | [7] |
| RPMI-8226 (Multiple Myeloma) | Not specified | More active than against MRC5 | Not specified | [7] |
| MRC5 (Normal Fibroblasts) | Not specified | Less active than against RPMI-8226 | Not specified | [7] |
| HCT116 | Cell Proliferation | 0.24–6.9 µM | Not specified | [3] |
| Jeg3 | Cell Viability | ~5 µM | 24 h | [8] |
Table 3: Induction of Apoptosis
| Cell Line | Assay | Observation | Time Point | Reference |
| HeLa | Caspase-3/7 Activation | ~2-fold increase | 2 h | [1] |
| HCT116 | Annexin V/PI Staining | Increased apoptosis | 12 h | [9] |
| Jeg3 | Annexin V/PI Staining | Dose-dependent increase in apoptosis | 24 h | [10] |
| Jeg3 | Caspase-3/7 Activity | Significant increase | 4 h | [10] |
Experimental Protocols
p97 ATPase Activity Assay
This protocol is designed to measure the inhibition of p97 ATPase activity by this compound in a cell-free system.
Materials:
-
Recombinant purified p97 protein
-
ATP
-
This compound
-
Assay buffer (e.g., Tris-based buffer with MgCl2 and KCl)
-
ATP detection reagent (e.g., luciferase-based)
-
Microplate reader
Protocol:
-
Prepare a solution of recombinant p97 in assay buffer.
-
Prepare serial dilutions of this compound in assay buffer.
-
In a microplate, add the p97 solution to wells containing either this compound or vehicle control.
-
Initiate the reaction by adding a known concentration of ATP to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of remaining ATP using an ATP detection reagent and a microplate reader.
-
Calculate the percentage of p97 ATPase activity inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of this compound concentration.
Cell Viability Assay (MTT Assay)
This protocol measures the effect of this compound on cell viability by assessing mitochondrial metabolic activity.
Materials:
-
Cancer cell line of interest (e.g., HeLa, HCT116)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control and incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value from the dose-response curve.
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line of interest
-
This compound
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
Annexin V Binding Buffer
-
Flow cytometer
Protocol:
-
Seed cells and treat with this compound or vehicle control for the desired time.
-
Harvest the cells (including any floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in Annexin V Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blotting for Pathway Analysis
This protocol is used to detect changes in protein levels indicative of this compound's mechanism of action.
Materials:
-
Cancer cell line of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against proteins of interest (e.g., LC3, CHOP, cleaved caspases)
-
Secondary antibodies conjugated to HRP
-
Chemiluminescent substrate
-
Western blotting equipment
Protocol:
-
Treat cells with this compound or vehicle control for the specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the desired primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the changes in protein expression levels relative to a loading control (e.g., GAPDH or β-actin).
Mandatory Visualizations
Caption: this compound inhibits p97, disrupting key cellular protein degradation pathways, leading to apoptosis.
Caption: Workflow for in vitro evaluation of this compound efficacy from cell culture to data analysis.
References
- 1. Reversible inhibitor of p97, this compound, impairs both ubiquitin-dependent and autophagic protein clearance pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reversible inhibitor of p97, this compound, impairs both ubiquitin-dependent and autophagic protein clearance pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of novel benzylquinazoline molecules as p97/VCP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Development of p97 AAA ATPase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ubpbio.com [ubpbio.com]
- 7. apexbt.com [apexbt.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application of DBeQ in High-Throughput Screening for Novel Therapeutics
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
DBeQ (N2,N4-dibenzylquinazoline-2,4-diamine) is a potent, reversible, and ATP-competitive inhibitor of the AAA (ATPase Associated with diverse cellular Activities) ATPase p97, also known as Valosin-Containing Protein (VCP).[1][2][3] p97 is a critical regulator of cellular protein homeostasis, playing a key role in numerous pathways including the ubiquitin-proteasome system (UPS), endoplasmic reticulum-associated degradation (ERAD), and autophagosome maturation.[1][4][5] Due to its central role in cellular protein clearance, p97 has emerged as a promising therapeutic target for diseases characterized by protein aggregation or abnormal protein turnover, such as cancer.[1][3] this compound was identified through high-throughput screening (HTS) as a selective inhibitor of p97's ATPase activity, making it a valuable tool for studying p97 function and a lead compound for the development of novel therapeutics.[2][3] This document provides detailed protocols for the application of this compound in HTS campaigns to identify and characterize novel p97 inhibitors.
Mechanism of Action of this compound
This compound selectively targets the D2 ATPase domain of p97, competing with ATP for binding.[2][6] This inhibition of ATP hydrolysis disrupts the chaperone-like activity of p97, leading to the accumulation of ubiquitinated proteins destined for degradation. The downstream consequences of p97 inhibition by this compound are manifold, affecting several critical cellular processes:
-
Inhibition of Ubiquitin-Fusion Degradation (UFD) Pathway: this compound blocks the degradation of UFD substrates, which are model reporters for p97 activity.[1]
-
Impairment of ER-Associated Degradation (ERAD): The ERAD pathway, responsible for clearing misfolded proteins from the endoplasmic reticulum, is heavily reliant on p97. This compound treatment leads to the accumulation of ERAD substrates and can induce the unfolded protein response (UPR).[1]
-
Blockade of Autophagosome Maturation: this compound impairs the final stages of autophagy by preventing the fusion of autophagosomes with lysosomes, leading to an accumulation of the autophagosome marker LC3-II.[1][5]
-
Induction of Apoptosis: By disrupting protein homeostasis, this compound can trigger programmed cell death, particularly in cancer cells that are highly dependent on efficient protein degradation pathways.[1][3] It has been shown to rapidly activate executioner caspases-3 and -7.[1][7]
Quantitative Data Summary
The following table summarizes the key quantitative metrics for this compound's activity against p97 and its effects in cellular assays.
| Parameter | Value | Assay Type | Cell Line/System | Reference |
| p97 ATPase Inhibition | ||||
| IC50 | 1.5 µM | Biochemical ATPase Assay | Recombinant p97 | [1][7][8] |
| Ki | 3.2 ± 0.4 µM | Biochemical ATPase Assay | Recombinant p97 | [1][6][9] |
| Cellular Activity | ||||
| IC50 (UbG76V-GFP degradation) | 2.6 µM | UFD Reporter Assay | HeLa | [1][7][9] |
| IC50 (ODD-Luc degradation) | 56 µM | p97-independent reporter | HeLa | [7] |
| IC50 (Luc-ODC degradation) | 45 µM | p97-independent reporter | HeLa | [7] |
| Antiproliferative Activity (GI50) | ||||
| RPMI8226 (Multiple Myeloma) | 1.2 ± 0.3 µM | Cell Viability Assay | RPMI8226 | [9] |
| HeLa (Cervical Cancer) | 3.1 ± 0.5 µM | Cell Viability Assay | HeLa | [9] |
| Hek293 (Human Embryonic Kidney) | 4 ± 0.6 µM | Cell Viability Assay | Hek293 | [9] |
| MRC-5 (Normal Lung Fibroblast) | 6.6 ± 2.9 µM | Cell Viability Assay | MRC-5 | [9] |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action and Downstream Effects
References
- 1. Reversible inhibitor of p97, this compound, impairs both ubiquitin-dependent and autophagic protein clearance pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of ATPase Activity of Valosin-containing Protein/p97 [bio-protocol.org]
- 3. Measurement of ATPase Activity of Valosin-containing Protein/p97 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reporter-Based Screens for the Ubiquitin/Proteasome System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reversible inhibitor of p97, this compound, impairs both ubiquitin-dependent and autophagic protein clearance pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measurement of ATPase Activity of Valosin-containing Protein/p97 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Fluorescence-Coupled Ubiquitination Assay as a High-Throughput Screening Strategy for Novel Cereblon Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
DBeQ Technical Support Center: Troubleshooting Insolubility and Experimental Guidelines
Welcome to the technical support center for DBeQ (N2,N4-dibenzylquinazoline-2,4-diamine), a selective and reversible inhibitor of the p97 ATPase. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the experimental use of this compound, with a primary focus on its solubility in aqueous solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound powder is not dissolving in my aqueous buffer (e.g., PBS, cell culture media). What should I do?
A1: this compound has limited solubility in aqueous solutions. Direct dissolution in aqueous buffers is not recommended and often leads to precipitation. The standard and most effective method is to first prepare a concentrated stock solution in an organic solvent.
Q2: Which organic solvent is recommended for preparing a this compound stock solution?
A2: Dimethyl sulfoxide (DMSO) is the most widely recommended solvent for preparing this compound stock solutions. This compound exhibits high solubility in DMSO.
Q3: I've prepared a DMSO stock solution, but when I dilute it into my aqueous experimental buffer, the compound precipitates. How can I prevent this?
A3: This is a common issue known as "crashing out." It occurs when the highly concentrated, water-insoluble compound is rapidly introduced into an aqueous environment. To prevent this:
-
Use a High Dilution Factor: Dilute the DMSO stock solution at least 1:1000 into your final aqueous solution. This helps to keep the final DMSO concentration low (typically ≤ 0.1%), which is better tolerated by most cells and helps maintain this compound solubility.
-
Add Stock to Vortexing Buffer: When preparing your working solution, add the small volume of this compound DMSO stock directly into the aqueous buffer while it is being vortexed or stirred vigorously. This rapid dispersion can prevent the formation of localized high concentrations that lead to precipitation.
-
Pre-warm the Aqueous Buffer: Gently warming your cell culture medium or buffer to 37°C before adding the this compound stock can sometimes improve solubility.
Q4: What should I do if I see a precipitate in my this compound stock solution or working solution?
A4: If you observe a precipitate, it is recommended to try and redissolve it. For a stock solution, gentle warming at 37°C for 10 minutes and/or brief sonication in an ultrasonic bath can be effective.[1] If precipitation occurs in your final working solution, it is best to discard it and prepare a fresh solution using the preventative measures described in A3. Using a solution with a precipitate will lead to inaccurate and non-reproducible experimental results.
Q5: How should I store my this compound powder and stock solutions?
A5:
-
Powder: Store the solid this compound at -20°C.[1]
-
Stock Solutions: Aliquot your DMSO stock solution into single-use volumes to avoid repeated freeze-thaw cycles. These aliquots can be stored at -20°C for several months or at -80°C for up to two years.[2][3][4]
Quantitative Solubility Data
The following table summarizes the reported solubility of this compound in various solvents.
| Solvent | Solubility | Notes |
| DMSO | ≥16 mg/mL[1] | Highly soluble. The recommended solvent for stock solutions. |
| 25 mg/mL[2] | ||
| up to 100 mM (approx. 34 mg/mL) | ||
| Ethanol | ≥7.71 mg/mL[1] | Requires sonication to achieve this concentration. |
| Water | ≥2.24 mg/mL[1] | Requires gentle warming; generally considered poorly soluble to insoluble.[5] |
Key Experimental Protocols
Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for subsequent dilution into experimental media.
Materials:
-
This compound powder (MW: 340.42 g/mol )
-
Anhydrous/molecular biology grade DMSO
-
Sterile microcentrifuge tubes
Methodology:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock, add 293.75 µL of DMSO per 1 mg of this compound).
-
To aid dissolution, vortex the solution thoroughly. If necessary, gently warm the tube at 37°C for 10 minutes and/or sonicate in an ultrasonic bath for a few minutes.[1]
-
Visually inspect the solution to ensure all solid has dissolved. The solution should be clear.
-
Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.
Preparation of this compound Working Solution for Cell Culture
Objective: To prepare a final working solution of this compound in cell culture medium for treating cells.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Pre-warmed (37°C) complete cell culture medium
Methodology:
-
Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
Calculate the volume of stock solution needed to achieve the desired final concentration in your cell culture medium. For example, to make 10 mL of a 10 µM working solution from a 10 mM stock, you will need 10 µL of the stock solution (a 1:1000 dilution).
-
Dispense the required volume of pre-warmed cell culture medium into a sterile tube.
-
While gently vortexing or swirling the medium, add the calculated volume of the this compound stock solution directly into the medium.
-
Mix thoroughly and immediately apply the working solution to your cells. Do not store the final working solution for long periods.
Visualizations
This compound Mechanism of Action: Inhibition of p97-Mediated Protein Clearance
This compound acts as a selective and reversible inhibitor of the AAA ATPase p97.[6][7] This inhibition disrupts two major cellular protein clearance pathways: the Ubiquitin-Proteasome System (UPS) and autophagy.[6][7] This disruption leads to an accumulation of ubiquitinated and misfolded proteins, triggering the Unfolded Protein Response (UPR) and ultimately leading to apoptosis through the activation of executioner caspases-3 and -7.[6]
Caption: this compound inhibits p97, disrupting protein clearance and inducing apoptosis.
Experimental Workflow for this compound Treatment in Cell Culture
This workflow outlines the key steps for successfully preparing and using this compound in a typical cell-based experiment, emphasizing the procedures to maintain solubility.
Caption: Workflow for preparing and using this compound in cell culture experiments.
References
- 1. apexbt.com [apexbt.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. p97 ATPase Activity Inhibitor, this compound The p97 ATPase Activity Inhibitor, this compound controls the biological activity of p97 ATPase. This small molecule/inhibitor is primarily used for Protease Inhibitors applications. | Sigma-Aldrich [sigmaaldrich.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Reversible inhibitor of p97, this compound, impairs both ubiquitin-dependent and autophagic protein clearance pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reversible inhibitor of p97, this compound, impairs both ubiquitin-dependent and autophagic protein clearance pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing DBeQ Treatment for Apoptosis Induction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing DBeQ-induced apoptosis in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce apoptosis?
A1: this compound (N2,N4-dibenzylquinazoline-2,4-diamine) is a selective, reversible, and ATP-competitive inhibitor of the AAA ATPase p97 (also known as VCP). p97 is a crucial enzyme involved in protein homeostasis, including the ubiquitin-proteasome system and autophagy.[1][2][3] By inhibiting p97, this compound disrupts these protein clearance pathways, leading to an accumulation of misfolded proteins and causing endoplasmic reticulum (ER) stress. This stress response, in turn, primarily activates the intrinsic apoptotic pathway.[1][4]
Q2: What is the typical treatment time and concentration of this compound to induce apoptosis?
A2: The optimal treatment time and concentration of this compound are highly cell-line dependent. However, a common starting point is a concentration of 10 µM. In HeLa cells, for instance, 10 µM this compound has been shown to rapidly activate executioner caspases-3 and -7 within 2-4 hours.[1][5] For other cell lines, effective concentrations can range from 2.5 µM to 50 µM, with incubation times varying from a few hours to 24 hours or longer.[4][6] It is crucial to perform a dose-response and time-course experiment for your specific cell line to determine the optimal conditions.
Q3: Which apoptotic pathway is primarily activated by this compound?
A3: this compound predominantly activates the intrinsic apoptotic pathway. This is characterized by the activation of the initiator caspase-9, which then leads to the activation of executioner caspases-3 and -7.[1] While the extrinsic pathway initiator caspase-8 may be activated to a lesser extent, the intrinsic pathway is the primary driver of this compound-induced apoptosis.[1]
Q4: How quickly can I expect to see an apoptotic response after this compound treatment?
A4: this compound is known to be a rapid inducer of apoptosis. Activation of caspases-3 and -7 can be detected as early as 2 hours post-treatment in sensitive cell lines like HeLa.[1] Significant levels of apoptosis are often observed within 4 to 6 hours.[4] However, the exact timing will vary depending on the cell type and the concentration of this compound used.
Q5: Should I expect to see changes in autophagy with this compound treatment?
A5: Yes. Besides its role in the ubiquitin-proteasome system, p97 is also involved in autophagosome maturation. This compound treatment has been shown to block autophagic degradation, leading to an accumulation of the autophagic marker LC3-II.[1][2] This effect on autophagy can be observed within 30 minutes of treatment.[1]
This compound Treatment and Apoptosis Induction: Quantitative Data
The following tables summarize quantitative data on the effects of this compound on cell viability and apoptosis across different cell lines and experimental conditions.
Table 1: IC50 Values of this compound in Various Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Assay | Reference |
| RPMI8226 | Multiple Myeloma | 1.2 ± 0.3 | 48 | CellTiter-Glo | [3] |
| HeLa | Cervical Cancer | 3.1 ± 0.5 | 48 | CellTiter-Glo | [3] |
| Hek293 | Embryonic Kidney | 4.0 ± 0.6 | 48 | CellTiter-Glo | [3] |
| MRC-5 | Fetal Lung Fibroblast | 6.6 ± 2.9 | 48 | CellTiter-Glo | [3] |
| Jeg3 | Choriocarcinoma | Not specified | 24 | Annexin V-PI | [4] |
| H1299 | Non-small cell lung | Not specified | 24 | Caspase-3/7 Glo | [6] |
Table 2: Time-Course of this compound-Induced Caspase-3/7 Activation in Jeg3 Cells
| Treatment | 2 hours | 4 hours | 6 hours | 10 hours |
| 5 µM this compound | No significant increase | Significant increase | Sustained increase | Sustained increase |
| 2.5 µM Staurosporine | Significant increase | Sustained increase | Sustained increase | Sustained increase |
| Data is qualitative based on graphical representation in the source.[4] |
Table 3: Dose-Response of this compound on Apoptosis in Jeg3 Cells after 24 hours
| This compound Concentration (µM) | Total Apoptotic Cells (%) |
| 0 (Control) | ~5% |
| 2.5 | ~15% |
| 5 | ~25% |
| 10 | ~40% |
| Percentages are estimations based on graphical data.[4] |
Experimental Protocols & Troubleshooting Guides
Assessment of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Preparation:
-
Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the intended duration. Include untreated and vehicle (e.g., DMSO) controls.
-
Harvest both adherent and floating cells by trypsinization (if applicable) and centrifugation. It is crucial to collect the supernatant as it contains apoptotic cells that have detached.
-
Wash the cells twice with cold phosphate-buffered saline (PBS) and centrifuge at 300 x g for 5 minutes.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
-
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High percentage of necrotic cells (Annexin V-/PI+) in control | Harsh cell handling (e.g., excessive vortexing, high-speed centrifugation) | Handle cells gently. Reduce centrifugation speed. |
| High background fluorescence | Inadequate washing; Reagent concentration too high | Ensure thorough washing with PBS. Titrate Annexin V and PI to determine optimal concentrations. |
| Weak or no signal in positive control | Apoptosis induction was ineffective; Reagents expired or improperly stored | Use a known potent apoptosis inducer (e.g., staurosporine) as a positive control. Check reagent expiration dates and storage conditions. |
| Most cells are in the late apoptotic/necrotic quadrant | Treatment time is too long, or concentration is too high | Perform a time-course experiment to identify an earlier time point. Reduce the concentration of this compound. |
Detection of Apoptosis Markers by Western Blotting
This method is used to detect the cleavage of key apoptotic proteins, such as Caspase-3 and PARP.
-
Sample Preparation:
-
Treat cells with this compound as desired. Harvest cells and wash with cold PBS.
-
Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the cleaved form of your target protein (e.g., cleaved Caspase-3, cleaved PARP) overnight at 4°C. Also, probe for the full-length protein and a loading control (e.g., β-actin, GAPDH).
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software (e.g., ImageJ).
-
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Weak or no signal for cleaved proteins | Suboptimal antibody concentration; Insufficient protein loading; Incorrect timing of cell harvest | Optimize primary antibody concentration. Increase the amount of protein loaded. Perform a time-course experiment to capture the peak of protein cleavage. |
| High background | Inadequate blocking; Antibody concentration too high; Insufficient washing | Increase blocking time or try a different blocking agent. Reduce primary and/or secondary antibody concentrations. Increase the number and duration of washes. |
| Non-specific bands | Antibody cross-reactivity; Protein degradation | Use a more specific primary antibody. Ensure protease inhibitors are included in the lysis buffer and samples are kept on ice. |
Cell Viability Assessment by MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations. Include vehicle-only controls.
-
-
MTT Incubation:
-
After the desired treatment duration, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | Uneven cell seeding; Pipetting errors | Ensure a single-cell suspension before seeding. Calibrate pipettes and practice consistent pipetting technique. |
| Low absorbance readings | Cell number is too low; Insufficient incubation with MTT | Increase the initial cell seeding density. Increase the MTT incubation time. |
| High background absorbance | Contamination of media or reagents; Interference from the test compound | Use sterile techniques and fresh reagents. Include a control with the compound but no cells to check for interference. |
This compound Signaling Pathways
The following diagram illustrates the proposed mechanism of this compound-induced apoptosis.
References
- 1. Reversible inhibitor of p97, this compound, impairs both ubiquitin-dependent and autophagic protein clearance pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reversible inhibitor of p97, this compound, impairs both ubiquitin-dependent and autophagic protein clearance pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reversible inhibitor of p97, this compound, impairs both ubiquitin-dependent and autophagic protein clearance pathways [authors.library.caltech.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
how to minimize off-target effects of DBeQ
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize the off-target effects of DBeQ in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (N2,N4-dibenzylquinazoline-2,4-diamine) is a selective, potent, reversible, and ATP-competitive inhibitor of the p97 ATPase (also known as VCP).[1][2][3] It primarily targets the D2 ATPase domain of p97.[1] By inhibiting p97's ATPase activity, this compound disrupts cellular processes that are dependent on p97 function, including the ubiquitin-proteasome system (UPS) and autophagic protein clearance pathways.[2][4][5] This leads to the accumulation of ubiquitinated proteins and impairs the degradation of substrates of the endoplasmic reticulum-associated degradation (ERAD) pathway.[1][4]
Q2: What are the known off-target effects of this compound?
A significant observed effect of this compound is the rapid activation of caspases, particularly the executioner caspases-3 and -7, leading to apoptosis.[5][6] While p97 knockdown also induces caspases, suggesting this may be an on-target effect of p97 inhibition, it is a critical consideration in experimental design.[5] this compound has been shown to activate the intrinsic caspase-9 apoptotic pathway more than the extrinsic caspase-8 pathway.[5] It is important to note that this compound did not show significant inhibitory activity against a panel of approximately 170 protein kinases, suggesting good selectivity in that regard.[5]
Q3: How can I be sure the phenotype I observe is due to p97 inhibition and not an off-target effect?
To confirm that your observed phenotype is a direct result of p97 inhibition, it is crucial to include proper controls in your experiments. The gold standard control is to perform a p97 knockdown using siRNA or shRNA. If the phenotype observed with this compound treatment is recapitulated by p97 knockdown, it strongly suggests the effect is on-target.[5] Additionally, using a structurally distinct p97 inhibitor can help to confirm that the observed effects are not due to the specific chemical scaffold of this compound.
Q4: At what concentration should I use this compound to minimize off-target effects?
The optimal concentration of this compound will vary depending on the cell line and the specific biological question. It is recommended to perform a dose-response experiment to determine the lowest effective concentration that elicits the desired on-target effect (e.g., accumulation of a known p97 substrate) without causing excessive cytotoxicity or rapid, widespread caspase activation. In HeLa cells, 10 μM this compound rapidly promoted activation of caspases-3 and -7.[5][6] Lower concentrations, such as 2.5 μM, had little effect on the stabilization of LC3-II, an indicator of autophagy inhibition, whereas 15 μM completely stabilized it.[2][5] Starting with a concentration range of 1-20 µM is a reasonable approach for most cell lines.
Q5: How long should I treat my cells with this compound?
The treatment duration should be optimized to observe the desired on-target effect while minimizing secondary, potentially off-target, consequences. This compound has been shown to inhibit autophagic degradation within 30 minutes, while significant caspase-3/7 activation is more prominent after 4 hours of treatment.[4] This time course suggests that shorter incubation times may favor the observation of direct effects of p97 inhibition on protein degradation pathways over the induction of apoptosis. A time-course experiment is highly recommended to establish the optimal treatment window for your specific assay.
Troubleshooting Guides
Problem 1: High levels of apoptosis are obscuring my experimental results.
-
Question: I am treating my cells with this compound to study its effect on protein degradation, but I am seeing widespread cell death which is confounding my analysis. How can I mitigate this?
-
Answer:
-
Optimize this compound Concentration and Treatment Time: As mentioned in the FAQs, high concentrations and long incubation times of this compound can lead to significant apoptosis. Perform a matrix of decreasing this compound concentrations and shorter incubation times to find a window where you can observe your desired on-target effect (e.g., accumulation of a p97-dependent reporter) with minimal induction of apoptosis. For example, try a time course of 30 minutes to 4 hours with this compound concentrations from 1 µM to 10 µM.
-
Use a Pan-Caspase Inhibitor: To determine if the observed cytotoxicity is caspase-dependent, you can co-treat your cells with this compound and a pan-caspase inhibitor, such as Z-VAD(OMe)-FMK. If the pan-caspase inhibitor rescues the cell death phenotype, it confirms that the cytotoxicity is mediated by caspases. This can allow you to study the upstream effects of p97 inhibition without the confounding factor of apoptosis.
-
Monitor Caspase Activation: Directly measure the activation of caspases (e.g., caspase-3, -7, -9) using commercially available assays at different time points and this compound concentrations. This will help you define an experimental window where p97 is inhibited, but caspases are not yet significantly activated.
-
Problem 2: I am unsure if the observed effect is specific to p97 inhibition.
-
Question: I see a change in my protein of interest after this compound treatment, but I need to confirm this is a bona fide consequence of p97 inhibition.
-
Answer:
-
Perform a p97 Knockdown Control Experiment: As detailed in the experimental protocols below, use siRNA to deplete p97 in your cells. If the phenotype you observe with this compound is mimicked by p97 knockdown, it provides strong evidence that the effect is on-target.
-
Use a Structurally Unrelated p97 Inhibitor: Treat your cells with another p97 inhibitor that has a different chemical structure (e.g., ML240, ML241).[7] If you observe the same phenotype, it is less likely to be an off-target effect of the this compound chemical scaffold.
-
Perform a Washout Experiment: this compound is a reversible inhibitor.[2][3][5] You can treat cells with this compound for a short period, then wash it out and monitor if the observed phenotype reverts to the untreated state. This can help distinguish direct, on-target effects from irreversible, potentially off-target, toxicity.
-
Quantitative Data Summary
| Parameter | Compound | Value | Cell Line/System | Reference |
| On-Target Activity | ||||
| p97 ATPase Inhibition (IC50) | This compound | 1.5 µM | Purified p97 | [6] |
| UbG76V-GFP Degradation Inhibition (IC50) | This compound | 2.6 µM | HeLa cells | [6] |
| Off-Target/Other Activity | ||||
| ODD-Luc Degradation Inhibition (IC50) | This compound | 56 µM | HeLa cells | [6] |
| Luc-ODC Degradation Inhibition (IC50) | This compound | 45 µM | HeLa cells | [6] |
| Caspase-3/7 Activation | This compound | 10 µM (rapid activation) | HeLa cells | [5][6] |
| Comparative p97 Inhibitors | ||||
| p97 ATPase Inhibition (IC50) | ML240 | Varies (domain-specific) | Purified p97 | [7] |
| p97 ATPase Inhibition (IC50) | ML241 | Varies (domain-specific) | Purified p97 | [7] |
Key Experimental Protocols
Protocol 1: Dose-Response and Time-Course Experiment to Minimize Cytotoxicity
-
Cell Seeding: Plate your cells of interest in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment and analysis.
-
This compound Dilution Series: Prepare a series of this compound concentrations in your cell culture medium. A suggested starting range is 0.5, 1, 2.5, 5, 10, and 20 µM. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest this compound concentration.
-
Treatment: Treat the cells with the this compound dilution series for different durations. A suggested time course is 0.5, 1, 2, 4, 8, and 24 hours.
-
Endpoint Analysis: At each time point, perform parallel assays for:
-
On-target effect: Measure the accumulation of a known p97 substrate (e.g., by Western blot for ubiquitinated proteins or a reporter assay like UbG76V-GFP).
-
Cytotoxicity/Apoptosis: Measure cell viability using an appropriate assay (e.g., MTT, CellTiter-Glo) and assess caspase activation (e.g., Caspase-Glo 3/7 assay).
-
-
Data Analysis: Plot the on-target effect and cytotoxicity as a function of this compound concentration and time. Identify the lowest concentration and shortest time that produces a significant on-target effect with minimal cytotoxicity.
Protocol 2: Control Experiment using p97 siRNA
-
siRNA Transfection: Transfect your cells with a validated siRNA targeting p97 and a non-targeting control siRNA.
-
Incubation: Allow the cells to incubate for a sufficient time to achieve significant knockdown of p97 protein levels (typically 48-72 hours).
-
Verification of Knockdown: Harvest a subset of cells to confirm p97 knockdown by Western blot.
-
Phenotypic Analysis: Analyze the p97-depleted cells for the same phenotype you are investigating with this compound treatment.
-
Comparison: Compare the phenotype of the p97 knockdown cells to that of cells treated with this compound and control cells. A similar phenotype between this compound treatment and p97 knockdown indicates an on-target effect.
Visualizations
Caption: this compound inhibits p97, leading to on-target effects on protein degradation and potential off-target apoptosis.
Caption: A logical workflow for troubleshooting unexpected experimental results with this compound.
References
- 1. Frontiers | Discovery of novel benzylquinazoline molecules as p97/VCP inhibitors [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Reversible inhibitor of p97, this compound, impairs both ubiquitin-dependent and autophagic protein clearance pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of p97 AAA ATPase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reversible inhibitor of p97, this compound, impairs both ubiquitin-dependent and autophagic protein clearance pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. Evaluating p97 Inhibitor Analogues for Their Domain Selectivity and Potency against the p97-p47 Complex [authors.library.caltech.edu]
Technical Support Center: Overcoming DBeQ Resistance in Cancer Cell Lines
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions regarding resistance to DBeQ, a known inhibitor of the AAA-ATPase p97/VCP, in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a reversible, ATP-competitive small molecule inhibitor of the AAA (ATPase Associated with diverse cellular activities) ATPase p97, also known as Valosin-Containing Protein (VCP).[1][2] p97/VCP is a critical regulator of protein homeostasis, playing a key role in processes like the ubiquitin-proteasome system and autophagy.[3] By binding to the D2 ATPase domain of p97, this compound competitively inhibits ATP hydrolysis, disrupting these essential cellular processes and leading to the accumulation of ubiquitinated proteins and ER stress, which can ultimately induce apoptosis (cell death) in cancer cells.[1][2]
Q2: How do cancer cells develop resistance to this compound and other p97 inhibitors?
A2: Resistance to p97 inhibitors like this compound can arise through several mechanisms:
-
Target Alteration: Mutations in the p97/VCP gene can alter the drug-binding site, reducing the inhibitor's efficacy. For example, resistance to the ATP-competitive inhibitor CB-5083 has been linked to specific mutations in p97.[3][4][5][6]
-
Activation of Compensatory Pathways: Cancer cells can upregulate pro-survival signaling pathways to counteract the stress induced by p97 inhibition. A key mechanism is the "bounce-back" response mediated by the transcription factor NFE2L1 (also known as Nrf1).[7][8][9] When p97 is inhibited, NFE2L1 is activated and drives the transcription of proteasome subunit genes, restoring proteasome capacity and mitigating the effects of the drug.[7][9][10]
-
Increased Drug Efflux: Overexpression of drug efflux pumps, such as those from the ATP-binding cassette (ABC) transporter family, can actively remove this compound from the cell, lowering its intracellular concentration to sub-therapeutic levels.
Q3: My this compound-treated cells are showing signs of recovery and renewed proliferation. What does this indicate?
A3: This phenomenon often points to the development of acquired resistance. Initially sensitive cells may adapt to the selective pressure of this compound by activating compensatory survival pathways. A primary suspect is the NFE2L1-mediated "bounce-back" effect, which restores proteasome function and allows cells to overcome the proteotoxic stress induced by this compound.[7][8]
Q4: Are there alternative p97 inhibitors I can use if I encounter resistance?
A4: Yes. Research has shown that switching to a p97 inhibitor with a different mechanism of action can be effective.
-
Allosteric Inhibitors: Compounds like NMS-873 and UPCDC-30245, which bind to an allosteric site rather than the ATP-binding pocket, have demonstrated the ability to overcome resistance to ATP-competitive inhibitors like CB-5083.[3][4]
-
Covalent Inhibitors: A covalent p97 inhibitor, PPA, which targets Cys522 in the D2 domain, has also been shown to be effective against cell lines resistant to both ATP-competitive (CB-5083) and allosteric (NMS-873) inhibitors.[5][11]
Troubleshooting Guide
This section addresses specific experimental issues and provides actionable solutions.
| Problem / Observation | Potential Cause | Recommended Solution(s) |
| Increased IC50 value for this compound in long-term cultures. | Development of acquired resistance. | 1. Confirm Resistance: Re-evaluate the IC50 of this compound on the suspected resistant line compared to the parental line. A significant increase confirms resistance.[12][13] 2. Switch Inhibitor Class: Test an allosteric (e.g., NMS-873) or covalent (e.g., PPA) p97 inhibitor.[3][11] 3. Combination Therapy: Combine this compound with an inhibitor of a compensatory pathway (see below). |
| Cells initially respond to this compound but then recover (transient response). | Activation of the NFE2L1 "bounce-back" pathway.[7][9] | 1. Inhibit NFE2L1 Activation: Co-treat cells with this compound and an inhibitor of a factor required for NFE2L1 processing, such as an NGLY1 inhibitor, to prevent the restorative upregulation of proteasome subunits.[8][9] 2. BET Inhibitors: Use Bromodomain and Extra-Terminal (BET) protein inhibitors, which have been shown to synergize with proteasome inhibitors by suppressing the NFE2L1-mediated response.[7] |
| High variability in this compound sensitivity across different cancer cell lines. | Intrinsic resistance due to baseline differences in gene expression. | 1. Characterize Basal Expression: Analyze baseline expression levels of p97, NFE2L1, and proteasome subunits in your panel of cell lines.[14] 2. Correlate with Sensitivity: Correlate expression data with this compound IC50 values to identify potential biomarkers of intrinsic resistance. |
| Difficulty generating a stable this compound-resistant cell line. | Sub-optimal drug concentration or treatment schedule. | Follow a dose-escalation protocol. Start by treating parental cells with the IC50 concentration of this compound. Allow surviving cells to recover and repopulate before treating with a slightly higher concentration. Repeat this cycle with incrementally increasing doses.[12][15][16] |
Quantitative Data Summary: Overcoming p97 Inhibitor Resistance
The following table summarizes data from a study that developed a resistant HCT116 colorectal cancer cell line and tested the efficacy of different p97 inhibitors.
| Cell Line | Compound | Inhibition Mechanism | IC50 (μM) | Fold-Change in Resistance (Resistant vs. Parental) |
| HCT116 Parental | CB-5083 | ATP-Competitive | 0.25 | - |
| HCT116 Resistant | CB-5083 | ATP-Competitive | 7.5 | 30-fold increase |
| HCT116 Parental | NMS-873 | Allosteric | 0.20 | - |
| HCT116 Resistant | NMS-873 | Allosteric | 0.25 | 1.25-fold increase |
Data adapted from studies on CB-5083 resistance, a compound with a similar mechanism to this compound.[3][4] This data clearly shows that while the resistant cell line is ~30 times more resistant to the ATP-competitive inhibitor, it remains highly sensitive to the allosteric inhibitor.
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cancer Cell Lines
This protocol describes a general method for developing drug-resistant cell lines through continuous, escalating drug exposure.[12][15][16]
-
Determine Initial IC50: First, determine the half-maximal inhibitory concentration (IC50) of this compound for your parental cancer cell line using a standard cell viability assay (e.g., MTT, CellTiter-Glo).
-
Initial Exposure: Seed the parental cells and treat them with this compound at their IC10-IC20 concentration (the dose that inhibits viability by 10-20%).[16] Culture for 48-72 hours.
-
Recovery Phase: Remove the this compound-containing medium, wash the cells with PBS, and add fresh, drug-free medium. Allow the surviving cells to grow until they reach 70-80% confluency.
-
Dose Escalation: Passage the recovered cells and treat the new culture with a 1.5 to 2-fold higher concentration of this compound.
-
Iterative Cycles: Repeat steps 3 and 4, gradually increasing the this compound concentration with each cycle. This process can take several months.
-
Resistance Validation: Periodically, test the IC50 of the treated cell population against the parental line. A significant increase in the IC50 value (e.g., >10-fold) indicates the successful generation of a resistant line.[12]
-
Stabilization: Once a desired level of resistance is achieved, the resistant line can be maintained in culture medium containing a constant, selective concentration of this compound.
Protocol 2: Cell Viability (MTT) Assay to Determine IC50
This assay quantifies the cytotoxic effect of a compound on a cell line.
-
Cell Seeding: Plate cancer cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound. Remove the old medium from the cells and add 100 µL of medium containing the various drug concentrations (including a vehicle-only control).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-only control. Plot the viability against the log of the drug concentration and use non-linear regression (sigmoidal dose-response) to calculate the IC50 value.[17]
Visualizations: Pathways and Workflows
Signaling Pathway of this compound Action and Resistance
Caption: this compound action and the NFE2L1-mediated resistance pathway.
Experimental Workflow for Overcoming Resistance
Caption: Workflow for addressing and overcoming this compound resistance.
References
- 1. Reversible inhibitor of p97, this compound, impairs both ubiquitin-dependent and autophagic protein clearance pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Allosteric p97 Inhibitors Can Overcome Resistance to ATP-Competitive p97 Inhibitors for Potential Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Allosteric p97 Inhibitors Can Overcome Resistance to ATP-Competitive p97 Inhibitors for Potential Anticancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Covalent p97/VCP ATPase Inhibitor can overcome resistance to CB-5083 and NMS-873 in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Understanding the Transcription Factor NFE2L1/NRF1 from the Perspective of Hallmarks of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Nrf1-mediated transcriptional regulation of the proteasome requires a functional TIP60 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of NFE2L1 in the Regulation of Proteostasis: Implications for Aging and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A covalent p97/VCP ATPase inhibitor can overcome resistance to CB-5083 and NMS-873 in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biochemistry - How to define drug-resistant or -sensitive cell line when knowing the IC50 values? - Biology Stack Exchange [biology.stackexchange.com]
- 14. NFE2L1 and NFE2L3 Complementarily Maintain Basal Proteasome Activity in Cancer Cells through CPEB3-Mediated Translational Repression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Generation of Prostate Cancer Cell Models of Resistance to the Anti-mitotic Agent Docetaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Drug sensitivity prediction from cell line-based pharmacogenomics data: guidelines for developing machine learning models - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: DBeQ In Vivo Dosing & Administration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing DBeQ in animal studies. The information is tailored for scientists and drug development professionals to address specific challenges encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting dose for this compound in a mouse xenograft model?
A1: While direct in vivo dosage studies for this compound are limited in publicly available literature, a study involving a this compound analog in a sarcoma S180 xenograft mouse model utilized a dose of 90 μmol/kg/day for 10 consecutive days. This can serve as a starting point for dose-ranging studies. It is crucial to perform a dose-escalation study to determine the maximum tolerated dose (MTD) and optimal efficacious dose for your specific animal model and cancer type.
Q2: How should I prepare this compound for in vivo administration?
A2: this compound has low aqueous solubility. A recommended formulation for in vivo use is a solution prepared with a mixture of solvents to ensure its solubility and stability[1]. A commonly used vehicle is:
-
10% DMSO
-
40% PEG300
-
5% Tween 80
-
45% Saline
It is recommended to prepare the solution fresh for each administration. The solubility of this compound in this vehicle is reported to be ≥ 2.5 mg/mL.
Q3: What is the mechanism of action of this compound?
A3: this compound is a selective, potent, reversible, and ATP-competitive inhibitor of the AAA-ATPase p97 (also known as VCP). p97 is a key regulator of protein homeostasis, and its inhibition by this compound disrupts cellular processes such as the ubiquitin-proteasome system and autophagy, leading to the accumulation of ubiquitinated proteins and induction of the unfolded protein response (UPR) and apoptosis in cancer cells.
Q4: What are the known in vitro potency values for this compound?
A4: this compound has been shown to inhibit p97 ATPase activity with an IC50 of approximately 1.5 µM and a Ki of 3.2 µM.
Q5: Are there any known off-target effects of this compound?
A5: While this compound is considered a selective p97 inhibitor, researchers should always consider the possibility of off-target effects. For instance, another p97 inhibitor, CB-5083, which advanced to clinical trials, was discontinued due to off-target effects on phosphodiesterase 6 (PDE6), leading to visual disturbances. It is advisable to include appropriate controls and monitor for unexpected phenotypes in your animal studies.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Precipitation of this compound in the formulation | Improper mixing of solvents; Temperature fluctuations. | Prepare the vehicle by sequentially adding and thoroughly mixing each component. Gently warm the solution if necessary to aid dissolution. Prepare fresh on the day of dosing. |
| Animal distress or toxicity observed (e.g., weight loss, lethargy) | Dose is too high; Vehicle toxicity. | Perform a dose-ranging study to determine the Maximum Tolerated Dose (MTD). Include a vehicle-only control group to assess any adverse effects of the formulation itself. |
| Lack of tumor growth inhibition | Insufficient dose; Poor bioavailability; Tumor model resistance. | Increase the dose, if tolerated by the animals. Consider alternative routes of administration (e.g., intravenous vs. intraperitoneal). Ensure the chosen cancer model is sensitive to p97 inhibition. |
| Inconsistent results between animals | Inaccurate dosing; Variability in animal health or tumor engraftment. | Ensure accurate and consistent administration volume for each animal based on its body weight. Carefully monitor animal health and randomize animals into treatment groups based on initial tumor size. |
Data Summary
Table 1: In Vitro Potency of this compound
| Parameter | Value | Reference |
| IC50 (p97 ATPase activity) | ~1.5 µM | [in-vitro potency data] |
| Ki (ATP-competitive inhibition) | 3.2 µM | [in-vitro potency data] |
Table 2: In Vivo Dosing of a this compound Analog
| Compound | Animal Model | Tumor Type | Dose | Administration Route | Duration | Reference |
| This compound Analog | Mouse | Sarcoma S180 Xenograft | 90 µmol/kg/day | Not specified | 10 days | [in-vivo study of this compound analog] |
Experimental Protocols & Signaling Pathways
This compound In Vivo Formulation Protocol
Caption: Workflow for preparing this compound formulation for in vivo studies.
This compound Mechanism of Action: p97 Inhibition
Caption: Simplified signaling pathway of this compound-mediated p97 inhibition.
References
addressing inconsistencies in DBeQ experimental results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common inconsistencies encountered during experiments with DBeQ, a selective and reversible inhibitor of the AAA-ATPase p97.
Frequently Asked Questions (FAQs)
Q1: We observe significant apoptosis in our cell line upon this compound treatment, but we are unsure if this is a specific on-target effect of p97 inhibition or an off-target effect. How can we verify this?
A1: It is true that this compound can rapidly induce the activation of executioner caspases-3 and -7, leading to apoptosis.[1][2] While p97 knockdown has also been shown to induce caspases, suggesting this is an on-target effect, it is crucial to validate this in your specific experimental system.[1][3]
Troubleshooting Steps:
-
p97 Knockdown Control: Compare the apoptotic phenotype observed with this compound treatment to that induced by siRNA or shRNA-mediated knockdown of p97. Similar outcomes would support an on-target effect.
-
Dose-Response Analysis: Perform a dose-response experiment with this compound and correlate the concentration required to induce apoptosis with the IC50 for p97-dependent processes, such as the degradation of a known p97 substrate.
-
Rescue Experiment: If you have a this compound-resistant p97 mutant, its expression should rescue the apoptotic phenotype induced by the inhibitor.
Q2: Our results show an accumulation of poly-ubiquitinated proteins after this compound treatment, but the effect is not as robust as with a proteasome inhibitor. Is this expected?
A2: Yes, this is an expected result. This compound is an inhibitor of p97, which functions upstream of the proteasome in the ubiquitin-proteasome system (UPS). p97 is required for the degradation of a specific subset of ubiquitinated proteins, particularly those involved in endoplasmic reticulum-associated degradation (ERAD).[1][2][4] Therefore, this compound will cause the accumulation of p97-dependent substrates, but it will not block the degradation of all proteasome substrates. In contrast, a direct proteasome inhibitor like MG132 will block the degradation of most ubiquitinated proteins, leading to a more pronounced accumulation.
Comparative Effects of this compound and Proteasome Inhibitors on Protein Degradation Pathways
| Feature | This compound (p97 inhibitor) | MG132 (Proteasome inhibitor) |
| Primary Target | p97 AAA-ATPase | 26S Proteasome |
| Effect on UPS | Blocks degradation of p97-dependent substrates (e.g., ERAD substrates) | Blocks degradation of most poly-ubiquitinated proteins |
| Effect on Autophagy | Impairs autophagosome maturation[1][2][4] | Can induce autophagy as a compensatory mechanism |
| Poly-ubiquitinated Protein Accumulation | Moderate | Robust |
Q3: We are seeing inconsistent results in our this compound washout experiments. Sometimes the cellular process we are studying recovers, and other times it does not. What could be causing this variability?
A3: this compound is a reversible inhibitor of p97.[1][2] Therefore, its effects should be reversed upon washout. Inconsistencies in washout experiments can stem from several factors:
-
Incomplete Washout: Ensure a thorough washout procedure with multiple washes using fresh media to completely remove the compound.
-
Cell Health: Prolonged treatment with high concentrations of this compound can lead to irreversible cell damage or apoptosis, preventing recovery even after the inhibitor is removed.
-
Experimental Timepoint: The time required for a cellular process to recover post-washout can vary. You may need to optimize the recovery time in your experiments.
-
Compound Stability: Ensure the this compound stock solution is fresh and has been stored correctly to prevent degradation.
Troubleshooting Guides
Guide 1: Distinguishing Between Inhibition of Autophagy and the UPS
A known challenge in interpreting this compound experimental results is its dual inhibitory effect on both the UPS and autophagy.[3] this compound has been shown to block autophagosome maturation.[1][2] Here is a guide to dissecting these two effects.
Experimental Workflow for Pathway Dissection
Caption: Troubleshooting workflow to differentiate UPS and autophagy inhibition by this compound.
Detailed Experimental Protocols:
-
Monitoring LC3-II Accumulation:
-
Plate cells to the desired confluency.
-
Treat cells with this compound (e.g., 10-20 µM), Bafilomycin A1 (a known inhibitor of autophagosome-lysosome fusion), or a combination of both for a specified time (e.g., 3-6 hours).
-
Lyse the cells and perform immunoblotting for LC3.
-
An increase in the lipidated form, LC3-II, indicates inhibition of autophagic degradation. If this compound treatment does not lead to a further increase in LC3-II levels in the presence of Bafilomycin A1, it suggests that both compounds inhibit the pathway at a similar stage.[1]
-
-
Ubiquitin-Fusion Degradation (UFD) Assay:
-
Transfect cells with a reporter construct, such as Ub-G76V-GFP, which is a known p97-dependent substrate.
-
Treat cells with this compound and a positive control (e.g., MG132).
-
Monitor the fluorescence of the reporter over time using flow cytometry or fluorescence microscopy.
-
Stabilization of the reporter in the presence of this compound confirms the inhibition of the p97-dependent UPS pathway.[1]
-
Guide 2: Investigating Potential Off-Target Effects on Kinases
The quinazoline scaffold of this compound is present in some protein kinase inhibitors.[1] Although this compound has been shown to be highly selective for p97 over a broad panel of kinases, it may be necessary to rule out off-target kinase inhibition in your system.[1]
Signaling Pathway Analysis for Off-Target Effects
Caption: Diagram illustrating on-target vs. potential off-target effects of this compound.
Experimental Protocol: Phospho-protein Profiling
-
Cell Treatment: Treat your cells with this compound at the working concentration and a vehicle control. Include a known kinase inhibitor as a positive control if a specific pathway is suspected.
-
Lysis and Protein Quantification: Lyse the cells and accurately determine the protein concentration.
-
Phospho-specific Antibody Array or Mass Spectrometry:
-
Antibody Array: Use a commercially available phospho-kinase array to simultaneously probe the phosphorylation status of multiple kinases and their substrates.
-
Mass Spectrometry: For a more unbiased and comprehensive analysis, perform phosphoproteomics using mass spectrometry to identify changes in the phosphorylation landscape of the cell.
-
-
Data Analysis: Analyze the data to identify any significant changes in protein phosphorylation upon this compound treatment. A lack of significant changes would indicate that off-target kinase inhibition is unlikely to be a major contributor to the observed phenotype.
By systematically addressing these common issues, researchers can enhance the reproducibility and accuracy of their experimental results when using this compound.
References
- 1. Reversible inhibitor of p97, this compound, impairs both ubiquitin-dependent and autophagic protein clearance pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reversible inhibitor of p97, this compound, impairs both ubiquitin-dependent and autophagic protein clearance pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of p97 AAA ATPase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reversible inhibitor of p97, this compound, impairs both ubiquitin-dependent and autophagic protein clearance pathways [authors.library.caltech.edu]
Technical Support Center: DBeQ-Induced Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and managing the cytotoxic effects of DBeQ in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (N2,N4-dibenzylquinazoline-2,4-diamine) is a selective, potent, reversible, and ATP-competitive inhibitor of the AAA-ATPase p97 (also known as VCP).[1][2][3][4] p97 is a critical enzyme involved in numerous cellular processes, including the ubiquitin-proteasome system (UPS) and autophagosome maturation.[1][5] this compound exerts its effects by binding to the D2 ATPase domain of p97, thereby inhibiting its function.[6][7]
Q2: Is the cytotoxicity observed with this compound an on-target or off-target effect?
Q3: How does this compound induce cell death?
A3: this compound induces apoptosis through the rapid activation of the executioner caspases-3 and -7.[1][2][3] This activation of the intrinsic caspase-9 apoptotic pathway is a key mechanism of its cytotoxic action.[1] Additionally, this compound treatment leads to the accumulation of the unfolded protein response (UPR) effector CHOP, which is associated with ER stress-induced apoptosis.[1][3]
Q4: Can I prevent this compound-induced cytotoxicity while studying other p97 functions?
A4: Preventing cytotoxicity while studying other p97 functions is challenging because the cytotoxicity is a direct result of p97 inhibition. However, you can experimentally dissect the cytotoxic effects from other outcomes. For example, co-treatment with a pan-caspase inhibitor like Z-VAD(OMe)FMK can block apoptosis and allow for the study of caspase-independent effects of this compound.[1][8]
Q5: At what concentrations is this compound typically used, and what are its IC50 and GI50 values?
A5: The effective concentration of this compound varies depending on the cell line and the specific process being investigated. For instance, 10 μM this compound has been shown to rapidly activate caspases-3 and -7 in HeLa cells.[1][3] The IC50 for p97 ATPase inhibition is approximately 1.5 μM.[3][7] The GI50 (concentration for 50% growth inhibition) values differ across cell lines.[7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High levels of cell death observed shortly after this compound treatment. | This compound is a potent inducer of apoptosis via caspase activation.[1] | - Titrate this compound to the lowest effective concentration for your experiment. - Reduce the treatment duration. - As a negative control for apoptosis, co-incubate with a pan-caspase inhibitor such as Z-VAD(OMe)FMK.[1] |
| Difficulty distinguishing between inhibition of autophagy and induction of apoptosis. | This compound inhibits autophagosome maturation, which can occur alongside the induction of apoptosis.[1][5] | - Monitor markers for both pathways. For autophagy, track LC3-II accumulation via Western blot.[9] For apoptosis, measure caspase-3/7 activity.[1] - Use a caspase inhibitor to determine if the effects on autophagy are independent of apoptosis.[1] |
| Inconsistent results across different cell lines. | Cell lines exhibit varying sensitivities to this compound.[3][7] | - Perform a dose-response curve for each cell line to determine the optimal concentration. - Refer to published GI50 values as a starting point (see Table 1). |
| Uncertainty if the observed phenotype is specific to p97 inhibition. | While this compound is selective, ruling out off-target effects is crucial. | - As a positive control, use siRNA to deplete p97 and compare the phenotype to that induced by this compound.[1][5] - Use a structurally unrelated p97 inhibitor as a secondary control if available. |
Quantitative Data Summary
Table 1: Cytotoxicity of this compound in Various Cell Lines
| Cell Line | Description | GI50 (µM) | Reference |
| RPMI8226 | Human multiple myeloma | 1.2 ± 0.3 | [7] |
| HeLa | Human cervical cancer | 3.1 ± 0.5 | [7] |
| Hek293 | Human embryonic kidney | 4.0 ± 0.6 | [7] |
| MRC-5 | Normal human fetal lung fibroblasts | 6.6 ± 2.9 | [7] |
Table 2: Inhibitory Concentrations of this compound for Cellular Processes
| Process/Target | Cell Line | IC50 / Effective Concentration | Reference |
| p97 ATPase Activity (in vitro) | N/A | IC50 = 1.5 µM | [3][7] |
| UbG76V-GFP degradation (UFD pathway) | HeLa | IC50 = 2.6 µM | [3][7] |
| TCRα-GFP degradation (ERAD pathway) | HEK293 | 10 µM (potent blockade) | [3] |
| Caspase-3/7 Activation | HeLa | 10 µM (rapid activation) | [1][3] |
| Autophagosome Maturation Blockade | HeLa | 15 µM (strong stabilization of LC3-II) | [1][3] |
Experimental Protocols
Protocol 1: Assessing this compound-Induced Apoptosis via Caspase Activity Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in cell culture medium to the desired final concentrations (e.g., a range from 1 to 20 µM). Include a DMSO-only vehicle control.
-
Incubation: Treat the cells with the this compound dilutions and controls. Incubate for various time points (e.g., 2, 4, 6, 8, and 24 hours) to create a time-course.[10]
-
Caspase-3/7 Activity Measurement: Following incubation, use a commercially available luminogenic or fluorogenic caspase-3/7 assay kit according to the manufacturer's instructions. This typically involves adding a reagent containing a proluminescent or profluorescent caspase-3/7 substrate.
-
Data Acquisition: Measure luminescence or fluorescence using a plate reader.
-
Data Analysis: Normalize the signal from this compound-treated cells to the vehicle control to determine the fold-change in caspase-3/7 activity.
Protocol 2: Co-treatment with a Caspase Inhibitor to Control for Cytotoxicity
-
Cell Seeding: Plate cells as described in Protocol 1.
-
Pre-treatment with Caspase Inhibitor: Pre-incubate the cells with a pan-caspase inhibitor, such as Z-VAD(OMe)FMK (e.g., 25 µM), for 1-2 hours before adding this compound.[1][8] Include control wells with the caspase inhibitor alone and a vehicle control.
-
This compound Treatment: Add this compound to the desired final concentration to the wells, including those pre-treated with the caspase inhibitor.
-
Incubation: Incubate for the desired experimental duration.
-
Endpoint Analysis: Perform the desired downstream analysis, such as Western blotting for a protein of interest or a cell viability assay (e.g., CellTiter-Glo), to determine if the observed effect of this compound is dependent on caspase activity.[1]
Visualizations
Caption: this compound-induced cytotoxicity signaling pathway.
Caption: Experimental workflow for dissecting this compound's cytotoxic effects.
References
- 1. Reversible inhibitor of p97, this compound, impairs both ubiquitin-dependent and autophagic protein clearance pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. apexbt.com [apexbt.com]
- 4. Reversible inhibitor of p97, this compound, impairs both ubiquitin-dependent and autophagic protein clearance pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of p97 AAA ATPase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Fixation for Imaging DBeQ-Treated Cells
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing fixation methods for imaging cells treated with DBeQ, a potent inhibitor of the p97 AAA-ATPase. Given that this compound can induce apoptosis and affect the cytoskeleton, standard fixation protocols may require adaptation to ensure accurate and artifact-free imaging results.[1][2][3][4][5]
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect cells?
This compound is a selective and reversible inhibitor of the p97 ATPase.[1][2][3][4] Inhibition of p97 disrupts cellular processes such as protein degradation and autophagy, leading to the accumulation of ubiquitinated proteins.[1][2][4] This ultimately triggers apoptosis (programmed cell death) and can impact the organization of the actin cytoskeleton.[1][4]
Q2: Why is fixation a critical step for imaging this compound-treated cells?
Fixation aims to preserve the cellular structure in a life-like state for imaging. This compound treatment can cause significant morphological changes, including cell shrinkage, membrane blebbing (common in apoptosis), and alterations to the actin cytoskeleton.[6][7] An optimized fixation protocol is crucial to prevent artifacts that could be misinterpreted as treatment effects.[8]
Q3: What are the main types of fixatives I should consider?
The two most common classes of fixatives are cross-linking agents and precipitating agents.
-
Cross-linking fixatives , such as paraformaldehyde (PFA), create covalent bonds between proteins, effectively locking them in place. This method generally provides excellent preservation of cellular morphology.[9]
-
Precipitating fixatives , like cold methanol or acetone, work by dehydrating the cell and precipitating proteins. This can be advantageous for preserving certain cytoskeletal structures and some antibody epitopes.[10][11]
Q4: Which fixative is better for this compound-treated cells: PFA or methanol?
The choice depends on the specific research question and the target molecule to be visualized.
-
Paraformaldehyde (PFA) is often the recommended starting point as it is excellent at preserving overall cell morphology, which is crucial when studying apoptotic cells.[12][13] It is also better for retaining soluble proteins and small molecules within the cell.
-
Methanol can be a good choice for visualizing the actin cytoskeleton, as it can sometimes expose epitopes that are masked by PFA fixation.[10][14][15] However, it can also cause cell shrinkage and the loss of some cellular components.[10]
Q5: Can this compound treatment affect my immunofluorescence staining?
Yes. The cellular changes induced by this compound, such as apoptosis and cytoskeletal alterations, can lead to several immunofluorescence artifacts:
-
Increased background staining: Apoptotic cells can become "sticky," leading to non-specific antibody binding.
-
Weak or no signal: Epitopes may be masked or altered by the fixation process, or the target protein may be cleaved by caspases during apoptosis.
-
Altered localization patterns: Changes in the cytoskeleton and cell morphology can affect the apparent localization of your protein of interest.[13]
Troubleshooting Guides
Problem 1: Weak or No Fluorescence Signal
| Possible Cause | Troubleshooting Suggestion |
| Suboptimal Fixation | The fixation method may be masking the epitope. Try switching from PFA to methanol fixation, or vice versa. For PFA fixation, consider performing antigen retrieval to unmask the epitope.[16] Reduce the duration of fixation, as over-fixation can mask epitopes.[16] |
| Antibody Concentration | The primary or secondary antibody concentration may be too low. Increase the antibody concentration or extend the incubation time.[16] |
| Protein Degradation | This compound induces apoptosis, which involves caspase-mediated protein cleavage. Confirm protein expression levels by Western blot. If your target is cleaved, consider using an antibody that recognizes a fragment of the protein that is not degraded. |
| Photobleaching | Fluorophores can be sensitive to light. Minimize exposure of your samples to light during and after staining. Use an anti-fade mounting medium. |
Problem 2: High Background or Non-Specific Staining
| Possible Cause | Troubleshooting Suggestion |
| Insufficient Blocking | Apoptotic cells can exhibit increased non-specific binding. Increase the blocking time and/or use a blocking buffer containing serum from the same species as the secondary antibody.[17] |
| Antibody Cross-Reactivity | The primary or secondary antibody may be cross-reacting with other cellular components. Run a control without the primary antibody to check for non-specific binding of the secondary antibody.[18] |
| Cell Clumping/Debris | This compound-induced apoptosis can lead to cell detachment and debris. Ensure gentle washing steps to remove dead cells and debris. Consider coating coverslips with an adhesion-promoting substance like poly-L-lysine. |
| Autofluorescence | Some fixatives, particularly glutaraldehyde, can increase autofluorescence. If using PFA, ensure it is freshly prepared. Consider treating samples with a quenching agent like sodium borohydride.[16] |
Problem 3: Morphological Artifacts (e.g., excessive cell shrinkage, distorted cytoskeleton)
| Possible Cause | Troubleshooting Suggestion |
| Harsh Fixation | Methanol fixation can cause more significant cell shrinkage than PFA.[10] If using methanol, ensure it is pre-chilled to -20°C and minimize the fixation time. |
| Suboptimal PFA Fixation | For preserving the actin cytoskeleton with PFA, it is recommended to use a cytoskeleton-preserving buffer and perform the fixation at 37°C.[12][13] |
| Apoptosis-Induced Changes | The observed morphological changes may be a genuine effect of this compound-induced apoptosis.[6] It is crucial to have appropriate controls (e.g., untreated cells, vehicle-treated cells) to distinguish between treatment effects and artifacts. |
| Drying Out | Allowing cells to dry out at any stage of the staining protocol can cause severe morphological damage. Keep samples covered in buffer at all times.[16] |
Quantitative Data Summary
| Parameter | Paraformaldehyde (PFA) Fixation | Methanol (MeOH) Fixation | Reference |
| Gene and Transcript Recovery (FD-seq) | Higher number of genes and transcripts detected. | Lower number of genes and transcripts detected. | [19] |
| Preservation of Cellular Morphology | Generally excellent preservation of overall cell structure. | Can cause cell shrinkage and loss of soluble components. | [9][10] |
| Actin Cytoskeleton Preservation | Good, especially when using cytoskeleton-preserving buffers and optimal temperature.[12][13] | Can be very good for preserving filamentous actin structures. | [11] |
| Epitope Masking | More likely to mask epitopes, may require antigen retrieval.[15] | Less likely to mask epitopes, but can denature some proteins. | [15] |
Experimental Protocols
Protocol 1: Paraformaldehyde (PFA) Fixation for General Morphology and Protein Localization
This protocol is a good starting point for preserving the overall morphology of this compound-treated cells, which is important for studying apoptosis.
-
Cell Culture: Plate cells on sterile glass coverslips in a multi-well plate and allow them to adhere overnight.
-
This compound Treatment: Treat cells with the desired concentration of this compound for the appropriate duration. Include vehicle-treated and untreated controls.
-
Washing: Gently aspirate the culture medium and wash the cells twice with pre-warmed Phosphate Buffered Saline (PBS).
-
Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating with 1% Bovine Serum Albumin (BSA) in PBS for 30 minutes.
-
Primary Antibody Incubation: Incubate with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Incubate with a fluorescently-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Nuclear Staining (Optional): Counterstain nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.
-
Mounting: Wash the cells three times with PBS and mount the coverslips onto microscope slides using an anti-fade mounting medium.
Protocol 2: Methanol Fixation for Cytoskeletal Visualization
This protocol is recommended when the primary goal is to visualize the actin cytoskeleton or when PFA fixation masks the epitope of interest.
-
Cell Culture and Treatment: Follow steps 1 and 2 from the PFA protocol.
-
Washing: Gently aspirate the culture medium and wash the cells once with PBS.
-
Fixation and Permeabilization: Aspirate the PBS and add ice-cold 100% methanol. Incubate for 10 minutes at -20°C.
-
Washing: Gently wash the cells three times with PBS for 5 minutes each to rehydrate.
-
Blocking: Follow step 7 from the PFA protocol.
-
Antibody Incubations and Mounting: Follow steps 8-12 from the PFA protocol.
Visualizations
Caption: this compound inhibits p97, leading to apoptosis and cytoskeletal changes.
Caption: General workflow for fixation and immunofluorescence of this compound-treated cells.
References
- 1. Reversible inhibitor of p97, this compound, impairs both ubiquitin-dependent and autophagic protein clearance pathways [authors.library.caltech.edu]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Reversible inhibitor of p97, this compound, impairs both ubiquitin-dependent and autophagic protein clearance pathways [pubmed.ncbi.nlm.nih.gov]
- 4. Reversible inhibitor of p97, this compound, impairs both ubiquitin-dependent and autophagic protein clearance pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of novel benzylquinazoline molecules as p97/VCP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of Several Techniques for the Detection of Apoptotic Cells - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. mdpi.com [mdpi.com]
- 8. Fix Your Membrane Receptor Imaging: Actin Cytoskeleton and CD4 Membrane Organization Disruption by Chemical Fixation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. The effect of chemical fixation with paraformaldehyde, glutardialdehyde or methanol on immunofluorescence staining of neutrophils and neutrophil extracellular traps - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. journals.biologists.com [journals.biologists.com]
- 13. Fix Your Membrane Receptor Imaging: Actin Cytoskeleton and CD4 Membrane Organization Disruption by Chemical Fixation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparison of formaldehyde and methanol fixatives used in the detection of ion channel proteins in isolated rat ventricular myocytes by immunofluorescence labelling and confocal microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparison of formaldehyde and methanol fixatives used in the detection of ion channel proteins in isolated rat ventricular myocytes by immunofluorescence labelling and confocal microscopy | Yamanushi | Folia Morphologica [journals.viamedica.pl]
- 16. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 17. Protocol for detection of caspases using immunofluorescence | Abcam [abcam.com]
- 18. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 19. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Validation of DBeQ as a p97 Inhibitor
This guide provides a comprehensive comparison of N2,N4-dibenzylquinazoline-2,4-diamine (DBeQ) with other prominent p97 inhibitors, offering researchers, scientists, and drug development professionals a detailed overview of their inhibitory effects and the experimental protocols for their validation.
Introduction to p97 and its Inhibition
p97, also known as Valosin-Containing Protein (VCP), is a highly abundant AAA (ATPases Associated with diverse cellular Activities) ATPase that plays a crucial role in maintaining cellular protein homeostasis.[1][2][3] It is involved in a multitude of cellular processes, including the ubiquitin-proteasome system (UPS), endoplasmic reticulum-associated degradation (ERAD), autophagy, and DNA damage response.[4][5][6] By utilizing the energy from ATP hydrolysis, p97 unfolds and extracts ubiquitinated proteins from cellular complexes, targeting them for degradation by the proteasome.[5][6] Due to its critical role in protein clearance, p97 has emerged as a promising therapeutic target for diseases characterized by protein aggregation, such as cancer.[4][7][8]
This compound was one of the first identified small-molecule inhibitors of p97.[4][7] It acts as a reversible and ATP-competitive inhibitor, specifically targeting the D2 ATPase domain of p97.[4][7][9] Inhibition of p97 by this compound disrupts downstream cellular processes, including both ubiquitin-dependent protein degradation and autophagic pathways, ultimately leading to the induction of apoptosis in cancer cells.[9][10][11]
Comparative Analysis of p97 Inhibitors
Several inhibitors of p97 have been developed, each with distinct mechanisms of action. This guide focuses on comparing this compound with two other well-characterized inhibitors: CB-5083, another ATP-competitive inhibitor that has entered clinical trials, and NMS-873, an allosteric inhibitor.[7][12]
Below is a summary of their key characteristics:
| Inhibitor | Mechanism of Action | Target Domain | IC50 (p97 ATPase) | Cellular Potency (GI50/IC50) |
| This compound | ATP-competitive, Reversible | D2 | ~1.5 - 10 µM[4][13][14][15] | 1.2 - 6.6 µM (various cell lines)[13] |
| CB-5083 | ATP-competitive | D2 | ~11 nM[16] | 0.49 - 1.03 µM (various cell lines)[16] |
| NMS-873 | Allosteric | D1-D2 linker | ~24 - 30 nM[17][18][19] | 0.08 - 2 µM (various cell lines)[17] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the central role of p97 in protein homeostasis and a general workflow for validating p97 inhibitors.
Caption: p97 pathway and points of inhibition.
References
- 1. The VCP/p97 system at a glance: connecting cellular function to disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | A Mighty “Protein Extractor” of the Cell: Structure and Function of the p97/CDC48 ATPase [frontiersin.org]
- 3. STRUCTURE AND FUNCTION OF THE AAA+ ATPASE p97/Cdc48p - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Discovery of novel benzylquinazoline molecules as p97/VCP inhibitors [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Role of p97/VCP (Cdc48) in genome stability [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. Inhibitors of the ATPase p97/VCP: From basic research to clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reversible inhibitor of p97, this compound, impairs both ubiquitin-dependent and autophagic protein clearance pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of p97 AAA ATPase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reversible inhibitor of p97, this compound, impairs both ubiquitin-dependent and autophagic protein clearance pathways [authors.library.caltech.edu]
- 12. Allosteric p97 Inhibitors Can Overcome Resistance to ATP-Competitive p97 Inhibitors for Potential Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. apexbt.com [apexbt.com]
- 15. This compound, p97 ATPase inhibitor (CAS 177355-84-9) | Abcam [abcam.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. selleckchem.com [selleckchem.com]
- 19. caymanchem.com [caymanchem.com]
A Comparative Guide to p97 Inhibitors: DBeQ vs. CB-5083
A Resource for Researchers, Scientists, and Drug Development Professionals
This guide offers an objective, data-driven comparison of two key small molecule inhibitors of the p97 ATPase: DBeQ and its derivative, CB-5083. The information presented is intended to aid researchers in selecting the appropriate tool for their studies and to provide a clear perspective on their relative performance.
The Role of p97 in Cellular Homeostasis and Cancer
The AAA+ (ATPases Associated with diverse cellular Activities) ATPase p97, also known as Valosin-Containing Protein (VCP), is a central regulator of protein homeostasis. It functions as a molecular segregase, utilizing the energy from ATP hydrolysis to remodel and extract ubiquitinated proteins from cellular complexes or membranes. This activity is crucial for several key cellular processes, including the ubiquitin-proteasome system (UPS), endoplasmic reticulum-associated degradation (ERAD) of misfolded proteins, and autophagy.[1][2] Given its critical role in maintaining proteostasis, a pathway often under stress in cancer cells, p97 has emerged as a compelling therapeutic target.
This compound and CB-5083: Mechanism of Action
Both this compound (N2,N4-dibenzylquinazoline-2,4-diamine) and CB-5083 are reversible, ATP-competitive inhibitors of p97. They exert their inhibitory effect by binding to the ATP-binding pocket of the D2 ATPase domain of p97, thereby preventing the hydrolysis of ATP. This blockade of ATPase activity stalls the segregase function of p97, leading to the accumulation of polyubiquitinated proteins. The resulting disruption in protein homeostasis triggers the Unfolded Protein Response (UPR) and can ultimately induce apoptosis, particularly in cancer cells that are highly dependent on p97 function.[3][4] CB-5083 was developed through optimization of the this compound chemical scaffold to enhance potency and drug-like properties.[5]
Comparative Performance Data
The following table summarizes key quantitative data comparing the in vitro performance of this compound and CB-5083. It is important to consider that IC50 values can vary between studies due to different experimental conditions.
| Parameter | This compound | CB-5083 | Assay Conditions / Cell Line |
| p97 ATPase Inhibition (IC50) | 1.5 µM | 11 nM | Biochemical ATPase Assay |
| p97 Binding Affinity (Kd) | 0.68 µM | 0.0017 µM | Biochemical Binding Assay |
| Cell Viability (IC50) | ~2.7 µM | ~0.31 µM | HCT116 (Colon Cancer) |
| Cell Viability (IC50) | ~3.4 µM | ~0.45 µM | RPMI-8226 (Multiple Myeloma), HL-60 (Leukemia) |
Signaling Pathways and Experimental Overviews
The following diagrams illustrate the key signaling pathways affected by this compound and CB-5083, as well as a typical experimental workflow for their evaluation.
References
- 1. promega.com [promega.com]
- 2. Measurement of ATPase Activity of Valosin-containing Protein/p97 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 4. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.com]
- 5. texaschildrens.org [texaschildrens.org]
DBeQ vs. Proteasome Inhibitors: A Comparative Guide for Cancer Therapy Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of DBeQ and proteasome inhibitors in the context of cancer therapy. We delve into their mechanisms of action, present comparative preclinical data, and provide detailed experimental methodologies for key assays.
The ubiquitin-proteasome system (UPS) is a critical pathway for protein degradation and homeostasis within cells. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Two major classes of drugs that interfere with this system, albeit at different points, are p97 inhibitors, such as this compound, and proteasome inhibitors, including bortezomib, carfilzomib, and ixazomib. This guide offers a detailed comparison to inform preclinical research and drug development efforts.
Mechanism of Action: A Tale of Two Checkpoints in Protein Degradation
While both this compound and proteasome inhibitors disrupt protein homeostasis, leading to cancer cell death, they act on distinct molecular targets within the UPS.
This compound: Targeting the p97 AAA ATPase
This compound is a selective, potent, and reversible ATP-competitive inhibitor of the p97 ATPase (also known as VCP)[1][2][3][4]. p97 is a critical chaperone protein that functions upstream of the proteasome. It utilizes the energy from ATP hydrolysis to extract ubiquitinated proteins from cellular compartments like the endoplasmic reticulum (ER) or chromatin, preparing them for degradation by the proteasome[5][6]. By inhibiting p97, this compound causes the accumulation of misfolded and ubiquitinated proteins, leading to ER stress, activation of the unfolded protein response (UPR), and ultimately, apoptosis[5][7]. This compound has also been shown to impair autophagosome maturation, further contributing to cellular stress[1][6][8][9][10].
Proteasome Inhibitors: Directly Blocking the Proteolytic Core
In contrast, proteasome inhibitors like bortezomib, carfilzomib, and ixazomib directly target the 26S proteasome, the primary machinery for protein degradation in the cell[11][12][13]. The 26S proteasome is a large protein complex that recognizes, unfolds, and degrades ubiquitinated proteins[11][14][15]. These inhibitors typically bind to the β5 subunit of the 20S catalytic core of the proteasome, inhibiting its chymotrypsin-like activity[11][12]. This direct inhibition leads to a massive accumulation of ubiquitinated proteins, cell cycle arrest, and the induction of apoptosis through various signaling pathways[11][13].
Comparative Preclinical Efficacy: In Vitro Data
The following tables summarize the in vitro efficacy of this compound and various proteasome inhibitors across a range of cancer cell lines.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Cancer Type | Metric | Value (µM) | Reference |
| p97 (wt) | - | IC50 | 1.5 | [3][4] |
| p97 (C522A) | - | IC50 | 1.6 | [3] |
| Vps4 | - | IC50 | 11.5 | [3] |
| UbG76V-GFP degradation | - | IC50 | 2.6 | [3] |
| MRC-5 | Fetal Lung Fibroblast | GI50 | 6.6 ± 2.9 | [3] |
| Hek293 | Embryonic Kidney | GI50 | 4.0 ± 0.6 | [3] |
| HeLa | Cervical Cancer | GI50 | 3.1 ± 0.5 | [3] |
| RPMI8226 | Multiple Myeloma | GI50 | 1.2 ± 0.3 | [3] |
Table 2: In Vitro Efficacy of Proteasome Inhibitors
| Inhibitor | Cell Line | Cancer Type | Metric | Value (nM) | Reference |
| Bortezomib | PC-3 | Prostate Cancer | IC50 (48h) | 20 | [16] |
| Bortezomib | RPMI-8226 | Multiple Myeloma | IC50 | 15.9 | [17] |
| Bortezomib | U-266 | Multiple Myeloma | IC50 | 7.1 | [17] |
| Bortezomib | B16F10 | Melanoma | IC50 | 2.46 | [18] |
| Carfilzomib | ANBL-6 | Multiple Myeloma | IC50 | <5 | [19] |
| Carfilzomib | HNSCC Cell Lines | Head and Neck Squamous Cell Carcinoma | IC50 | 18.3 - 70.4 | [20] |
| Carfilzomib | A549 | Non-Small Cell Lung Cancer | IC50 (96h) | <1.0 - 36 | [21] |
| Carfilzomib | H1993 | Non-Small Cell Lung Cancer | IC50 (96h) | <1.0 - 36 | [21] |
| Carfilzomib | H520 | Non-Small Cell Lung Cancer | IC50 (96h) | <1.0 - 36 | [21] |
| Carfilzomib | H460 | Non-Small Cell Lung Cancer | IC50 (96h) | <1.0 - 36 | [21] |
| Carfilzomib | H1299 | Non-Small Cell Lung Cancer | IC50 (96h) | <1.0 - 36 | [21] |
| Carfilzomib | SHP77 | Small Cell Lung Cancer | IC50 (96h) | <1.0 - 203 | [21] |
| Carfilzomib | DMS114 | Small Cell Lung Cancer | IC50 (96h) | <1.0 - 203 | [21] |
| Carfilzomib | Breast Cancer Cell Lines | Breast Cancer | IC50 | 6.34 - 76.51 | [21] |
| Ixazomib | Multiple Myeloma Cell Lines | Multiple Myeloma | - | - | [9][10][16][20][22] |
In Vivo Antitumor Activity
This compound: While specific quantitative in vivo data for this compound is limited in the reviewed literature, its potent in vitro activity and mechanism of action suggest potential for in vivo antitumor efficacy. Further preclinical development and in vivo testing of this compound and its analogs are warranted.
Proteasome Inhibitors: Bortezomib, carfilzomib, and ixazomib have all demonstrated significant antitumor activity in various xenograft models of both hematological malignancies and solid tumors[21][23][24][25]. For instance, bortezomib has been shown to inhibit tumor growth and induce apoptosis in xenograft models of multiple myeloma, lung, breast, prostate, and pancreatic cancer[21][24]. Combination therapies involving proteasome inhibitors have also shown synergistic effects in preclinical models[19][26][27].
Experimental Protocols
Detailed methodologies for key experiments cited are provided below to facilitate the replication and extension of these findings.
1. p97 ATPase Activity Assay
This assay measures the inhibition of p97's ATP hydrolysis activity by compounds like this compound.
-
Principle: The assay quantifies the amount of ATP remaining after incubation with p97. A decrease in ATP levels corresponds to p97 ATPase activity. The remaining ATP is detected using a luciferase-based reagent, where the light output is proportional to the ATP concentration.
-
Materials:
-
Purified recombinant p97 protein
-
Assay buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ATP solution
-
Test compound (e.g., this compound) and DMSO (vehicle control)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
96-well or 384-well white opaque plates
-
Luminometer
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a multi-well plate, add the assay buffer, purified p97 protein, and the test compound or DMSO.
-
Incubate at room temperature for a defined period (e.g., 30-60 minutes).
-
Initiate the reaction by adding a specific concentration of ATP to each well.
-
Incubate at 37°C for a defined period (e.g., 30-60 minutes) to allow for ATP hydrolysis.
-
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to convert the generated ADP back to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition relative to the DMSO control and determine the IC50 value.
-
2. Proteasome Activity Assay
This assay measures the chymotrypsin-like activity of the proteasome and its inhibition by compounds like bortezomib.
-
Principle: A fluorogenic peptide substrate (e.g., Suc-LLVY-AMC) is cleaved by the chymotrypsin-like activity of the proteasome, releasing a fluorescent molecule (AMC). The increase in fluorescence is proportional to the proteasome activity.
-
Materials:
-
Cell lysate containing active proteasomes or purified 20S/26S proteasome
-
Assay buffer (e.g., 25 mM HEPES, pH 7.5, 0.5 mM EDTA, 0.05% NP-40, 0.001% SDS)
-
Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC)
-
Test compound (e.g., bortezomib) and DMSO (vehicle control)
-
Proteasome inhibitor for control (e.g., MG132)
-
96-well black opaque plates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare cell lysates from cancer cells of interest.
-
Determine the protein concentration of the lysates.
-
In a multi-well plate, add the assay buffer, cell lysate, and the test compound or DMSO.
-
Incubate at 37°C for a defined period (e.g., 15-30 minutes).
-
Add the fluorogenic proteasome substrate to each well to start the reaction.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC) over time (kinetic read) or at a fixed endpoint.
-
Calculate the rate of the reaction (slope of the kinetic curve) or the endpoint fluorescence.
-
Determine the percentage of inhibition relative to the DMSO control and calculate the IC50 value.
-
3. Caspase-3/7 Activity Assay
This assay quantifies the activity of the executioner caspases, caspase-3 and -7, which are key mediators of apoptosis.
-
Principle: A specific fluorogenic substrate containing the DEVD peptide sequence (e.g., Ac-DEVD-AMC or Ac-DEVD-AFC) is cleaved by active caspase-3 and -7, releasing a fluorescent molecule. The increase in fluorescence is directly proportional to caspase-3/7 activity.
-
Materials:
-
Cancer cells treated with the test compound or vehicle control
-
Lysis buffer (e.g., 10 mM HEPES, pH 7.4, 100 mM NaCl, 1 mM EDTA, 0.2% CHAPS, 10% sucrose)
-
Assay buffer (e.g., 20 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM DTT, 0.1% CHAPS, 1 mM EDTA, 10% glycerol)
-
Fluorogenic caspase-3/7 substrate (e.g., Ac-DEVD-AMC)
-
96-well black opaque plates
-
Fluorescence plate reader
-
-
Procedure:
-
Culture and treat cancer cells with the test compound for the desired time to induce apoptosis.
-
Harvest and lyse the cells to release the caspases.
-
Determine the protein concentration of the cell lysates.
-
In a multi-well plate, add the assay buffer, cell lysate, and the fluorogenic caspase-3/7 substrate.
-
Incubate the plate at 37°C, protected from light, for 1-2 hours.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC).
-
Express the caspase activity as relative fluorescence units (RFU) per microgram of protein.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
References
- 1. mdpi.com [mdpi.com]
- 2. Allosteric p97 Inhibitors Can Overcome Resistance to ATP-Competitive p97 Inhibitors for Potential Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound, p97 ATPase inhibitor (CAS 177355-84-9) | Abcam [abcam.com]
- 5. mdpi.com [mdpi.com]
- 6. p97-Containing Complexes in Proliferation Control and Cancer: Emerging Culprits or Guilt by Association? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Harnessing p97/VCP: A Transformative AAA+ ATPase Target for Next-Generation Cancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The molecular mechanisms of acquired proteasome inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Real-world comparative effectiveness of triplets containing bortezomib (B), carfilzomib (C), daratumumab (D), or ixazomib (I) in relapsed/refractory multiple myeloma (RRMM) in the US - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. Mechanisms of substrate recognition by the 26S proteasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Revisiting Proteasome Inhibitors: Molecular Underpinnings of Their Development, Mechanisms of Resistance and Strategies to Overcome Anti-Cancer Drug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mechanisms of substrate recognition by the 26S proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Substrate recognition and processing by the 26S proteasome [escholarship.org]
- 16. A phase 1/2 study of ixazomib in place of bortezomib or carfilzomib in a subsequent line of therapy for patients with multiple myeloma refractory to their last bortezomib or carfilzomib combination regimen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pnrjournal.com [pnrjournal.com]
- 18. Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Combination of proteasome inhibitors bortezomib and NPI-0052 trigger in vivo synergistic cytotoxicity in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ilaphar.org [ilaphar.org]
- 21. Preclinical evaluation of the proteasome inhibitor bortezomib in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Bortezomib advanced mechanisms of action in multiple myeloma, solid and liquid tumors along with its novel therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Bortezomib as the First Proteasome Inhibitor Anticancer Drug: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 25. From Bortezomib to other Inhibitors of the Proteasome and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Combination therapy of bortezomib with novel targeted agents: an emerging treatment strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Bortezomib in combination with other therapies for the treatment of multiple myeloma [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of DBeQ and Its Analogs as p97 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of N2,N4-dibenzylquinazoline-2,4-diamine (DBeQ), a selective and reversible inhibitor of the AAA-ATPase p97, and its key analogs. This document is intended to serve as a valuable resource for researchers in cancer biology, neurodegenerative disease, and other fields where p97 is a therapeutic target. We will delve into their mechanisms of action, comparative efficacy, and the experimental protocols used to evaluate these compounds.
Introduction to this compound and p97
p97 (also known as VCP) is a critical cellular enzyme involved in a myriad of cellular processes, including protein degradation through the ubiquitin-proteasome system (UPS) and autophagy, endoplasmic reticulum-associated degradation (ERAD), and DNA damage repair.[1][2][3] Its central role in maintaining protein homeostasis makes it an attractive target for therapeutic intervention, particularly in oncology.
This compound was identified through high-throughput screening as a potent, selective, reversible, and ATP-competitive inhibitor of p97 ATPase activity.[1][2] It exerts its effects by binding to the D2 ATPase domain of p97.[4] Inhibition of p97 by this compound disrupts these essential cellular pathways, leading to the accumulation of ubiquitinated proteins, ER stress, and ultimately, apoptosis in cancer cells.[3]
Comparative Analysis of this compound and Its Analogs
Several analogs of this compound have been developed to improve potency, selectivity, and pharmacokinetic properties. This section compares this compound with some of its notable analogs based on available experimental data.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and its analogs, providing a clear comparison of their inhibitory activities and cellular effects.
| Compound | Target(s) | IC50 (p97 ATPase) | Cellular IC50 / GI50 | Key Biological Effects & Notes |
| This compound | p97 | 1.5 µM[5][6] | 1.2 - 6.6 µM (various cell lines)[6] | Reversible, ATP-competitive inhibitor.[1][2] Induces apoptosis and blocks autophagosome maturation. |
| ML240 | p97 (D2 domain) | 0.11 µM[3] | Broad anti-proliferative activity[3] | More potent than this compound.[3] |
| ML241 | p97 (D2 domain) | 0.1 µM[3] | Not specified | Similar potency to ML240.[3] |
| CB-5083 | p97 (D2 domain) | 0.011 µM[3] | Potent anti-proliferative activity[7] | Highly selective D2 ATPase inhibitor.[4] Advanced to clinical trials. |
| NMS-873 | p97 (D1 & D2) | Not specified | Not specified | Allosteric inhibitor, targets both D1 and D2 domains.[8] |
| Compound 6 | p97 | More potent than this compound & CB-5083[3][7] | 0.24 - 6.9 µM (various cell lines)[7] | Novel this compound analog with high binding affinity and less cytotoxicity than this compound.[3][7] |
| Compound 7 | p97 | More potent than this compound & CB-5083[3][7] | Not specified | Novel this compound analog with high binding affinity.[3][7] |
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes affected by this compound and the methods used to study them, we have created diagrams using the DOT language.
Signaling Pathway of p97 Inhibition by this compound
Caption: this compound inhibits p97, leading to multiple downstream effects.
Experimental Workflow for Comparative Analysis
Caption: A typical workflow for comparing this compound and its analogs.
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.
p97 ATPase Activity Assay
This assay measures the ability of a compound to inhibit the ATP hydrolysis activity of purified p97 protein.
-
Materials:
-
Purified recombinant p97 protein
-
Assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.01% Triton X-100)
-
ATP solution
-
Test compounds (this compound and its analogs) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar ATP detection reagent
-
96-well or 384-well white opaque plates
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a multi-well plate, add the assay buffer, purified p97 enzyme, and the test compound or DMSO (vehicle control).
-
Incubate the mixture at room temperature for a specified time (e.g., 15-30 minutes) to allow for compound binding.
-
Initiate the reaction by adding a specific concentration of ATP to each well.
-
Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced (or remaining ATP) using a detection reagent according to the manufacturer's instructions.
-
Read the luminescence or fluorescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
Cancer cell lines (e.g., HeLa, HCT116)
-
Complete cell culture medium
-
Test compounds (this compound and its analogs)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear flat-bottom plates
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds or DMSO (vehicle control) for a specified duration (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 or IC50 values.
-
Western Blot Analysis for Biomarkers of p97 Inhibition
This technique is used to detect changes in the levels of specific proteins that are indicative of p97 inhibition.
-
Materials:
-
Treated and untreated cell lysates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins (e.g., ubiquitin, LC3, CHOP, cleaved caspase-3) and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Lyse the treated and untreated cells and quantify the protein concentration of the lysates.
-
Denature the protein samples and separate them by size using SDS-PAGE.
-
Transfer the separated proteins from the gel to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system and analyze the band intensities to determine the relative protein expression levels.
-
Autophagosome Maturation Assay (LC3 Turnover Assay)
This assay monitors the accumulation of the autophagosome marker LC3-II to assess the impact of compounds on autophagic flux.
-
Materials:
-
Cells treated with test compounds, with and without a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine).
-
Western blot analysis materials as described above, with a primary antibody specific for LC3.
-
-
Procedure:
-
Treat cells with the test compound in the presence or absence of a lysosomal inhibitor for a defined period. The lysosomal inhibitor will block the degradation of autophagosomes, allowing for the measurement of the rate of autophagosome formation.
-
Prepare cell lysates and perform Western blot analysis as described previously.
-
Probe the membrane with an anti-LC3 antibody to detect both LC3-I (cytosolic form) and LC3-II (lipidated, autophagosome-associated form).
-
The amount of LC3-II in the presence of the lysosomal inhibitor is indicative of the autophagic flux. An increase in LC3-II accumulation upon treatment with a compound suggests a blockage in autophagosome maturation or degradation.
-
Conclusion
This compound has proven to be a valuable tool for studying the diverse functions of p97 and has paved the way for the development of more potent and selective analogs. The comparative data presented in this guide highlights the progress made in optimizing the therapeutic potential of p97 inhibitors. The detailed experimental protocols provide a solid foundation for researchers to further investigate these compounds and their effects on cellular pathways. As research in this area continues, a deeper understanding of the structure-activity relationships of this compound analogs will undoubtedly lead to the development of novel and effective therapies for a range of human diseases.
References
- 1. Measurement of ATPase Activity of Valosin-containing Protein/p97 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Discovery of novel benzylquinazoline molecules as p97/VCP inhibitors [frontiersin.org]
- 4. Reversible inhibitor of p97, this compound, impairs both ubiquitin-dependent and autophagic protein clearance pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of ATPase Activity of Valosin-containing Protein/p97 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Experimental protocol to study cell viability and apoptosis | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 8. Macroautophagy: Novus Biologicals [novusbio.com]
Validating DBeQ's On-Target Mechanism Through Genetic Knockdown of p97: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cellular effects of the pharmacological p97 inhibitor, DBeQ, with the genetic knockdown of its target protein, p97. By presenting supporting experimental data, detailed protocols, and visual workflows, this document aims to validate that this compound's mechanism of action is indeed through the specific inhibition of p97.
Executive Summary
The AAA ATPase p97 (also known as VCP) is a critical regulator of protein homeostasis, involved in processes such as the ubiquitin-proteasome system (UPS), endoplasmic reticulum-associated degradation (ERAD), and autophagy.[1][2][3] Its central role in these pathways makes it a compelling target for therapeutic intervention in diseases like cancer. This compound (N2,N4-dibenzylquinazoline-2,4-diamine) has been identified as a selective, potent, reversible, and ATP-competitive inhibitor of p97.[4][5][6] To confirm that the cellular consequences of this compound treatment are a direct result of p97 inhibition, a comparison with the effects of reducing p97 levels through RNA interference (siRNA) is essential. This guide demonstrates a strong correlation between the phenotypic outcomes of both methods, thereby validating this compound's on-target mechanism.
Data Presentation: this compound vs. p97 Knockdown
The following table summarizes quantitative data from studies directly comparing the effects of this compound treatment and siRNA-mediated knockdown of p97 on key cellular processes. The data consistently shows that pharmacological inhibition of p97 with this compound phenocopies the genetic knockdown of p97.
| Parameter | This compound Treatment | p97 siRNA Knockdown | Key Findings & References |
| Cell Viability | Dose-dependent reduction in cell viability. 5 µM this compound resulted in approximately 50% viability in Jeg3 cells after 24 hours. | Significant reduction in cell viability. Approximately 60% viability in Jeg3 cells after 48 hours. | Both methods significantly reduce cell viability, indicating a crucial role for p97 in cell survival.[7] |
| Apoptosis Induction | Dose-dependent increase in apoptosis. Significant increase in early and late apoptotic cells with 2.5, 5, and 10 µM this compound in Jeg3 cells. | Significant increase in total, early, and late apoptotic cells in Jeg3 cells after 48 hours. | Inhibition of p97, either pharmacologically or genetically, leads to the induction of programmed cell death.[8] |
| Caspase-3/7 Activation | Rapid and potent activation of caspases-3 and -7.[5][9] | Mimics the effects of this compound on caspase activation.[10] | Confirms that apoptosis induction by this compound is an on-target effect of p97 inhibition.[9][10] |
| Autophagy | Accumulation of the autophagic intermediate LC3-II, indicating a blockage in autophagosome maturation.[4][5] | Leads to a defect in autophagosome maturation, resulting in the accumulation of LC3-II.[5] | Both approaches disrupt the autophagy pathway at a similar stage, reinforcing the role of p97 in this process.[5] |
| ERAD Substrate Degradation | Potent blockade of the degradation of the ERAD reporter TCRα-GFP.[5] | Inhibition of the degradation of ERAD substrates.[11][12] | Demonstrates that this compound effectively inhibits the p97-dependent ERAD pathway, similar to genetic knockdown.[5][11][12] |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams were generated using Graphviz (DOT language).
Caption: p97's role in ERAD and autophagy and points of inhibition.
Caption: Workflow for comparing this compound and p97 siRNA effects.
Caption: this compound and siRNA both lead to loss of p97 function.
Experimental Protocols
The following are detailed methodologies for key experiments cited in this guide.
siRNA-Mediated Knockdown of p97
-
Cell Seeding: Plate cells in antibiotic-free medium to achieve 60-80% confluency at the time of transfection.
-
siRNA Preparation: Dilute p97-targeting siRNA and a non-targeting control siRNA in an appropriate transfection medium. Prepare a separate solution of the transfection reagent in the same medium.
-
Complex Formation: Combine the siRNA and transfection reagent solutions, mix gently, and incubate at room temperature for 15-45 minutes to allow for the formation of siRNA-lipid complexes.
-
Transfection: Wash the cells and replace the medium with a fresh transfection medium. Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells for 5-7 hours at 37°C. Then, add normal growth medium with twice the normal serum and antibiotic concentration.
-
Post-Transfection: Continue to incubate the cells for 24-72 hours, depending on the assay, to allow for p97 protein depletion.
-
Validation of Knockdown: Harvest a subset of cells to confirm p97 knockdown via Western blot or qRT-PCR.
Western Blot Analysis for Protein Accumulation
-
Cell Lysis: After treatment with this compound or transfection with p97 siRNA, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Separate the protein samples on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p97, LC3, or specific ERAD substrates) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
Cell Viability Assay (MTT Assay)
-
Cell Treatment: Seed cells in a 96-well plate and treat with various concentrations of this compound or transfect with p97 siRNA as described above. Include appropriate controls.
-
MTT Addition: After the desired incubation period (e.g., 24-72 hours), add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control-treated cells.
Apoptosis Assay (Annexin V Staining)
-
Cell Treatment and Harvesting: Treat cells with this compound or p97 siRNA. After the incubation period, harvest the cells, including any floating cells, by trypsinization and centrifugation.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic or necrotic.
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the level of apoptosis.
Conclusion
References
- 1. Frontiers | Role of p97/VCP (Cdc48) in genome stability [frontiersin.org]
- 2. Frontiers | A Mighty “Protein Extractor” of the Cell: Structure and Function of the p97/CDC48 ATPase [frontiersin.org]
- 3. Role of p97/VCP (Cdc48) in genome stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reversible inhibitor of p97, this compound, impairs both ubiquitin-dependent and autophagic protein clearance pathways [authors.library.caltech.edu]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Development of p97 AAA ATPase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reversible inhibitor of p97, this compound, impairs both ubiquitin-dependent and autophagic protein clearance pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Valosin-containing protein (p97) is a regulator of endoplasmic reticulum stress and of the degradation of N-end rule and ubiquitin-fusion degradation pathway substrates in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Valosin-containing Protein (p97) Is a Regulator of Endoplasmic Reticulum Stress and of the Degradation of N-End Rule and Ubiquitin-Fusion Degradation Pathway Substrates in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
DBeQ's Efficacy Across Diverse Cell Lines: A Comparative Analysis
A comprehensive guide for researchers, scientists, and drug development professionals on the cross-validation of N2,N4-dibenzylquinazoline-2,4-diamine (DBeQ), a selective p97 ATPase inhibitor. This guide provides a comparative analysis of this compound's performance against other cellular pathway modulators, supported by experimental data and detailed protocols.
This compound is a potent, reversible, and ATP-competitive inhibitor of the AAA (ATPase Associated with diverse cellular Activities) ATPase p97.[1][2] This enzyme plays a crucial role in cellular protein homeostasis by regulating the ubiquitin-proteasome system (UPS) and autophagy, processes essential for the degradation of misfolded or damaged proteins.[2][3] By inhibiting p97, this compound disrupts these critical cellular functions, leading to the accumulation of ubiquitinated proteins and autophagosomes, ultimately inducing apoptosis in cancer cells.[1][2][4] This guide compares the effects of this compound across various cancer and non-cancerous cell lines and benchmarks its performance against other well-known inhibitors.
Comparative Efficacy of this compound and Other Inhibitors
The anti-proliferative activity of this compound has been evaluated in several cell lines and compared with other compounds that target related cellular pathways. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency.
| Compound | Cell Line | IC50 (µM) | Compound Type |
| This compound | RPMI-8226 (Multiple Myeloma) | ~2 | p97 Inhibitor |
| HeLa (Cervical Cancer) | ~10 | p97 Inhibitor | |
| Hek293 (Human Embryonic Kidney) | Intermediate | p97 Inhibitor | |
| MRC5 (Normal Human Fetal Lung Fibroblasts) | >10 | p97 Inhibitor | |
| HCT116 (Colon Cancer) | 2.7 | p97 Inhibitor | |
| A549 (Lung Cancer) | N/A | p97 Inhibitor | |
| K562 (Leukemia) | N/A | p97 Inhibitor | |
| HepG2 (Liver Cancer) | N/A | p97 Inhibitor | |
| CB-5083 | HCT116 (Colon Cancer) | <0.24 | p97 Inhibitor |
| RPMI-8226 (Multiple Myeloma) | <0.24 | p97 Inhibitor | |
| A549 (Lung Cancer) | N/A | p97 Inhibitor | |
| K562 (Leukemia) | N/A | p97 Inhibitor | |
| HepG2 (Liver Cancer) | N/A | p97 Inhibitor | |
| MG132 | KIM-2 | ~25 | Proteasome Inhibitor |
| HC11 | ~25 | Proteasome Inhibitor | |
| ES | ~25 | Proteasome Inhibitor | |
| C6 (Glioma) | 18.5 (at 24h) | Proteasome Inhibitor | |
| ES-2 (Ovarian Cancer) | N/A | Proteasome Inhibitor | |
| HEY-T30 (Ovarian Cancer) | N/A | Proteasome Inhibitor | |
| OVCAR-3 (Ovarian Cancer) | N/A | Proteasome Inhibitor | |
| This compound Analog 6 | HCT116 (Colon Cancer) | 0.24-6.9 | p97 Inhibitor |
| RPMI-8226 (Multiple Myeloma) | 0.24-6.9 | p97 Inhibitor | |
| s180 (Sarcoma) | 0.24-6.9 | p97 Inhibitor | |
| This compound Analog 7 | HCT116 (Colon Cancer) | N/A | p97 Inhibitor |
Note: "N/A" indicates that the specific IC50 value was not available in the searched literature. "Intermediate" sensitivity for Hek293 cells treated with this compound was noted, but a precise IC50 value was not provided.[4][5][6][7]
This compound demonstrates greater potency against cancer cell lines, such as multiple myeloma (RPMI8226), compared to non-cancerous cell lines like human fetal lung fibroblasts (MRC5). Newer analogs of this compound, such as compounds 4-7, have shown comparable or even higher potency in inhibiting p97 ATPase activity and cell proliferation in various cancer cell lines, while exhibiting lower toxicity towards normal cells compared to this compound and CB-5083.[4][5][8]
Signaling Pathways Modulated by this compound
This compound's primary mechanism of action is the inhibition of p97 ATPase, which disrupts two major cellular protein clearance pathways: the Ubiquitin-Proteasome System (UPS) and Autophagy. This leads to an accumulation of misfolded proteins and triggers the Unfolded Protein Response (UPR), ultimately culminating in apoptosis.
References
- 1. broadpharm.com [broadpharm.com]
- 2. Reversible inhibitor of p97, this compound, impairs both ubiquitin-dependent and autophagic protein clearance pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of ATPase Activity of Valosin-containing Protein/p97 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Discovery of novel benzylquinazoline molecules as p97/VCP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proteasome inhibitor MG-132 induces C6 glioma cell apoptosis via oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Covalent p97/VCP ATPase Inhibitor can overcome resistance to CB-5083 and NMS-873 in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Discovery of novel benzylquinazoline molecules as p97/VCP inhibitors [frontiersin.org]
A Comparative Guide to p97 ATPase Inhibitors: DBeQ vs. ML240
In the landscape of cellular protein homeostasis research and oncology drug development, the AAA (ATPase Associated with diverse cellular Activities) ATPase p97, also known as Valosin-Containing Protein (VCP), has emerged as a critical therapeutic target.[1][2] p97 plays a crucial role in a multitude of cellular processes, including the ubiquitin-proteasome system (UPS), endoplasmic reticulum-associated degradation (ERAD), and autophagy.[1][3][4][5] Its inhibition can lead to the accumulation of misfolded proteins, ER stress, and ultimately, apoptosis, making it a compelling target for cancer therapy.[3][4]
This guide provides a detailed comparison of two widely used small molecule inhibitors of p97: N2,N4-dibenzylquinazoline-2,4-diamine (DBeQ) and ML240. Both are ATP-competitive inhibitors that have been instrumental in elucidating the cellular functions of p97.[3][6][7][8] We will objectively compare their efficacy, selectivity, and cellular effects, supported by experimental data, to assist researchers in selecting the appropriate tool for their specific needs.
Quantitative Efficacy and Selectivity
The potency of this compound and ML240 has been evaluated in various biochemical and cellular assays. ML240 demonstrates significantly higher potency in inhibiting p97 ATPase activity compared to this compound.
| Inhibitor | Target | Assay Type | IC50 | Ki | Reference |
| This compound | p97 ATPase | Biochemical | 1.5 µM | 3.2 µM | [6][9][10][11][12][13][14] |
| p97 (C522A) | Biochemical | 1.6 µM | [6] | ||
| Vps4 | Biochemical | 11.5 µM | [6] | ||
| UbG76V-GFP Degradation | Cellular (HeLa) | 2.6 µM | [6][9] | ||
| ODD-Luc Degradation | Cellular (HeLa) | 56 µM | [9] | ||
| Luc-ODC Degradation | Cellular (HeLa) | 45 µM | [9] | ||
| ML240 | p97 ATPase | Biochemical | 100 nM (0.1 µM) | 0.22 µM | [7][15][16][17][18] |
| UbG76V-GFP Degradation | Cellular | 0.9 µM | [7][16][18] |
Table 1: Comparative inhibitory activities of this compound and ML240.
ML240 emerged from a structure-activity relationship (SAR) study based on the this compound quinazoline scaffold, resulting in an inhibitor with approximately 15-fold greater potency in biochemical assays.[7][17] While both compounds are ATP-competitive, this compound has been shown to bind to both the D1 and D2 ATPase domains of p97, whereas ML240 is selective for the D2 domain.[2][8] This difference in domain selectivity may influence their effects on p97 complexes with various cofactors. For instance, the inhibitory potency of ML240 is significantly reduced by the p47 cofactor, a phenomenon not observed to the same extent with this compound.[8][19]
In terms of selectivity against other proteins, this compound was found to be at least 50-fold less potent against N-ethylmaleimide–sensitive factor (NSF) and the 26S proteasome.[10] ML240 has been profiled against a panel of protein kinases and CNS-relevant targets and was found to be remarkably specific, inhibiting only three protein kinase domains by more than 50% at a high concentration of 20 µM.[7][16]
Cellular Mechanisms and Pathways
Both this compound and ML240 disrupt p97-dependent cellular processes, leading to similar downstream consequences, although with differing potencies and some unique effects.
dot
Caption: p97 inhibition by this compound and ML240 blocks key cellular degradation pathways, leading to apoptosis.
Key Cellular Effects:
-
ERAD and UPS Impairment: Both inhibitors block the degradation of p97-dependent substrates.[3][4][7][12] This leads to the accumulation of ubiquitinated and misfolded proteins, a hallmark of p97 inhibition. This compound was shown to potently block the degradation of TCRα-GFP and UbG76V-GFP, reporters for ERAD and ubiquitin fusion degradation (UFD) pathways, respectively.[6][9] Similarly, ML240 impairs the ERAD pathway and inhibits the degradation of p97-dependent proteasome substrates.[7][17]
-
Autophagy Blockade: this compound and ML240 both impair autophagosome maturation, leading to the accumulation of LC3-II.[3][7][12][13] This indicates that p97 is required for a late stage in the autophagy pathway.
-
Induction of Apoptosis: A significant consequence of p97 inhibition is the rapid activation of executioner caspases-3 and -7, leading to apoptosis.[3][4][9][10][11][12][13] Both this compound and ML240 have been shown to potently induce caspase activation in various cancer cell lines.[3][7][16][17] Interestingly, this induction of apoptosis is often more rapid than that observed with proteasome inhibitors like MG132.[3][4][7][17]
-
Anti-proliferative Activity: As a result of these cellular effects, both compounds exhibit anti-proliferative activity against a range of cancer cell lines.[7][17] this compound was shown to be more active against multiple myeloma cells than normal fibroblasts.[9] ML240 has demonstrated broad antiproliferative activity against the NCI-60 panel of cancer cell lines.[7][17]
Experimental Protocols
The characterization of this compound and ML240 has relied on a set of standardized biochemical and cell-based assays.
dot
Caption: A typical experimental workflow for characterizing novel p97 inhibitors.
p97 ATPase Activity Assay (Biochemical)
This assay measures the ability of a compound to inhibit the ATP hydrolysis activity of purified p97.
-
Principle: The amount of ATP remaining after incubation with p97 is quantified using a luciferase-based reagent (e.g., Kinase-Glo). A decrease in luminescence signal corresponds to ATP hydrolysis, and inhibition is measured by the preservation of the signal.
-
Protocol Outline:
-
Dispense assay buffer (e.g., 50 mM Tris pH 7.4, 20 mM MgCl2, 1 mM EDTA, 0.5 mM TCEP) into a 96-well or 384-well plate.[10]
-
Add purified recombinant p97 protein.
-
Add serial dilutions of the test compound (this compound, ML240) or DMSO as a control and incubate for 10-15 minutes at room temperature.[10]
-
Initiate the reaction by adding a defined concentration of ATP (e.g., 500 µM).[10]
-
Incubate for a set time (e.g., 60 minutes) at room temperature.[10]
-
Stop the reaction and measure remaining ATP by adding Kinase-Glo Plus reagent.[10]
-
Measure luminescence on a plate reader.
-
Calculate IC50 values by fitting the data to a dose-response curve.
-
Cellular Substrate Degradation Assay (Cell-Based)
This assay determines a compound's ability to inhibit p97's function in protein degradation within a cellular context.
-
Principle: Cells are engineered to express a reporter protein (e.g., UbG76V-GFP) that is a known substrate of the p97-dependent degradation pathway. Inhibition of p97 leads to the stabilization and accumulation of the fluorescent reporter, which can be quantified.
-
Protocol Outline:
-
Seed HeLa cells stably expressing the UbG76V-GFP reporter in a multi-well plate.
-
Treat cells with serial dilutions of the test compound for a specified duration (e.g., 2-5 hours).[3][9]
-
In some protocols, protein synthesis is halted with cycloheximide (CHX) to specifically monitor degradation.[3]
-
Harvest cells, lyse, and quantify the reporter signal either by fluorescence measurement or by Western blotting for the reporter protein (e.g., GFP).
-
Normalize the signal to a loading control or cell viability.
-
Calculate IC50 values based on the concentration-dependent stabilization of the reporter.
-
Caspase Activation Assay (Cell-Based)
This assay measures the induction of apoptosis by quantifying the activity of executioner caspases.
-
Principle: A luminogenic substrate for caspase-3 and -7 (e.g., Z-DEVD-aminoluciferin) is added to cell lysates. Active caspases cleave the substrate, releasing aminoluciferin, which is then used by luciferase to generate a light signal proportional to caspase activity.
-
Protocol Outline:
-
Seed cancer cells (e.g., HeLa, HCT116) in a 384-well white plate.[10]
-
Treat cells with various concentrations of the inhibitor for a set time (e.g., 7-48 hours).[7][10]
-
Add a Caspase-Glo 3/7 reagent directly to the wells.[10]
-
Mix and incubate at room temperature for 1 hour to allow for cell lysis and the enzymatic reaction.[10]
-
Measure the luminescence signal using a plate reader.
-
Data is often expressed as fold-change over DMSO-treated control cells.
-
Conclusion
Both this compound and ML240 are valuable chemical probes for studying the function of p97 ATPase. They share a common mechanism of ATP-competitive inhibition and trigger similar downstream effects, including ERAD/autophagy disruption and potent induction of apoptosis.
The primary distinction lies in their potency and domain selectivity. ML240 is a significantly more potent inhibitor of p97 ATPase activity, making it a preferred choice for experiments requiring maximal target inhibition at lower concentrations. Its development from this compound also led to a cleaner off-target profile, enhancing its utility as a specific probe.[7]
This compound , while less potent, remains a foundational tool in p97 research.[3][4] Its ability to inhibit both D1 and D2 domains might be advantageous in specific contexts where targeting the entire p97 hexamer's activity is desired, or when studying the differential roles of the two ATPase domains.[8]
For researchers aiming to achieve potent and highly selective inhibition of p97's D2 domain in cellular and biochemical systems, ML240 represents the more advanced and efficacious option. For historical context or studies where dual-domain inhibition is a consideration, This compound remains a relevant, albeit less potent, alternative. The choice between them will ultimately depend on the specific experimental goals, required potency, and the cellular system under investigation.
References
- 1. Frontiers | Discovery of novel benzylquinazoline molecules as p97/VCP inhibitors [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Reversible inhibitor of p97, this compound, impairs both ubiquitin-dependent and autophagic protein clearance pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reversible inhibitor of p97, this compound, impairs both ubiquitin-dependent and autophagic protein clearance pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of p97 AAA ATPase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Structure–Activity Relationship Study Reveals ML240 and ML241 as Potent and Selective Inhibitors of p97 ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluating p97 inhibitor analogues for their domain-selectivity and potency against the p97-p47 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apexbt.com [apexbt.com]
- 10. selleckchem.com [selleckchem.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. This compound | p97 ATPase | Tocris Bioscience [tocris.com]
- 13. rndsystems.com [rndsystems.com]
- 14. lifesensors.com [lifesensors.com]
- 15. selleckchem.com [selleckchem.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Structure-activity relationship study reveals ML240 and ML241 as potent and selective inhibitors of p97 ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ML-240|ML240|inhibitor of p97 ATPase [dcchemicals.com]
- 19. Evaluating p97 inhibitor analogues for potency against p97-p37 and p97-Npl4-Ufd1 complexes - PMC [pmc.ncbi.nlm.nih.gov]
DBeQ vs. NMS-873: A Comparative Analysis of p97/VCP Inhibitors on Protein Aggregation
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of DBeQ and NMS-873, two inhibitors of the AAA ATPase p97/VCP, and their impact on protein aggregation. This analysis is based on available experimental data to facilitate informed decisions in research and therapeutic development.
Protein aggregation is a hallmark of numerous neurodegenerative diseases, including Huntington's disease and amyotrophic lateral sclerosis (ALS). A key cellular machine involved in clearing these toxic protein aggregates is the Valosin-containing protein (VCP), also known as p97. As a critical regulator of protein homeostasis, p97 utilizes the energy from ATP hydrolysis to unfold and extract ubiquitinated proteins from larger complexes, targeting them for degradation by the proteasome or through autophagy. Inhibition of p97 has emerged as a promising therapeutic strategy to combat diseases characterized by protein aggregation. This guide focuses on a comparative analysis of two widely studied p97 inhibitors, this compound and NMS-873, detailing their mechanisms of action, effects on protein aggregation, and the experimental protocols used to evaluate them.
Mechanism of Action: A Tale of Two Binding Sites
This compound (N2,N4-dibenzylquinazoline-2,4-diamine) and NMS-873 are both potent inhibitors of p97 ATPase activity, yet they achieve this through distinct mechanisms. This compound is a reversible, ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of p97's D2 domain, directly competing with ATP for binding.[1] In contrast, NMS-873 is an allosteric inhibitor.[2] It binds to a site at the interface of the D1 and D2 domains, away from the active site, inducing a conformational change that locks the enzyme in an inactive state.[2] This allosteric inhibition is considered more specific and has been shown to be more potent than ATP-competitive inhibition.
Comparative Data on this compound and NMS-873
While direct side-by-side quantitative comparisons of this compound and NMS-873 on the reduction of specific protein aggregates are limited in the published literature, we can compile available data on their biochemical potency and cellular effects to draw a comparative picture.
| Feature | This compound | NMS-873 |
| Mechanism of Action | Reversible, ATP-competitive inhibitor of the D2 domain | Allosteric inhibitor binding to the D1-D2 interface |
| p97 ATPase Inhibition (IC50) | ~2.6 - 10 µM[1][3][4] | ~12 - 30 nM[2] |
| Effect on p97 Cofactor Binding (UFD1/NPL4) | Slight increase[2] | Marked increase (up to 12-fold)[2] |
| Effect on p97-bound Polyubiquitin | Slight increase[2] | Marked increase[2] |
| Reported Effect on Protein Aggregation | Impairs clearance of aggregate-prone proteins through inhibition of ubiquitin-dependent and autophagic pathways.[1][3] | Suppresses hydrogen peroxide-induced TDP-43 aggregation.[5] |
Note: The IC50 values can vary depending on the specific assay conditions.
Impact on Protein Aggregation Pathways
Both this compound and NMS-873 disrupt the cellular machinery responsible for clearing protein aggregates, primarily by inhibiting the function of p97. This inhibition affects two major protein degradation pathways: the ubiquitin-proteasome system (UPS) and autophagy.
This compound has been shown to impair both ubiquitin-dependent and autophagic protein clearance pathways.[3] By blocking p97, this compound prevents the extraction of ubiquitinated proteins from aggregates, leading to their accumulation. It also disrupts autophagosome maturation, a critical step in the autophagic clearance of cellular debris, including protein aggregates.[1]
NMS-873 , due to its high potency and distinct mechanism, exhibits a more pronounced effect on the p97-mediated protein degradation machinery. Treatment with NMS-873 leads to a significant accumulation of polyubiquitinated proteins and the p97 cofactor complex UFD1/NPL4 on p97.[2] This suggests a potent blockade of the processing of ubiquitinated substrates. One study has specifically demonstrated that NMS-873 can suppress the formation of TDP-43 aggregates induced by cellular stress, highlighting its potential in neurodegenerative disease models.[5]
The differential effects of this compound and NMS-873 on p97 cofactor binding suggest that their impact on the processing of specific ubiquitinated substrates may vary, a crucial aspect for future investigations into their therapeutic potential.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways affected by this compound and NMS-873 and a general workflow for studying their effects on protein aggregation.
Caption: p97/VCP inhibition by this compound and NMS-873 disrupts protein aggregate clearance.
Caption: General workflow for studying the effects of p97 inhibitors on protein aggregation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for two key assays used to quantify protein aggregation.
Filter Retardation Assay
This assay is used to quantify insoluble protein aggregates.
1. Cell Lysis and Protein Quantification:
- Culture cells expressing the aggregate-prone protein of interest and treat with this compound, NMS-873, or a vehicle control for the desired time.
- Harvest cells and lyse them in a buffer containing a non-ionic detergent (e.g., Triton X-100) and protease inhibitors.
- Determine the total protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
2. Sample Preparation and Filtration:
- Dilute the cell lysates to a standardized protein concentration in a buffer containing SDS and a reducing agent (e.g., DTT).
- Heat the samples to denature soluble proteins.
- Load the samples onto a cellulose acetate membrane pre-equilibrated in the same buffer using a dot-blot apparatus.
- Apply a vacuum to filter the samples through the membrane. Insoluble aggregates will be retained on the membrane, while soluble proteins will pass through.
3. Immunodetection:
- Wash the membrane to remove residual soluble proteins.
- Block the membrane with a suitable blocking agent (e.g., non-fat milk or BSA).
- Incubate the membrane with a primary antibody specific to the aggregated protein.
- Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the membrane.
4. Quantification:
- Quantify the intensity of the dots using densitometry software. The signal intensity is proportional to the amount of aggregated protein.
ProteoStat® Aggregation Assay
This assay utilizes a fluorescent dye that specifically binds to protein aggregates.
1. Cell Lysis and Protein Quantification:
- Follow the same procedure as for the Filter Retardation Assay to obtain cell lysates and determine protein concentrations.
2. Assay Procedure:
- Prepare the ProteoStat® detection dye according to the manufacturer's instructions.
- In a black, clear-bottom 96-well plate, add the diluted detection dye.
- Add a standardized amount of total protein from each cell lysate to the wells.
- Incubate the plate at room temperature in the dark for 15-30 minutes.
3. Fluorescence Measurement:
- Measure the fluorescence intensity using a microplate reader with excitation at ~550 nm and emission at ~600 nm.
4. Data Analysis:
- The fluorescence intensity is directly proportional to the amount of aggregated protein in the sample. Compare the fluorescence readings from the this compound and NMS-873 treated samples to the vehicle control to determine the effect of the inhibitors on protein aggregation.
Conclusion
References
- 1. cosmobio.co.jp [cosmobio.co.jp]
- 2. preprints.org [preprints.org]
- 3. Novel Cell- and Tissue-Based Assays for Detecting Misfolded and Aggregated Protein Accumulation Within Aggresomes and Inclusion Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. p97 composition changes caused by allosteric inhibition are suppressed by an on-target mechanism that increases the enzyme’s ATPase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
Confirming DBeQ's On-Target Effects: A Comparative Guide to Mass Spectrometry and Alternative Methods
For researchers, scientists, and drug development professionals, confirming the on-target effects of a small molecule inhibitor is a critical step in its validation. This guide provides a comparative overview of mass spectrometry-based proteomics and alternative biochemical methods for validating the on-target activity of DBeQ, a selective and reversible inhibitor of the AAA+ ATPase p97 (also known as VCP).
This compound exerts its effects by inhibiting the ATPase activity of p97, a key regulator of protein homeostasis. This inhibition disrupts cellular processes dependent on p97 function, primarily the ubiquitin-proteasome system (UPS) and autophagy, leading to the accumulation of ubiquitinated proteins and, ultimately, apoptosis. This guide will delve into the experimental methodologies used to confirm these on-target effects, presenting quantitative data and detailed protocols to aid in experimental design and interpretation.
Data Presentation: Quantitative Comparison of Methods
The following table summarizes the quantitative data obtained from various experimental approaches to confirm the on-target effects of this compound and other p97 inhibitors.
| Method | Target Pathway | Key Readout | Inhibitor | Cell Line | Observed Effect | Reference |
| Mass Spectrometry | Global Proteome | Log2 Fold Change of Protein Abundance | CB-5083 (p97 inhibitor) | HL-60 | Upregulation of proteins involved in ER stress and unfolded protein response. | [1] |
| Ubiquitin Remnant Profiling | Fold Change in Ubiquitinated Peptides | MZ1 (Degrader) | HEK293 | 25,843 ubiquitinated precursors identified, showing global changes in the ubiquitinome. | [2] | |
| Western Blot | ER-Associated Degradation (ERAD) | Accumulation of TCRα-GFP | This compound | Hek293 | Potent blockade of TCRα-GFP degradation at 10 μM. | [3] |
| Autophagy | Accumulation of LC3-II | This compound | HeLa | Strong accumulation of LC3-II, indicating a block in autophagosome maturation. | [3] | |
| Caspase Activity Assay | Apoptosis | Caspase-3/7 Activity | This compound | HeLa | Rapid activation of caspase-3 and -7 within hours of treatment. | [3] |
| Flow Cytometry | ER-Associated Degradation (ERAD) | Increased GFP Intensity | This compound | Hek293 | Time-dependent increase in TCRα-GFP fluorescence upon this compound treatment. | [3] |
Experimental Protocols
Mass Spectrometry-Based Quantitative Proteomics
This protocol provides a general workflow for analyzing global protein expression changes upon treatment with a p97 inhibitor, adapted from studies on CB-5083, which is expected to produce similar effects to this compound.[1]
1. Cell Culture and Treatment:
-
Culture human cancer cell lines (e.g., HL-60) in appropriate media.
-
Treat cells with a p97 inhibitor (e.g., 1 µM CB-5083) or DMSO as a vehicle control for 24 hours.
2. Protein Extraction and Digestion:
-
Harvest cells and lyse them in a buffer containing a strong denaturant (e.g., 8 M urea).
-
Reduce disulfide bonds with dithiothreitol (DTT) and alkylate cysteine residues with iodoacetamide.
-
Digest proteins into peptides using an appropriate protease (e.g., trypsin) overnight at 37°C.
3. Peptide Cleanup and LC-MS/MS Analysis:
-
Desalt the peptide mixture using a solid-phase extraction method (e.g., C18 desalting columns).
-
Analyze the peptides using a high-resolution mass spectrometer (e.g., Orbitrap) coupled to a liquid chromatography system.
-
Acquire data in a data-dependent acquisition (DDA) mode, selecting the most abundant precursor ions for fragmentation.
4. Data Analysis:
-
Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant).
-
Search the fragmentation spectra against a human protein database to identify peptides and proteins.
-
Perform label-free quantification to determine the relative abundance of proteins between the treated and control samples.
-
Identify differentially expressed proteins based on statistical significance (e.g., p-value < 0.05) and fold change.
Alternative Method 1: Western Blot for ERAD and Autophagy Markers
This protocol is based on the methods used in the initial characterization of this compound.[3]
1. Cell Culture and Treatment:
-
Culture relevant cell lines (e.g., Hek293 for ERAD reporter, HeLa for autophagy).
-
For ERAD analysis, use cells stably expressing an ERAD reporter protein like TCRα-GFP.
-
Treat cells with this compound at various concentrations (e.g., 1-20 µM) for a specified time (e.g., 3-6 hours).
2. Protein Lysate Preparation:
-
Wash cells with PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
3. SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein lysate on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against the proteins of interest (e.g., GFP for TCRα-GFP, LC3B for autophagy) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Alternative Method 2: Caspase Activity Assay
This protocol is also derived from the foundational this compound study.[3]
1. Cell Culture and Treatment:
-
Seed cells (e.g., HeLa) in a 96-well plate.
-
Treat cells with this compound (e.g., 10 µM) or a positive control for apoptosis (e.g., staurosporine) for various time points (e.g., 2, 4, 6 hours).
2. Caspase Activity Measurement:
-
Use a commercially available caspase-3/7 activity assay kit (e.g., Caspase-Glo® 3/7 Assay).
-
Lyse the cells and add the caspase substrate.
-
Incubate at room temperature to allow for the enzymatic reaction to occur.
-
Measure the resulting luminescence using a plate reader. The luminescence signal is proportional to the caspase activity.
Mandatory Visualization
The following diagrams illustrate the signaling pathways and experimental workflows described in this guide.
Caption: this compound's mechanism of action leading to apoptosis.
Caption: Workflow for quantitative proteomics analysis.
References
- 1. Proteomics analysis reveals the differential impact of the p97 inhibitor CB-5083 on protein levels in various cellular compartments of the HL-60 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of degrader-targeted protein ubiquitinability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reversible inhibitor of p97, this compound, impairs both ubiquitin-dependent and autophagic protein clearance pathways - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of DBeQ: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational integrity. This document provides essential safety and logistical information for the proper disposal of DBeQ (Dibenz[a,h]anthracene-7,14-dione, 5,6,11,12-tetraphenyl-), a selective, potent, and reversible p97 inhibitor used in various research applications. Adherence to these guidelines is crucial to ensure personal safety and environmental protection.
Key Chemical and Physical Properties of this compound
A summary of the key quantitative data for this compound is presented below for easy reference. This information is critical for understanding the chemical's characteristics and for making informed decisions on its handling and disposal.
| Property | Value |
| CAS Number | 177355-84-9 |
| Molecular Formula | C₂₂H₂₀N₄ |
| Molecular Weight | 340.42 g/mol |
| Appearance | White to light yellow powder or crystal |
| Purity | Typically ≥98% (HPLC) |
| Solubility | Soluble in DMSO (e.g., 25 mg/mL or up to 100 mM), DMF (e.g., 25 mg/mL), and to a lesser extent in Ethanol (e.g., 1.4 mg/mL).[1] Insoluble in water. |
| Storage Temperature | Recommended at +4°C for short-term storage and -20°C for long-term storage. |
| Stability | Stable for at least two years when stored correctly.[2] |
Experimental Protocol: Standard Disposal Procedure for this compound
The following step-by-step procedure outlines the recommended protocol for the disposal of this compound. This procedure is based on standard practices for the disposal of hazardous chemical waste and information typically found in Safety Data Sheets (SDS).
1. Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Use safety glasses with side shields or chemical safety goggles.
-
Lab Coat: A standard laboratory coat is required.
-
Respiratory Protection: If handling large quantities or if there is a risk of aerosolization, use a NIOSH-approved respirator.
2. Waste Collection:
-
Solid Waste:
-
Collect un-used or contaminated solid this compound in a clearly labeled, sealed container designated for hazardous chemical waste.
-
Do not mix with other waste streams unless compatibility is confirmed.
-
Contaminated materials such as weigh boats, pipette tips, and gloves should also be placed in this container.
-
-
Liquid Waste:
-
Solutions of this compound (e.g., in DMSO) should be collected in a separate, labeled, and sealed container for hazardous liquid waste.
-
Do not pour this compound solutions down the drain.
-
3. Spill Management:
-
Minor Spills:
-
Evacuate the immediate area.
-
Wear appropriate PPE.
-
Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth).
-
Carefully sweep up the absorbed material and place it into a sealed container for hazardous waste.
-
Clean the spill area with a suitable solvent (e.g., ethanol or acetone) followed by soap and water. Collect all cleaning materials as hazardous waste.
-
-
Major Spills:
-
Evacuate the laboratory and alert others in the area.
-
Contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Prevent the spill from entering drains or waterways.
-
4. Final Disposal:
-
All containers of this compound waste must be clearly labeled with the contents and associated hazards.
-
Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal company.[3][4][5]
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final disposal.
Caption: Logical workflow for the safe disposal of this compound.
Disclaimer: This information is intended as a guide and should be supplemented with a thorough review of the manufacturer's Safety Data Sheet (SDS) for this compound and your institution's specific safety protocols. Always prioritize safety and consult with your Environmental Health and Safety department for any questions or concerns.
References
Personal protective equipment for handling DBeQ
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling the selective and reversible p97 ATPase inhibitor, DBeQ (N2,N4-Dibenzylquinazoline-2,4-diamine). Given the absence of a specific, comprehensive Safety Data Sheet (SDS), these recommendations are based on the available GHS hazard classification and best practices for handling potent, cell-permeable quinazoline derivatives. A thorough risk assessment should be conducted before commencing any work with this compound.
Hazard Identification and Summary
This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following primary hazards:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed[1].
-
Serious Eye Irritation (Category 2): Causes serious eye irritation[1].
As a potent inhibitor of the essential AAA ATPase p97, this compound blocks crucial cellular processes, including ubiquitin-dependent protein degradation and autophagosome maturation, and can induce apoptosis through the activation of caspases-3 and -7[2][3][4][5][6]. Due to its biological activity, it should be handled with care to avoid inadvertent exposure.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to minimize exposure when handling this compound.
| PPE Category | Item | Specifications and Best Practices |
| Eye and Face Protection | Safety Goggles or a Full-Face Shield | Use chemical splash goggles that provide a complete seal around the eyes. A full-face shield is recommended when handling larger quantities or when there is a significant risk of splashing. |
| Hand Protection | Chemical-Resistant Gloves | Wear nitrile or neoprene gloves. Inspect gloves for any signs of degradation or tears before use. For prolonged handling, consider double-gloving. Change gloves immediately if contaminated. |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn at all times. Ensure it is fully buttoned. For procedures with a higher risk of contamination, a disposable gown is recommended. |
| Respiratory Protection | NIOSH-Approved Respirator | A respirator is recommended when handling the solid form of this compound to prevent inhalation of dust particles. All work with solid this compound should be performed in a certified chemical fume hood to minimize aerosol generation. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach is crucial for the safe handling of this compound in a laboratory setting.
-
Preparation:
-
Before handling, thoroughly review this safety guide and any available chemical safety information.
-
Ensure all required PPE is readily available and in good condition.
-
Verify that a certified chemical fume hood is operational.
-
Prepare all necessary equipment and reagents before introducing this compound to the work area.
-
-
Handling:
-
Conduct all manipulations of solid this compound and the preparation of stock solutions within a certified chemical fume hood.
-
When weighing the solid compound, use a disposable weigh boat and handle it with care to avoid generating dust.
-
For dissolution, add the solvent slowly to the solid this compound. This compound is soluble in DMSO[7][8].
-
Avoid direct contact with the solid compound and its solutions at all times.
-
-
Storage:
-
Post-Handling:
-
Decontaminate all work surfaces and equipment thoroughly after use.
-
Dispose of all contaminated materials as hazardous waste according to the disposal plan.
-
Remove PPE in the correct order to prevent self-contamination (e.g., gloves first, followed by lab coat, then eye protection).
-
Wash hands thoroughly with soap and water after removing PPE.
-
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Procedure |
| Unused Solid this compound | Collect in a clearly labeled, sealed container designated for solid chemical waste. |
| This compound Solutions | Collect in a sealed, leak-proof, and clearly labeled container designated for liquid chemical waste. Do not mix with other incompatible waste streams. |
| Contaminated Materials | All disposable items that have come into contact with this compound (e.g., pipette tips, gloves, weigh boats, paper towels) must be collected in a sealed, labeled hazardous waste bag or container. |
| Arranging for Disposal | All this compound waste is considered hazardous. Follow your institution's specific procedures for the collection and disposal of hazardous chemical waste. Contact your Environmental Health and Safety (EHS) department for guidance. |
This compound Mechanism of Action: Signaling Pathway
This compound is a potent and reversible inhibitor of the p97 ATPase. Its mechanism of action involves the competitive inhibition of ATP binding to p97, which disrupts several critical cellular protein degradation pathways.
References
- 1. N2,N4-Dibenzylquinazoline-2,4-diamine | C22H20N4 | CID 676352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Reversible inhibitor of p97, this compound, impairs both ubiquitin-dependent and autophagic protein clearance pathways [authors.library.caltech.edu]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. apexbt.com [apexbt.com]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. rndsystems.com [rndsystems.com]
- 8. bpsbioscience.com [bpsbioscience.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
